molecular formula C7H3BrClFO2 B1374102 4-Bromo-5-chloro-2-fluorobenzoic acid CAS No. 1349708-91-3

4-Bromo-5-chloro-2-fluorobenzoic acid

Cat. No.: B1374102
CAS No.: 1349708-91-3
M. Wt: 253.45 g/mol
InChI Key: FQYCZAHBPRQWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrClFO2 and its molecular weight is 253.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYCZAHBPRQWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349708-91-3
Record name 4-Bromo-5-chloro-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-5-chloro-2-fluorobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for this compound (CAS No. 1349708-91-3), a key intermediate in the development of novel pharmaceuticals and advanced materials. Designed for researchers, medicinal chemists, and process development scientists, this document details two distinct and viable synthetic strategies. Each pathway is elaborated with step-by-step protocols, mechanistic insights, and process optimization considerations. The guide emphasizes the chemical principles underpinning each transformation, ensuring a deep understanding of the reaction dynamics. All methodologies are supported by citations from peer-reviewed literature and established chemical principles.

Introduction

This compound is a polysubstituted aromatic carboxylic acid whose structural complexity and functional group arrangement make it a valuable building block in organic synthesis. The presence of three distinct halogen atoms (F, Cl, Br) at specific positions offers multiple, orthogonal sites for further chemical modification, such as palladium-catalyzed cross-coupling reactions. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or other derivatizations. This unique combination of reactive sites makes it an attractive scaffold for constructing complex molecular architectures, particularly in the field of drug discovery.

This guide explores two logical and experimentally grounded pathways for the synthesis of this target molecule, starting from readily available precursors.

  • Pathway A: A multi-step synthesis commencing from 2-fluoroaniline, involving sequential halogenation and functional group interconversion.

  • Pathway B: A more direct route involving the oxidation of a commercially available toluene derivative.

Pathway A: Multi-Step Synthesis from 2-Fluoroaniline

This pathway builds the molecule systematically, offering precise control over the introduction of each substituent. It relies on fundamental and well-understood organic reactions, making it a reliable, albeit longer, approach.

Pathway_A_Workflow A 2-Fluoroaniline B 4-Bromo-2-fluoroaniline A->B Step 1: Bromination C N-(4-bromo-2-fluorophenyl)acetamide B->C Step 2: Protection D N-(4-bromo-5-chloro-2-fluorophenyl)acetamide C->D Step 3: Chlorination E 4-Bromo-5-chloro-2-fluoroaniline D->E Step 4: Deprotection F 4-Bromo-5-chloro-2-fluorobenzonitrile E->F Step 5: Sandmeyer Rxn G This compound F->G Step 6: Hydrolysis

Caption: Overall workflow for the synthesis of this compound via Pathway A.

Step 1: Bromination of 2-Fluoroaniline

Principle: The synthesis begins with the regioselective bromination of 2-fluoroaniline. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. The fluorine atom is a deactivating but also ortho-, para-directing group. The para-position relative to the strongly activating amino group is the most nucleophilic site and is sterically accessible, leading to the selective formation of 4-bromo-2-fluoroaniline. N-bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[1]

Experimental Protocol:

  • Dissolve 2-fluoroaniline (1.0 eq) in a suitable solvent such as methylene chloride or acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 1-2 hours, maintaining the temperature below 5°C.

  • Allow the reaction to stir at 0°C for an additional 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain pure 4-bromo-2-fluoroaniline.[2][3]

Reagent/SolventMolar Eq.PurityNotes
2-Fluoroaniline1.0>98%Starting material
N-Bromosuccinimide (NBS)1.05>98%Brominating agent
Methylene Chloride-AnhydrousSolvent
Step 2 & 3: Amine Protection and Regioselective Chlorination

Principle: To prevent unwanted side reactions of the amino group in the subsequent chlorination step, it is protected as an acetamide. The resulting N-acetyl group remains an activating, ortho-, para-director, though less so than a free amino group.[4]

In the subsequent chlorination step, the directing effects of the substituents on the N-(4-bromo-2-fluorophenyl)acetamide ring converge to favor substitution at the C5 position.

  • -NHCOCH₃ (at C1): Ortho, para-directing. Positions C2 and C4 are occupied.

  • -F (at C2): Ortho, para-directing. Directs to C3 and C5.

  • -Br (at C4): Ortho, para-directing. Directs to C3 and C5.

The combined effect strongly activates the C5 position for electrophilic aromatic substitution, leading to the desired product.

Experimental Protocol (Protection & Chlorination):

  • Protection: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in acetic anhydride. Add a catalytic amount of sulfuric acid and stir at room temperature until the reaction is complete (monitored by TLC). Pour the mixture into ice water to precipitate the product, N-(4-bromo-2-fluorophenyl)acetamide. Filter, wash with water, and dry.

  • Chlorination: Suspend the dried acetamide (1.0 eq) in glacial acetic acid.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) and stir the mixture at 50-60°C.

  • Monitor the reaction by TLC or HPLC. The reaction can be slow and may require several hours.[5]

  • Once complete, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry to yield crude N-(4-bromo-5-chloro-2-fluorophenyl)acetamide.

Step 4, 5 & 6: Deprotection, Diazotization/Sandmeyer Reaction, and Hydrolysis

Principle: The final sequence involves converting the protected amine back to an aniline, transforming it into a diazonium salt, which is then converted to a nitrile via the Sandmeyer reaction, and finally hydrolyzing the nitrile to the carboxylic acid.

  • Deprotection: The acetamide is hydrolyzed under acidic or basic conditions to regenerate the aniline.

  • Sandmeyer Reaction: The resulting 4-bromo-5-chloro-2-fluoroaniline is converted to a diazonium salt using sodium nitrite in a strong acid at low temperatures.[6] This salt is a versatile intermediate. Treatment with copper(I) cyanide (CuCN) replaces the diazonium group (-N₂⁺) with a nitrile group (-CN) via a radical-nucleophilic aromatic substitution mechanism.[7][8]

  • Hydrolysis: The benzonitrile is then hydrolyzed to the final carboxylic acid product. This can be achieved under harsh acidic or basic conditions, which cleave the carbon-nitrogen triple bond.[9][10]

Sandmeyer_Mechanism cluster_0 Mechanism Overview Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+ NaNO2, HCl 0-5°C Ar• Ar• Ar-N2+->Ar• Cu(I)X -N2, -Cu(II)X Ar-X Ar-X Ar•->Ar-X Cu(II)X2 -Cu(I)X

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol (Final Sequence):

  • Deprotection: Reflux the crude N-(4-bromo-5-chloro-2-fluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid until TLC indicates complete conversion to the aniline. Cool, neutralize with a base (e.g., NaOH solution) and extract the product, 4-bromo-5-chloro-2-fluoroaniline, with a suitable organic solvent.

  • Sandmeyer Reaction:

    • Dissolve the aniline (1.0 eq) in an aqueous solution of H₂SO₄ or HCl and cool to 0-5°C.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of N₂ gas will occur.

    • Warm the mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture and extract the product, 4-bromo-5-chloro-2-fluorobenzonitrile, with a solvent like toluene or ethyl acetate. Wash the organic layer, dry, and concentrate.

  • Hydrolysis:

    • Reflux the crude benzonitrile with a concentrated aqueous solution of sodium hydroxide (e.g., 20% w/v) for several hours until ammonia evolution ceases.[11]

    • Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1-2.

    • The final product, this compound, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Pathway B: Oxidation of 4-Bromo-5-chloro-2-fluorotoluene

This pathway is significantly shorter and potentially more efficient for large-scale synthesis, provided the starting material is accessible. 4-Bromo-5-chloro-2-fluorotoluene is available from several chemical suppliers.[12][13]

Pathway_B_Workflow A 4-Bromo-5-chloro-2-fluorotoluene B This compound A->B Step 1: Oxidation

Caption: Overall workflow for the synthesis via Pathway B.

Step 1: Oxidation of the Methyl Group

Principle: The oxidation of the methyl group on an aromatic ring to a carboxylic acid is a common industrial transformation. While strong oxidants like potassium permanganate (KMnO₄) or chromic acid can be used, catalytic systems employing molecular oxygen are often preferred for their environmental and cost advantages.[14] A common system involves a cobalt salt (e.g., cobalt(II) acetate) and a bromide source (e.g., sodium bromide) which act as catalysts to facilitate the free-radical oxidation of the toluene derivative.[15]

Experimental Protocol (Catalytic Oxidation):

  • Charge a pressure reactor with 4-bromo-5-chloro-2-fluorotoluene (1.0 eq), acetic acid (as solvent), cobalt(II) acetate tetrahydrate (0.05 eq), and sodium bromide (0.03 eq).

  • Seal the reactor and pressurize with compressed air or pure oxygen to the desired pressure (e.g., 10-15 bar).

  • Heat the mixture to 100-150°C with vigorous stirring.

  • Maintain the temperature and pressure for several hours, monitoring oxygen uptake to gauge reaction progress.

  • After completion, cool the reactor to room temperature and vent the pressure.

  • Discharge the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water to remove the catalyst and solvent, and dry.

  • Purify the this compound by recrystallization.

Reagent/SolventMolar Eq.PurityNotes
4-Bromo-5-chloro-2-fluorotoluene1.0>97%Starting material[12]
Cobalt(II) acetate0.05>98%Catalyst
Sodium bromide0.03>99%Co-catalyst
Acetic Acid-GlacialSolvent
Oxygen/AirExcess-Oxidant

Conclusion and Recommendations

Both pathways presented offer viable routes to this compound.

  • Pathway A is an excellent choice for laboratory-scale synthesis or when the toluene starting material for Pathway B is unavailable. It provides a robust, step-by-step assembly of the molecule that reinforces fundamental organic chemistry principles.

  • Pathway B is superior for process development and scale-up operations due to its high atom economy and significantly fewer steps. The primary consideration for this route is the commercial availability and cost of the starting 4-bromo-5-chloro-2-fluorotoluene.

The choice of synthesis pathway will ultimately depend on the specific project requirements, including scale, cost, available starting materials, and timelines. Both routes culminate in a valuable, highly functionalized intermediate poised for application in the next generation of chemical innovation.

References

physicochemical properties of 4-Bromo-5-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a halogenated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and material science. Its trifunctionalized benzene ring offers multiple reaction sites for targeted chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The precise arrangement of bromo, chloro, and fluoro substituents imparts a unique electronic and steric profile, influencing its reactivity, acidity, lipophilicity, and ultimately, its utility in drug design and materials development. This guide provides a comprehensive overview of the core physicochemical properties of this compound. It details established and predictive data and presents robust, step-by-step experimental protocols for the definitive characterization of its identity, purity, and key physical constants. The methodologies described herein are designed to establish a self-validating data package, ensuring the scientific integrity required for advanced research and development applications.

Molecular Identity and Structural Significance

This compound is a derivative of benzoic acid distinguished by the presence of three different halogen atoms on the aromatic ring. This substitution pattern is critical as it provides chemists with a scaffold for selective, sequential chemical modifications, such as palladium-catalyzed cross-coupling reactions.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1349708-91-3[1][2]
Molecular Formula C₇H₃BrClFO₂
Molecular Weight 253.45 g/mol [3][4]
Canonical SMILES C1=C(C(=CC(=C1Br)Cl)F)C(=O)O

The fluorine atom at the C2 position, ortho to the carboxylic acid, has a profound impact on the acidity and conformation of the carboxyl group due to its strong electron-withdrawing inductive effect. The bromine at C4 and chlorine at C5 offer distinct reactivity profiles for further functionalization, a key feature for building molecular libraries in drug discovery.

Physicochemical Properties: Data and Predictive Analysis

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on the known effects of its constituent functional groups and data from closely related analogs.

Electronic Effects and Acidity (pKa)

The acidity of a benzoic acid is governed by the electronic effects of its ring substituents. Halogens exert a dual influence: an electron-withdrawing inductive effect (-I) that increases acidity and an electron-donating resonance effect (+R) that decreases acidity.

  • Inductive Effect (-I): All three halogens (F, Cl, Br) are strongly electronegative and withdraw electron density from the ring, stabilizing the carboxylate anion and thus increasing acidity (lowering the pKa). The strength of this effect is F > Cl > Br.

  • Resonance Effect (+R): The lone pairs on the halogens can donate electron density to the ring. This effect is most pronounced when the halogen's p-orbital can effectively overlap with the ring's π-system (2p-2p overlap for F is much stronger than 3p-2p for Cl or 4p-2p for Br).[5][6]

For this compound, the strong -I effect of the ortho-fluorine is expected to be the dominant factor, making the compound significantly more acidic than benzoic acid (pKa ≈ 4.2). For comparison, the pKa of 4-fluorobenzoic acid is 4.14, while that of 4-chlorobenzoic acid is 4.03.[5] The cumulative electron-withdrawing effects of all three halogens suggest a pKa value likely in the range of 2.5 - 3.5.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of halogens generally increases lipophilicity. Based on computational models and data from similar compounds like 5-Bromo-4-chloro-2-fluorobenzoic acid (XLogP3 = 2.9)[7], the predicted LogP for the title compound is expected to be in the range of 2.8 to 3.2.

Table 2: Key Physicochemical Properties (Experimental and Predicted)

PropertyValue / Predicted RangeSignificance
Physical State White to off-white solid[8]Purity, handling, and formulation
Melting Point (°C) Not available (predicted >150)Identity and purity criterion
Boiling Point (°C) 314.5 ± 42.0 (Predicted for isomer)[3]Indicates thermal stability
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO)[9]Crucial for reaction conditions and biological assays
pKa 2.5 - 3.5 (Predicted)Determines ionization state at physiological pH
LogP 2.8 - 3.2 (Predicted)Predicts membrane permeability and ADME properties

Experimental Characterization Protocols

To definitively establish the physicochemical profile of this compound, the following standard experimental protocols are recommended.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed method provides a quantitative measure of the main component and resolves any synthesis-related impurities or degradation products.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column heater.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution: Start with a 5-minute hold at 10% B, then ramp linearly to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

HPLC_Method_Development cluster_hplc HPLC System Sample Dissolve Sample (1 mg/mL in ACN:H2O) Injector Autosampler (Inject 10 µL) Sample->Injector MobilePhase Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) Pump Gradient Pump (1.0 mL/min) MobilePhase->Pump Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition & Integration Detector->Data

Caption: Workflow for HPLC purity analysis.

Structural Confirmation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural elucidation. ¹H NMR confirms the number and environment of protons, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR is essential for fluorine-containing compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectrum with a standard pulse program. Expected signals: two aromatic protons, likely appearing as doublets or doublet of doublets, and one broad singlet for the carboxylic acid proton (which may exchange with residual water).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Expected signals: 7 unique carbon signals (6 aromatic, 1 carboxyl). The carbons attached to halogens will show characteristic chemical shifts.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. Expected signal: one singlet or doublet for the single fluorine atom.

  • Data Processing: Fourier transform the raw data, phase correct, and calibrate the spectra using the solvent or TMS signal.

Molecular Mass Verification via Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula. The isotopic pattern is a definitive fingerprint for compounds containing bromine and chlorine.

Experimental Protocol:

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode: Analyze in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Analysis: Infuse the sample directly or via LC-MS. The resulting spectrum should show a characteristic pair of peaks for the [M-H]⁻ ion separated by ~2 Da, corresponding to the ³⁵Cl/³⁷Cl isotopes, with each of these peaks being a doublet of nearly equal intensity due to the ⁷⁹Br/⁸¹Br isotopes.

  • Verification: Compare the measured accurate mass of the monoisotopic peak with the theoretical calculated mass for C₇H₂BrClFO₂⁻. The mass error should be less than 5 ppm.

MS_Isotope_Pattern cluster_M [M-H]⁻ Ion Cluster cluster_spectrum Predicted Mass Spectrum a C₇H₂⁷⁹Br³⁵ClFO₂⁻ (Relative Mass: M) b C₇H₂⁸¹Br³⁵ClFO₂⁻ (Relative Mass: M+2) c C₇H₂⁷⁹Br³⁷ClFO₂⁻ (Relative Mass: M+2) d C₇H₂⁸¹Br³⁷ClFO₂⁻ (Relative Mass: M+4) axis m/z --> origin peak1 Rel. Abundance ~100% origin->peak1 M peak2 Rel. Abundance ~130% peak1->peak2 M+2 peak3 Rel. Abundance ~32% peak2->peak3 M+4

Caption: Predicted isotopic pattern in mass spectrometry.

Safety and Handling

As a halogenated aromatic acid, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is unavailable, data from structurally similar compounds provides guidance.

  • Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a promising chemical intermediate whose full potential is unlocked through a thorough understanding of its physicochemical properties. This guide has outlined its key structural features, provided reliable predictions for critical parameters like pKa and LogP, and detailed the essential experimental protocols required for its complete characterization. By following these methodologies for purity, structure, and property determination, researchers can ensure the quality and reliability of their starting materials, paving the way for successful outcomes in drug discovery, agrochemical synthesis, and materials science innovation.

References

A Technical Guide to 4-Bromo-5-chloro-2-fluorobenzoic Acid: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Bromo-5-chloro-2-fluorobenzoic acid (CAS No. 1349708-91-3), a strategically functionalized aromatic compound. Its unique substitution pattern makes it a valuable intermediate in medicinal chemistry and materials science, offering a platform for complex molecular engineering.

Core Compound Identification and Properties

This compound is a polysubstituted benzoic acid derivative. Its molecular structure and fundamental properties are foundational to its application in chemical synthesis.

Chemical Structure:

The structure incorporates a carboxylic acid group and three different halogen atoms—fluorine, chlorine, and bromine—each imparting distinct electronic and reactivity characteristics to the aromatic ring.

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueSource(s)
CAS Number 1349708-91-3[1][2][3]
Molecular Formula C₇H₃BrClFO₂[1]
Molecular Weight 253.45 g/mol [1]
IUPAC Name This compound[4]
Appearance White to off-white solid (typical for related compounds)[5]
Melting Point 153-154 °C[1]
SMILES O=C(O)C1=CC(Cl)=C(Br)C=C1F[4][6]
InChI Key FQYCZAHBPRQWRR-UHFFFAOYSA-N[1]

Proposed Synthesis Protocol

Causality of Experimental Design: The choice of starting material provides the correct orientation of the fluoro and chloro substituents. The subsequent bromination is directed by these existing groups. Electrophilic aromatic substitution (bromination) on a benzoic acid ring is generally directed meta to the deactivating carboxylic acid group. However, the activating, ortho-, para- directing nature of the halogen substituents also influences the final regiochemistry.

G start Start: 2-Fluoro-5-chlorobenzoic Acid bromination Step 1: Electrophilic Bromination Reagents: Br₂, FeBr₃ (catalyst) Solvent: Dichloromethane (DCM) or neat start->bromination Substrate workup Step 2: Aqueous Workup - Quench with Na₂S₂O₃ solution - Acidify with HCl bromination->workup Crude Mixture extraction Step 3: Extraction & Purification - Extract with Ethyl Acetate - Dry over Na₂SO₄ - Recrystallize workup->extraction Precipitate product Final Product: This compound extraction->product Purified Solid

Figure 2: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 2-fluoro-5-chlorobenzoic acid (1.0 eq) and a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).

  • Bromination: Add an appropriate solvent like dichloromethane, or run the reaction neat. From the dropping funnel, add bromine (Br₂, 1.05 eq) dropwise to the stirred mixture at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: After the addition is complete, gently heat the mixture to 40-50 °C to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Cautiously quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears.

  • Isolation: If a solvent was used, separate the organic layer. If neat, add water and an organic solvent like ethyl acetate. Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product.

  • Purification: Filter the crude solid product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure this compound.

Spectroscopic Characterization (Predicted)

No publicly available spectra for this compound were identified. However, based on established principles of NMR spectroscopy and analysis of similar structures, a predicted spectral dataset is provided below. This serves as a guideline for researchers to confirm the identity and purity of the synthesized compound.

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H NMR ~8.15Doublet (d)J(H,F) ≈ 7-8 HzH-3
~7.90Doublet (d)J(H,F) ≈ 4-5 HzH-6
¹³C NMR ~165.0Singlet-C=O
~160.0Doublet¹J(C,F) ≈ 250 HzC-2
~135.0Doublet⁴J(C,F) ≈ 3 HzC-5
~132.0Doublet³J(C,F) ≈ 9 HzC-6
~125.0Singlet-C-4
~120.0Doublet²J(C,F) ≈ 25 HzC-1
~118.0Doublet²J(C,F) ≈ 20 HzC-3
¹⁹F NMR ~ -110 to -120Doublet of Doublets (dd)J(F,H3) ≈ 7-8 Hz, J(F,H6) ≈ 4-5 HzAr-F

Note: Predicted shifts are relative to TMS for ¹H and ¹³C NMR. The solvent is assumed to be DMSO-d₆ or CDCl₃.

Reactivity Profile and Synthetic Utility

The primary value of this compound in drug discovery and materials science stems from the differential reactivity of its halogen substituents. This allows for selective, stepwise functionalization of the aromatic ring, primarily through palladium-catalyzed cross-coupling reactions.

Reactivity Hierarchy:

The C–X bond dissociation energy dictates the reactivity order in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The established hierarchy is:

C–I > C–Br > C–Cl >> C–F

For this molecule, the C–Br bond is significantly more reactive than the C–Cl bond. The C–F bond is generally considered inert to these coupling conditions, providing a stable fluorine substituent that can be desirable for its metabolic stability and binding properties in final drug candidates.

This differential reactivity is the cornerstone of its utility. A researcher can selectively perform a cross-coupling reaction at the C4-position (bromine) while leaving the C5-position (chlorine) intact for a subsequent, different coupling reaction under more forcing conditions. This enables the programmed and efficient assembly of complex, multi-substituted aromatic structures.

Key Applications:

  • Scaffold for Medicinal Chemistry: It serves as a key intermediate for building molecules where precise substitution is required to probe structure-activity relationships (SAR).

  • Synthesis of Agrochemicals: The halogenated benzoic acid motif is common in herbicides and pesticides.

  • Materials Science: Incorporation into polymers or liquid crystals can impart properties like thermal stability and unique electronic characteristics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Classification: The compound is classified as an irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

A Technical Guide to the Spectral Analysis of 4-Bromo-5-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral data for 4-bromo-5-chloro-2-fluorobenzoic acid, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This predictive analysis offers a robust framework for researchers to identify, characterize, and utilize this compound in their work.

Molecular Structure and Its Influence on Spectral Properties

The unique substitution pattern of this compound dictates its electronic and magnetic environment, which in turn governs its interaction with various spectroscopic techniques. The presence of three different halogen atoms (F, Cl, Br) and a carboxylic acid group on the benzene ring leads to a distinct and predictable spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two for the aromatic protons and one for the carboxylic acid proton.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.5 - 7.8Doublet~8-9 Hz (³J H-F)
H-67.8 - 8.1Doublet~6-7 Hz (⁴J H-F)
-COOH12.0 - 13.5Singlet (broad)-

Rationale behind the predictions:

  • Aromatic Protons (H-3 and H-6): The electron-withdrawing nature of the halogens and the carboxylic acid group will deshield the aromatic protons, causing them to resonate downfield in the 7.5-8.1 ppm range[1][2]. The fluorine atom will cause splitting of the signals of the adjacent protons. H-3 will appear as a doublet due to coupling with the fluorine atom (³J H-F). H-6 will also appear as a doublet due to a smaller four-bond coupling with the fluorine atom (⁴J H-F)[3].

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the region of 12-13.5 ppm[4][5]. Its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. We can predict the approximate chemical shifts for the seven unique carbon atoms.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O165 - 175Typical range for a carboxylic acid carbonyl carbon[4][5].
C-F158 - 165 (d, ¹J C-F ≈ 240-260 Hz)The carbon directly attached to fluorine will be significantly downfield and will show a large one-bond coupling constant[4].
C-Cl130 - 138The carbon attached to chlorine will be deshielded.
C-Br115 - 125The carbon attached to bromine will be less deshielded than the one attached to chlorine.
C-COOH125 - 135The carbon attached to the carboxylic acid group.
C-H (aromatic)110 - 130The remaining aromatic carbons will appear in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, Strong
C=O stretch (Carboxylic acid)1680 - 1720Strong, Sharp
C-O stretch (Carboxylic acid)1210 - 1320Medium
C-F stretch1100 - 1250Strong
C-Cl stretch700 - 850Medium
C-Br stretch500 - 650Medium

Interpretation of Key Absorptions:

  • O-H Stretch: The O-H stretching vibration of the carboxylic acid will appear as a very broad and strong band in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers[4][5][6][7][8].

  • C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680 and 1720 cm⁻¹[4][5][6][7][8].

  • C-Halogen Stretches: The carbon-halogen stretching vibrations will appear in the fingerprint region of the spectrum. The C-F stretch is typically strong and found between 1100-1250 cm⁻¹. The C-Cl and C-Br stretches will appear at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation[9][10][11].

Predicted Molecular Ion Peak

The molecular weight of this compound (C₇H₃BrClFO₂) is approximately 252.35 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic cluster of peaks. The most abundant peaks will be at m/z values corresponding to the combinations of the most abundant isotopes.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through several pathways:

  • Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

  • Loss of -COOH (M-45): The loss of the entire carboxylic acid group as a radical is another expected fragmentation pathway.

  • Loss of Halogens: Fragmentation involving the loss of bromine (M-79/81) or chlorine (M-35/37) radicals is also probable.

  • Decarboxylation followed by loss of halogens: The molecule may first lose CO₂ (M-44) followed by the sequential loss of halogen atoms.

MS_Fragmentation_Workflow M [M]+• (m/z ≈ 252, 254, 256) M_minus_OH [M-OH]+ (m/z ≈ 235, 237, 239) M->M_minus_OH - •OH M_minus_COOH [M-COOH]+ (m/z ≈ 207, 209, 211) M->M_minus_COOH - •COOH M_minus_Br [M-Br]+ (m/z ≈ 173, 175) M->M_minus_Br - •Br M_minus_Cl [M-Cl]+ (m/z ≈ 217, 219) M->M_minus_Cl - •Cl

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.

FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method for small molecules and would likely produce the fragmentation patterns discussed[9]. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent [M-H]⁻ ion in negative ion mode.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted NMR, IR, and MS data, along with the provided standard operating procedures, offer a valuable resource for researchers working with this compound. The distinct patterns arising from the unique combination of functional groups should allow for its unambiguous identification and characterization in a laboratory setting. As with any predictive analysis, experimental verification is the ultimate standard, and it is hoped that this guide will facilitate such future work.

References

solubility of 4-Bromo-5-chloro-2-fluorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-5-chloro-2-fluorobenzoic Acid in Organic Solvents

Abstract

This compound is a halogenated aromatic carboxylic acid of significant interest in pharmaceutical and materials science research. Its utility as a building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents.[1][2] This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights into its behavior in various solvent classes, and details robust experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, practical understanding of this compound's solubility characteristics to facilitate process development, formulation, and discovery efforts.

Introduction: The Significance of Solubility in Modern Chemistry

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[3] For a molecule like this compound, which serves as a versatile intermediate, understanding its solubility is critical for a range of applications including:

  • Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and preventing side reactions, ultimately impacting the purity of the final product.

  • Crystallization and Purification: The selection of an appropriate solvent system with varying solubility at different temperatures is the cornerstone of effective purification through crystallization.[4][5][6]

  • Formulation of Agrochemicals and Pharmaceuticals: For biologically active compounds, solubility directly influences bioavailability and the ability to formulate a stable, effective final product.[4][5][6]

  • Analytical Characterization: Techniques such as NMR and HPLC-MS require the analyte to be dissolved in a suitable solvent for accurate analysis.

This guide will delve into the specific molecular attributes of this compound and how they dictate its interactions with various organic solvents.

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its constituent functional groups: the aromatic benzene ring, the polar carboxylic acid group, and the three halogen substituents (bromo, chloro, and fluoro).

The Aromatic System

The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces. This characteristic is a significant contributor to the solubility of benzoic acid derivatives in aromatic and nonpolar organic solvents.[7][8]

The Carboxylic Acid Group

The carboxylic acid moiety (-COOH) is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong interactions with polar, protic solvents like alcohols, and polar, aprotic solvents like acetone and DMSO.[7][9] The presence of the carboxylic acid group also imparts acidic properties to the molecule, allowing for acid-base reactions that can dramatically increase solubility in basic aqueous solutions, though this guide focuses on organic solvents.[10][11]

Halogen Substituents

The bromo, chloro, and fluoro groups attached to the benzene ring have a multifaceted effect on solubility:

  • Increased Molecular Weight and Van der Waals Forces: The presence of halogens, particularly bromine and chlorine, increases the molecular weight (253.45 g/mol ) and surface area of the molecule, leading to stronger van der Waals interactions.[12] This can enhance solubility in nonpolar solvents.

  • Polarity and Dipole Moment: The electronegativity of the halogens introduces polarity to the C-X bond, creating localized dipoles. This can improve interactions with polar solvents.

  • Lipophilicity: Halogenation generally increases the lipophilicity ("fat-loving" nature) of a molecule, which can enhance its solubility in nonpolar organic solvents.[13]

The specific positioning of these halogens also influences the molecule's overall dipole moment and crystal lattice energy, which are key factors in the dissolution process.

Predicting Solubility: A Solvent-Class-Based Approach

Polar Protic Solvents (e.g., Alcohols, Acetic Acid)
  • Expected Solubility: High.

  • Rationale: Solvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with the carboxylic acid group of the solute.[16] The alkyl chains of the alcohols can also interact favorably with the aromatic ring. Acetic acid is also expected to be a good solvent due to its ability to form strong hydrogen bonds with the carboxylic acid moiety.[17]

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO)
  • Expected Solubility: Moderate to High.

  • Rationale: These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting strongly with the carboxylic acid's hydroxyl group. Solvents like DMF and DMSO are highly polar and are generally excellent solvents for a wide range of organic compounds. Ethers like THF and esters like ethyl acetate are also expected to be effective due to their polarity and ability to interact with the solute.

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)
  • Expected Solubility: Low to Moderate.

  • Rationale:

    • Aliphatic Hydrocarbons (e.g., Hexane): Solubility is expected to be very low. The high polarity of the carboxylic acid group is mismatched with the nonpolar nature of hexane.

    • Aromatic Hydrocarbons (e.g., Toluene): Moderate solubility is anticipated. The aromatic ring of toluene can interact favorably with the benzene ring of the solute via π-π stacking.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. While less polar than protic or aprotic polar solvents, their ability to form weak hydrogen bonds and their dipole moments can facilitate the dissolution of the solute.

The following diagram illustrates the key interactions influencing solubility.

G solute This compound polar_protic Polar Protic Solvents (e.g., Methanol, Ethanol) solute->polar_protic Strong H-Bonding (High Solubility) polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO, THF) solute->polar_aprotic Dipole-Dipole & H-Bond Accepting (Moderate to High Solubility) nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) solute->nonpolar Van der Waals & π-π Stacking (Low to Moderate Solubility) G cluster_0 Shake-Flask Solubility Determination A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (24-48h) A->B C 3. Separate solid and liquid phases (settling/centrifugation) B->C D 4. Sample clear supernatant C->D E 5. Analyze concentration (HPLC, Gravimetric, etc.) D->E

References

A Comprehensive Technical Guide to 4-Bromo-5-chloro-2-fluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Bromo-5-chloro-2-fluorobenzoic acid (CAS No. 1349708-91-3), a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. This document will detail its chemical properties, commercial availability, safety and handling, and its emerging role as a versatile building block in the development of novel therapeutics and functional materials.

Introduction: A Profile of a High-Value Synthetic Intermediate

This compound is a polysubstituted benzoic acid derivative featuring a unique arrangement of three different halogen atoms on the aromatic ring. This distinct substitution pattern imparts specific reactivity and conformational properties, making it a valuable intermediate for the synthesis of complex molecular architectures. The presence of bromo, chloro, and fluoro substituents, each with their characteristic electronic and steric effects, allows for selective functionalization and the introduction of desirable physicochemical properties in target molecules.

The strategic placement of these halogens, particularly the bromine atom, offers a reactive handle for a variety of cross-coupling reactions, which are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds. The fluorine and chlorine atoms, along with the carboxylic acid group, further contribute to the molecule's utility by influencing properties such as metabolic stability, binding affinity, and solubility of the resulting compounds.

Chemical Structure and Properties:

The structural and key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1349708-91-3[1][2][3][4][5]
Molecular Formula C₇H₃BrClFO₂[1][2][3][4]
Molecular Weight 253.45 g/mol [1][2][4]
IUPAC Name This compound[3]
Melting Point 153-154 °C[1]
Purity Typically ≥97%[3]
Appearance SolidN/A
SMILES O=C(O)C1=CC(Cl)=C(Br)C=C1F[3]

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers specializing in research and development chemicals, as well as fine chemical manufacturing. Its availability in various quantities, from grams to kilograms, facilitates its use from laboratory-scale research to process development.

Key Suppliers:

  • Abovchem[4]

  • AChemBlock[3]

  • Appretech Scientific Limited[1]

  • Aribo Biotechnology

  • BLD Pharm[5]

  • Synquest Labs[2]

Pricing for this compound can vary between suppliers and is dependent on the quantity and purity required. For the most current pricing and availability, it is recommended to consult the online catalogs of these suppliers. It is important to note that this product is intended for research and development purposes only and not for human or other uses[4].

Applications in Drug Discovery and Organic Synthesis

While specific, publicly documented applications of this compound are still emerging, the broader class of polyhalogenated benzoic acids are well-established as critical building blocks in medicinal chemistry and materials science. The unique substitution pattern of this molecule suggests its potential in several areas:

  • Scaffold for Novel Therapeutics: The trifunctionalized aromatic ring serves as a versatile scaffold for the synthesis of novel drug candidates. The differential reactivity of the halogen substituents allows for sequential and site-selective modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Intermediate in Complex Syntheses: The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in constructing complex biaryl structures and introducing diverse functionalities, which are common motifs in many biologically active compounds.

  • Modulation of Physicochemical Properties: The incorporation of fluorine and chlorine atoms into a molecule can significantly impact its metabolic stability, lipophilicity, and binding affinity to biological targets. As such, this compound can be used to introduce these desirable properties into a lead compound.

The general utility of halogenated benzoic acids in the synthesis of pharmaceutical compounds is well-documented. For instance, related compounds are used as precursors for enzyme inhibitors and other therapeutic agents[6].

Synthesis and Potential Impurities

For example, a potential synthetic route could involve the bromination and chlorination of a fluorobenzoic acid derivative. The precise order and conditions of these halogenation steps would be critical to achieve the desired regioselectivity.

Hypothetical Synthesis Workflow:

G cluster_start Starting Material cluster_reaction Chlorination cluster_product Final Product start 2-Fluoro-4-bromobenzoic acid reaction Chlorinating Agent (e.g., NCS) Solvent start->reaction 1. Introduction of Chlorine product This compound reaction->product 2. Formation of Final Product

Caption: A plausible synthetic workflow for this compound.

Potential Impurities:

The synthesis of polysubstituted aromatic compounds can often lead to the formation of isomeric impurities. In the case of this compound, potential impurities could include isomers with different arrangements of the halogen atoms on the aromatic ring. The presence and concentration of these impurities would depend on the specific synthetic route and purification methods employed. Therefore, it is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A Safety Data Sheet (SDS) should be consulted for comprehensive safety information. The following is a summary of general safety and handling recommendations.

Hazard Identification:

Based on the Safety Data Sheet from Apollo Scientific, this compound is classified with a Chemwatch Hazard Alert Code of 2. While specific GHS classifications for this compound are not detailed in the provided search results, related compounds are known to cause skin and eye irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are recommended.

  • Skin and Body Protection: A laboratory coat and appropriate footwear should be worn.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a commercially available and highly functionalized building block with significant potential for application in drug discovery and organic synthesis. Its unique polysubstituted aromatic structure provides a versatile platform for the development of novel compounds with tailored properties. While specific, documented applications are still emerging, the established utility of related halogenated benzoic acids underscores the potential of this compound as a valuable tool for researchers and drug development professionals. As with all chemical reagents, it is imperative to consult the Safety Data Sheet and follow appropriate safety protocols when handling this compound.

References

Introduction: A Multifaceted Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-5-chloro-2-fluorobenzoic Acid

This compound is a highly functionalized aromatic carboxylic acid that has emerged as a critical intermediate in the fields of medicinal chemistry and materials science.[1] Its utility stems from a unique substitution pattern on the benzene ring, featuring a carboxylic acid group and three distinct halogen atoms: fluorine, chlorine, and bromine. This arrangement provides multiple, selectively addressable reactive sites, allowing for the precise and strategic construction of complex molecular architectures.

This guide provides an in-depth analysis of the reactivity profile of this compound, offering field-proven insights into its behavior in key organic transformations. We will explore the electronic interplay of its substituents, the derivatization of its carboxylic acid moiety, and the selective reactions on its aromatic core, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively harness this versatile building block in their synthetic endeavors.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, summarized below.

PropertyValueReference
CAS Number 1349708-91-3[1]
Molecular Formula C₇H₃BrClFO₂[2]
Molecular Weight 253.45 g/mol [2]
Appearance White to off-white powder/solid[3]
IUPAC Name This compound[2]

Core Reactivity Analysis: The Interplay of Substituents

The reactivity of the benzene ring is dictated by the electronic effects of its four substituents. The three halogen atoms (-F, -Cl, -Br) and the carboxylic acid group (-COOH) are all electron-withdrawing, rendering the ring electron-deficient. This deactivation is a critical factor governing the molecule's behavior in both electrophilic and nucleophilic aromatic substitution reactions.

Caption: Electronic influences on this compound.

  • Inductive Effect (-I): All four substituents exert a strong electron-withdrawing inductive effect, pulling electron density from the ring. Fluorine is the most electronegative, and its effect is particularly pronounced at the ortho-carbon (C2).

  • Resonance Effect (-M/+M): The carboxylic acid group is strongly deactivating via resonance (-M effect). The halogens, while inductively withdrawing, have a weak donating resonance effect (+M) due to their lone pairs, but this is overshadowed by their inductive pull.

  • Net Effect: The cumulative effect makes the aromatic ring highly electrophilic (electron-poor), which is the dominant feature of its reactivity profile.

Part 1: Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for straightforward derivatization, enabling its incorporation into larger molecules through ester or amide linkages. These reactions typically do not affect the halogenated aromatic core if conducted under appropriate conditions.

Esterification

Standard Fischer esterification (acid-catalyzed reaction with an alcohol) or conversion to an acyl chloride followed by reaction with an alcohol are effective methods.

Protocol: Methyl Ester Synthesis via Acyl Chloride

This two-step protocol is reliable and avoids the high temperatures and strong acids of Fischer esterification, which can be crucial for complex substrates.

Step 1: Acyl Chloride Formation

  • Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add methanol (1.2 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) to scavenge the HCl byproduct.

  • Stir the reaction at room temperature for 1-3 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the methyl ester, which can be purified by column chromatography or recrystallization.

Amidation

Amidation is readily achieved by coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents or via the acyl chloride intermediate.

Protocol: Amide Synthesis using a Coupling Agent

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.[4]

  • Add an activating agent/base, typically HOBt (1-hydroxybenzotriazole) (1.2 eq) and a tertiary amine like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 12-24 hours. Monitor progress with TLC or LC-MS.

  • Perform an aqueous workup by diluting with ethyl acetate and washing sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase, concentrate, and purify the resulting amide by column chromatography.

Part 2: Reactions on the Aromatic Ring

The reactivity of the aromatic core is more complex and offers powerful avenues for molecular diversification. The electron-poor nature of the ring favors nucleophilic substitution, while the C-Br bond provides a specific handle for metal-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br Bond as the Primary Anchor

The most predictable and synthetically useful reactions on the aromatic ring are palladium-catalyzed cross-couplings. The reactivity of aryl halides in these reactions follows the general trend: I > Br > Cl >> F.[5] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the exclusive site for oxidative addition to a palladium(0) catalyst under standard conditions.[5][6]

This selective reactivity is a cornerstone of this building block's utility, enabling the introduction of new carbon-carbon (e.g., Suzuki, Heck) or carbon-nitrogen (Buchwald-Hartwig) bonds at the C-4 position.[7][8][9]

G start This compound + Arylboronic Acid oxidative_add Oxidative Addition (Selective C-Br Cleavage) start->oxidative_add Ar-Br pd_cycle Pd(0) Catalyst + Base (e.g., K₂CO₃) pd_cycle->oxidative_add transmetal Transmetalation oxidative_add->transmetal Pd(II) Intermediate reductive_elim Reductive Elimination transmetal->reductive_elim Diaryl-Pd(II) reductive_elim->pd_cycle Regenerates Pd(0) product 4-Aryl-5-chloro-2-fluorobenzoic acid (C-C Bond Formed) reductive_elim->product Forms Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling This protocol details the formation of a biaryl compound by coupling with an arylboronic acid.[10][11]

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq).

  • Purge the vessel with an inert gas (N₂ or Ar).

  • Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DME/H₂O).

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. Monitor completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Acidify the aqueous layer with 1M HCl to precipitate the product if it remains as the carboxylate salt. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

ParameterTypical ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Provides the active Pd(0) species for the catalytic cycle.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OSolubilizes both organic and inorganic reagents.
Temperature 80-110 °CProvides activation energy for the catalytic steps.

Protocol: Buchwald-Hartwig Amination This protocol enables the formation of a C-N bond, a crucial transformation in pharmaceutical synthesis.[8][12]

  • In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 eq).

  • Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Heat the mixture to 90-120 °C for 6-24 hours, monitoring by LC-MS.

  • Cool the reaction, quench carefully with saturated aqueous NH₄Cl solution, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the aromatic ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[13][14] This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15]

A key requirement for SNAr is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as this allows for delocalization and stabilization of the negative charge in the Meisenheimer complex.[15][16] In this compound:

  • The -COOH group is meta to the -F and -Cl, and ortho to the -Br.

  • The -F is ortho to the -COOH and meta to the -Br and -Cl.

  • The -Cl is para to the -F and ortho to the -Br.

  • The -Br is para to the -COOH and ortho to the -Cl.

The reactivity of halogens as leaving groups in SNAr is often F > Cl > Br > I. This is counterintuitive compared to SN1/SN2 reactions and arises because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[14][17] The highly electronegative fluorine atom makes the carbon to which it is attached (C-2) extremely electrophilic and thus accelerates the rate-limiting attack by a nucleophile.[17] Therefore, under conditions favoring SNAr (strong nucleophile, polar aprotic solvent), the fluorine at C-2 is the most probable site of substitution, provided a strong nucleophile is used under forcing conditions.

G reactant Aryl Halide (Ar-F) + Nucleophile (Nu⁻) attack Step 1: Nucleophilic Attack (Rate-Determining) reactant->attack meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) attack->meisenheimer elimination Step 2: Elimination of Leaving Group (F⁻) meisenheimer->elimination product Substituted Product (Ar-Nu) elimination->product

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-5-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Polysubstituted Biaryl Carboxylic Acids

The biaryl carboxylic acid motif is a cornerstone in modern medicinal chemistry, appearing in numerous blockbuster drugs, including the "sartan" class of antihypertensive agents.[1] The Suzuki-Miyaura cross-coupling reaction is a premier and highly versatile method for constructing the pivotal carbon-carbon bond that defines these structures.[2][3] It offers mild reaction conditions, exceptional functional group tolerance, and utilizes generally stable and less toxic boronic acid reagents.[4][5]

This application note focuses on a particularly valuable and challenging substrate: 4-Bromo-5-chloro-2-fluorobenzoic acid . This molecule presents multiple halogen substituents with differential reactivity, offering the potential for selective, sequential cross-coupling reactions to build complex, multi-substituted aromatic systems. The fluorine and carboxylic acid moieties can modulate physicochemical properties and serve as key pharmacophoric features or synthetic handles for further derivatization. Understanding and controlling the regioselectivity of the Suzuki coupling with this substrate is paramount for its effective use in drug discovery and development pipelines.

Mechanism and Strategic Considerations

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][6][7] The three key steps are oxidative addition, transmetalation, and reductive elimination.[8]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the aryl halide, forming a Pd(II) intermediate.[4][8] This is often the rate-determining step.[4] Subsequently, in the transmetalation step, the organic group from the base-activated boronic acid is transferred to the palladium center.[4][9] The final step, reductive elimination, forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

References

reaction conditions for cross-coupling with 4-Bromo-5-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chemoselective Cross-Coupling Reactions with 4-Bromo-5-chloro-2-fluorobenzoic Acid

Authored by: Senior Application Scientist, Gemini Labs

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic cores is paramount. This compound is a highly valuable starting material, offering a unique combination of reactive handles for molecular elaboration.[1][2] Its trifunctional substitution pattern—a bromine, a chlorine, and a fluorine atom on a benzoic acid scaffold—presents both an opportunity and a challenge for the synthetic chemist. The opportunity lies in the potential for sequential, site-selective modifications; the challenge lies in controlling the reactivity to achieve the desired outcome.

This technical guide provides detailed application notes and protocols for the three most pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—using this versatile substrate. The core principle underpinning these protocols is the strategic exploitation of the differential reactivity of the carbon-halogen bonds, enabling the chemoselective functionalization of the carbon-bromine bond while the carbon-chlorine bond remains intact for potential subsequent transformations.

Pillar of Selectivity: Understanding Halogen Reactivity

The success of selective cross-coupling on polyhalogenated arenes hinges on the inherent differences in the carbon-halogen bond dissociation energies. In palladium-catalyzed reactions, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4] The established reactivity trend for aryl halides is:

I > Br > Cl >> F [4][5]

This trend dictates that the weaker C-Br bond (approx. 81 kcal/mol) will react preferentially over the stronger C-Cl bond (approx. 96 kcal/mol) under carefully controlled conditions.[4] By selecting the appropriate catalyst, ligands, and reaction parameters, we can achieve high chemoselectivity for the C-Br bond, making this compound an ideal substrate for stepwise diversification.

General Experimental Workflow

A standardized workflow is critical for reproducibility in cross-coupling reactions. The following diagram outlines the key stages from setup to product isolation.

G General Cross-Coupling Workflow reagents 1. Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base) setup 2. Reaction Setup (Flame-dried flask, purge with inert gas - Ar or N2) reagents->setup addition 3. Reagent Addition (Add solids, then degassed solvent and liquid reagents via syringe) setup->addition reaction 4. Reaction (Stir at specified temperature, monitor by TLC or LC-MS) addition->reaction workup 5. Aqueous Workup (Quench, extract with organic solvent, wash with brine) reaction->workup purify 6. Purification (Dry organic layer, concentrate, purify via column chromatography) workup->purify

Caption: Standardized workflow for palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)–C(sp²) bonds, valued for its mild conditions and broad functional group tolerance.[5][6]

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, that are activated in situ.[7][8] For coupling with the more challenging C-Cl bond, bulky, electron-rich phosphine ligands are necessary to promote oxidative addition.[7][9] However, for selective C-Br coupling, standard ligands like triphenylphosphine (PPh₃) or ferrocene-based ligands like dppf are often sufficient.

  • Base: The base is crucial for activating the organoboron species in the transmetalation step.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[10] The choice can influence reaction rate and yield, with cesium carbonate often being effective for more challenging substrates.

  • Solvent System: The reaction is typically run in a two-phase system, such as toluene/water or dioxane/water, or in a polar aprotic solvent like DMF. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, for example, Dioxane (4 mL) and Water (1 mL), via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Data Summary: Suzuki-Miyaura Reaction Conditions
EntryPd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O90Good-Excellent
2Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF100Good-Excellent
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O100Excellent

Note: Yields are representative and highly dependent on the specific boronic acid used.

G Suzuki-Miyaura Catalytic Cycle cluster_product pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)L2(R') pd2_complex->transmetal Transmetalation (R'-B(OH)2, Base) transmetal->pd0 Reductive Elimination biaryl_complex transmetal->biaryl_complex Ar-R' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Note 2: Heck-Mizoroki Coupling

The Heck reaction forms a substituted alkene through the coupling of an aryl halide with an alkene in the presence of a base.[11][12] It is a powerful tool for generating C(sp²)–C(sp²) bonds with excellent control of stereochemistry.[12]

Causality Behind Experimental Choices
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[11][13] The reaction can sometimes proceed without added phosphine ligands (ligand-free), particularly with more reactive aryl bromides, but phosphine ligands like PPh₃ or P(o-tolyl)₃ are often added to stabilize the catalyst and improve yields.

  • Base: A base is required to neutralize the hydrogen halide (HBr) produced during the catalytic cycle.[11] Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases like K₂CO₃ or NaOAc can also be effective.[11]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure the solubility of the reagents and to allow for higher reaction temperatures, which are often necessary for the Heck reaction.[14]

Detailed Protocol: Heck Coupling
  • Preparation: To a sealable pressure tube, add this compound (1.0 mmol, 1.0 eq), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and any desired phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF, 5 mL), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 eq), and the base (e.g., Et₃N, 2.0 mmol, 2.0 eq) via syringe.

  • Reaction: Tightly seal the tube and heat the mixture to the required temperature (typically 100-140 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After completion (typically 6-24 hours), cool the reaction to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).

  • Extraction and Purification: Acidify with 1M HCl, separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), and follow the purification steps outlined in the Suzuki protocol.

Data Summary: Heck Reaction Conditions
EntryPd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield
1Pd(OAc)₂ (2)-Et₃N (2)DMF120Moderate-Good
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMA130Good
3PdCl₂(PPh₃)₂ (3)-NaOAc (3)NMP140Good

Note: Yields are representative and depend on the alkene coupling partner.

G Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) insertion Alkene Insertion Intermediate pd2_complex->insertion Alkene Coordination & Migratory Insertion elimination π-complex insertion->elimination β-Hydride Elimination elimination->pd0 Product Release & Base-mediated Regeneration

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.

Application Note 3: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[15][16] It is distinguished by its use of a dual-catalyst system.

Causality Behind Experimental Choices
  • Catalyst System: The reaction uniquely employs a palladium catalyst for the main cycle and a copper(I) salt (typically CuI) as a co-catalyst.[15][17] The palladium species undergoes oxidative addition with the aryl halide. The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[18] This copper acetylide then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[18][19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential. It serves two purposes: neutralizing the HBr byproduct and facilitating the formation of the copper acetylide.[20] In many cases, the amine can also serve as the solvent.

  • Solvent: While the amine base can be used as the solvent, co-solvents like THF or DMF are often added to improve the solubility of the aryl halide starting material.[20] Anhydrous and anaerobic conditions are typically required to prevent oxidative homocoupling of the alkyne (Glaser coupling).[16]

Detailed Protocol: Sonogashira Coupling
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 eq) via syringe. Finally, add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After completion (typically 2-12 hours), dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl to remove copper salts. Proceed with acidification and purification as described in the Suzuki protocol.

Data Summary: Sonogashira Reaction Conditions
EntryPd Catalyst (mol%)Cu(I) Salt (mol%)Base (eq)SolventTemp (°C)Typical Yield
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THFRT - 50Excellent
2Pd(PPh₃)₄ (3)CuI (5)DIPEA (3)DMF60Excellent
3Pd(OAc)₂ (2) / PPh₃(4)CuI (4)Et₃N (excess)Et₃N40Good-Excellent

Note: Yields are representative and depend on the alkyne coupling partner.

G Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_complex->pd0 Reductive Elimination (Product: Ar-C≡C-R) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡C-R cu_halide->cu_acetylide Alkyne + Base cu_acetylide->pd2_complex Transmetalation

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromo-5-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Bromo-5-chloro-2-fluorobenzoic acid (CAS: 1349708-91-3) as a versatile starting material for the synthesis of high-value pharmaceutical intermediates. The unique trifunctional substitution pattern of this molecule offers a rich platform for selective and sequential chemical modifications. We will explore the inherent reactivity of its distinct functional groups—the carboxylic acid, the aryl bromide, and the aryl chloride/fluoride—to construct complex molecular architectures. This guide moves beyond simple procedural lists to provide in-depth explanations of the causality behind methodological choices, ensuring that protocols are not just replicable, but also understandable and adaptable.

Chemical Profile and Safety

This compound is a highly functionalized building block whose utility stems from the orthogonal reactivity of its substituents. Understanding its properties is paramount for safe and effective handling.

PropertyValue
CAS Number 1349708-91-3[1][2]
Molecular Formula C₇H₃BrClFO₂[1]
Molecular Weight 253.45 g/mol [1]
Appearance White to off-white crystalline solid (typical)
Storage Store sealed in a dry, cool place at room temperature.[3][4]
Primary Hazards Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
Handling Precautions Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Transformations: A Strategic Approach

The synthetic power of this compound lies in the ability to selectively address its three key functional regions: the carboxylic acid, the highly reactive C-Br bond, and the less reactive C-Cl and C-F bonds. This allows for a hierarchical approach to molecular construction.

G start_node 4-Bromo-5-chloro- 2-fluorobenzoic acid amide_node Amide Intermediates start_node->amide_node Amidation (R-NH₂, Coupling Agent) suzuki_node Bi-aryl Intermediates (Suzuki Coupling) start_node->suzuki_node C-C Coupling (Pd Catalyst, R-B(OH)₂) buchwald_node Aryl Amine Intermediates (Buchwald-Hartwig) start_node->buchwald_node C-N Coupling (Pd Catalyst, R₂NH) snar_node Phenol/Alkoxy Ethers (SNAr) start_node->snar_node Nucleophilic Substitution (Nu⁻, Heat)

Caption: Key synthetic pathways from this compound.

Amide Bond Formation via the Carboxylic Acid

The carboxylic acid moiety is readily converted into amides, a functional group prevalent in active pharmaceutical ingredients (APIs). This transformation is typically the first step in a synthetic sequence as it protects the acidic proton and introduces a key structural element. Modern peptide coupling reagents are preferred as they operate under mild conditions, preserving the sensitive halogen substituents.

Causality & Expertise: Using coupling agents like HATU or EDC/HOBt avoids the need for converting the carboxylic acid to a harsh acyl chloride. These reagents form a highly reactive activated ester in situ, which is then readily displaced by an amine nucleophile. This method offers high yields, broad functional group tolerance, and minimal side reactions.

Palladium-Catalyzed Cross-Coupling at the C4-Bromine Position

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to the relative C-X bond strengths (C-Br < C-Cl < C-F).[5] This predictable selectivity is the cornerstone of its use as a scaffold.

  • Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds, ideal for constructing bi-aryl structures common in kinase inhibitors and other targeted therapies.[6][7][8] The reaction involves an organoboron reagent and a palladium catalyst in the presence of a base.[9][10]

  • Buchwald-Hartwig Amination: Forms C(sp²)-N bonds, providing access to a wide array of substituted anilines, which are key pharmacophores. This reaction requires a palladium catalyst with specialized ligands (e.g., phosphine-based) to facilitate the C-N bond formation.[6]

G pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)-X Ln pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)-Ar' Ln pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product arx Ar-X arx->pd2_oxid boronic Ar'-B(OH)₂ + Base boronic->pd2_trans G A 1. Dissolve Starting Material & Amine in DMF B 2. Add Coupling Reagents (HATU, DIPEA) A->B C 3. Stir at Room Temp (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up (Water & EtOAc Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

References

The Strategic Deployment of 4-Bromo-5-chloro-2-fluorobenzoic Acid in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Modern Crop Protection

In the landscape of modern agrochemical research, the demand for novel active ingredients with improved efficacy, selectivity, and environmental profiles is relentless. The strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of this pursuit, often imparting enhanced metabolic stability, binding affinity, and membrane transport properties. 4-Bromo-5-chloro-2-fluorobenzoic acid (CAS No. 1349708-91-3) has emerged as a highly valuable and versatile intermediate in this context. Its unique substitution pattern—featuring three distinct halogen atoms and a carboxylic acid handle—offers a rich platform for complex molecular construction. This document provides a detailed exploration of the application of this key intermediate in the synthesis of advanced agrochemicals, complete with protocols and expert insights for researchers in the field. While many fluorine-containing benzene compounds are recognized as crucial intermediates in the synthesis of pesticides and medicines, the specific applications of this compound are often embedded within proprietary developmental pipelines.[1] This guide will therefore focus on a representative synthetic pathway to a plausible, high-value agrochemical target, illustrating the strategic utility of this compound.

Core Expertise & Rationale: Why This Specific Intermediate?

The efficacy of this compound as a synthetic precursor is not accidental; it is a product of deliberate chemical design. The strategic arrangement of its functional groups allows for a series of selective and high-yield transformations, which are critical for the economic viability of large-scale agrochemical production.

  • Orthogonal Reactivity of Halogens: The differential reactivity of the bromo, chloro, and fluoro substituents is a key asset. The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] This allows for the precise introduction of complex aryl, heteroaryl, or alkyl groups, which are often essential for biological activity. The chlorine and fluorine atoms are generally more stable under these conditions, allowing for their retention in the final product or for subsequent, more forcing transformations.

  • The Carboxylic Acid Moiety: The carboxylic acid group provides a versatile point for modification. It can be readily converted into amides, esters, or acid chlorides, enabling the linkage of the aromatic core to other fragments of the target molecule. This functionality is also often crucial for the molecule's mode of action, particularly in herbicides that mimic natural plant hormones.

  • The Influence of Fluorine: The presence of the fluorine atom ortho to the carboxylic acid can significantly influence the acidity of the proton, the conformation of the molecule, and its electronic properties. This can lead to enhanced binding at the target site and increased metabolic stability, prolonging the compound's activity in the field.

Application Focus: Synthesis of a Representative Picolinate Herbicide

Picolinic acid derivatives are a major class of synthetic auxin herbicides, known for their efficacy against broadleaf weeds. The following section outlines a representative, multi-step synthesis of a hypothetical picolinate herbicide, demonstrating the practical application of this compound.

Overall Synthetic Workflow

The proposed synthesis involves the initial activation of the carboxylic acid, followed by an amidation reaction. The core of the synthesis is a palladium-catalyzed cross-coupling reaction to build the picolinate scaffold, followed by final modifications.

G A This compound B Acid Activation (e.g., Thionyl Chloride) A->B C 4-Bromo-5-chloro-2-fluorobenzoyl chloride B->C D Amidation with 3-aminopyridine C->D E N-(pyridin-3-yl)-4-bromo-5-chloro-2-fluorobenzamide D->E F Suzuki-Miyaura Coupling with (2-methoxypyridin-4-yl)boronic acid E->F G Hypothetical Picolinate Precursor F->G H Final Modification (e.g., Esterification) G->H I Final Agrochemical Product H->I

Caption: Representative workflow for the synthesis of a picolinate herbicide.

Detailed Experimental Protocols

Disclaimer: The following protocols are for illustrative purposes and should be adapted and optimized by qualified personnel in a suitable laboratory setting. All necessary safety precautions must be taken.

Protocol 1: Synthesis of N-(pyridin-3-yl)-4-bromo-5-chloro-2-fluorobenzamide

Objective: To convert the starting benzoic acid into an amide intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 3-Aminopyridine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Removal of Excess Reagent: Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-5-chloro-2-fluorobenzoyl chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 3-aminopyridine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.

  • Reaction: Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.

Expert Insights: The use of thionyl chloride is a standard and cost-effective method for activating the carboxylic acid. The addition of triethylamine is crucial to neutralize the HCl generated during the amidation reaction, preventing the protonation of the aminopyridine and driving the reaction to completion.

Protocol 2: Suzuki-Miyaura Coupling for Picolinate Scaffold Assembly

Objective: To introduce a second pyridine ring via a palladium-catalyzed cross-coupling reaction.

Materials:

  • N-(pyridin-3-yl)-4-bromo-5-chloro-2-fluorobenzamide (from Protocol 1)

  • (2-methoxypyridin-4-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the amide intermediate (1.0 eq), (2-methoxypyridin-4-yl)boronic acid (1.5 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours, or until the starting material is consumed (monitored by LC-MS or TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Trustworthiness and Self-Validation: The progress of this reaction can be reliably monitored by LC-MS, looking for the disappearance of the starting material's mass peak and the appearance of the product's mass peak. The isotopic pattern of the starting material (containing one bromine and one chlorine) will be distinct from the product (containing one chlorine), providing a clear diagnostic tool.

Quantitative Data Summary

The following table presents expected outcomes for the synthesis, based on typical yields for these types of reactions.

StepProductStarting MaterialReagentsExpected Yield (%)
1N-(pyridin-3-yl)-4-bromo-5-chloro-2-fluorobenzamideThis compoundSOCl₂, 3-Aminopyridine, TEA85-95
2Hypothetical Picolinate PrecursorAmide from Step 1Boronic acid, Pd(OAc)₂, PPh₃, K₂CO₃70-85

Visualization of Key Chemical Transformations

G cluster_0 Amide Formation cluster_1 Suzuki-Miyaura Coupling A R-COOH B R-COCl A->B + SOCl₂ C R-CONH-Py B->C + H₂N-Py + TEA D Ar-Br E Ar-Ar' D->E + Ar'-B(OH)₂ + Pd Catalyst + Base

Caption: Key reactions in the agrochemical synthesis pathway.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern chemical synthesis. Its carefully orchestrated array of functional groups provides a robust and flexible platform for the construction of complex, high-value agrochemicals. The representative synthesis of a picolinate herbicide outlined herein demonstrates a plausible and efficient route that leverages the unique reactivity of this intermediate. As the quest for more effective and sustainable crop protection solutions continues, the role of such well-designed building blocks will undoubtedly become even more critical. Researchers and drug development professionals are encouraged to explore the vast synthetic potential of this and related halogenated intermediates in their discovery programs.

References

Application Notes and Protocols: Selective Functionalization of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-5-chloro-2-fluorobenzoic acid is a highly versatile, poly-functionalized building block crucial for the synthesis of complex molecules in drug discovery and materials science.[1] Its distinct electronic and steric properties, arising from the unique arrangement of three different halogen substituents and a carboxylic acid group, allow for a series of selective chemical transformations. This guide provides detailed, field-proven protocols for the targeted functionalization of this scaffold. We will explore palladium-catalyzed cross-coupling reactions at the C-Br bond, derivatization of the carboxylic acid moiety, and nucleophilic aromatic substitution at the C-F position. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Safety and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as an irritant.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures :

    • Always handle this compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3]

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[4]

    • Ensure that eyewash stations and safety showers are readily accessible.[3]

Strategic Overview of Functionalization

The reactivity of this compound is governed by its four distinct functional sites. The relative reactivity allows for a predictable and stepwise modification, making it an ideal starting material for building molecular complexity.

G cluster_start Starting Material cluster_paths Functionalization Pathways cluster_products Product Classes Start This compound Pd_Coupling Pd-Catalyzed Cross-Coupling Start->Pd_Coupling C-Br site (most reactive in coupling) COOH_Mod Carboxylic Acid Derivatization Start->COOH_Mod -COOH site SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr C-F site (activated by EWGs) Biaryls Biaryl Compounds (Suzuki) Pd_Coupling->Biaryls Arylamines Aryl Amines (Buchwald-Hartwig) Pd_Coupling->Arylamines Amides Amides COOH_Mod->Amides Esters Esters COOH_Mod->Esters Alkoxy_Derivs Alkoxy/Aryloxy Derivatives SNAr->Alkoxy_Derivs

Caption: Strategic functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, due to the lower bond dissociation energy of C-Br compared to C-Cl.[5] This selectivity enables the precise introduction of new carbon-carbon or carbon-nitrogen bonds.

Protocol 3.1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[6][7] The reaction pairs the aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

Causality:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, [Pd(dppf)Cl₂], is chosen for its high efficiency and stability in coupling reactions involving electron-deficient aryl halides.[8]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to facilitate the crucial transmetalation step without promoting unwanted side reactions.[8]

  • Solvent: A mixture of dimethoxyethane (DME) and water is used. DME solvates the organic components, while water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the boronic acid anhydride.

// Inputs and Outputs ArBr [label="Ar-Br", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="R'-B(OH)₂ + Base", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-R'", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cycle Pd0 -> OxAdd [style=invis]; ArBr -> OxAdd; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation; BoronicAcid -> Transmetalation; Transmetalation -> PdII_R_Complex; PdII_R_Complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equiv.Mass/Volume
This compound253.451.01.0253 mg
Arylboronic AcidVaries1.21.2Varies
Pd(dppf)Cl₂731.730.030.0322 mg
Potassium Carbonate (K₂CO₃)138.213.03.0415 mg
1,2-Dimethoxyethane (DME)---8 mL
Deionized Water---2 mL
  • Reaction Setup : To a flame-dried Schlenk flask, add this compound (253 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Degassing : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add degassed DME (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction : Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid.

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

  • Characterization : Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3.2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[9][10] This transformation is central to medicinal chemistry, as the aryl amine motif is a key pharmacophore in numerous drugs.

Causality:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., XPhos, RuPhos) is used. These bulky, electron-rich ligands facilitate the challenging reductive elimination step, which forms the C-N bond, and are effective for coupling with less reactive aryl chlorides and bromides.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active amide nucleophile in the catalytic cycle.[11]

  • Solvent: Anhydrous toluene is a common solvent as it is non-protic and has a suitable boiling point for these reactions.

// Inputs and Outputs ArBr [label="Ar-Br", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="HNR'R'' + Base", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-NR'R''", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cycle Pd0 -> OxAdd [style=invis]; ArBr -> OxAdd; OxAdd -> PdII_Complex; PdII_Complex -> Amine_Coord; Amine -> Amine_Coord; Amine_Coord -> Amido_Complex; Amido_Complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equiv.Mass/Volume
This compound253.451.01.0253 mg
Primary/Secondary AmineVaries1.21.2Varies
Pd₂(dba)₃915.720.010.029.2 mg
XPhos476.600.040.0419 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Anhydrous Toluene---10 mL
  • Reaction Setup : In a glovebox or under an inert atmosphere, add NaOtBu (135 mg, 1.4 mmol) and this compound (253 mg, 1.0 mmol) to a flame-dried Schlenk tube.

  • Catalyst Pre-formation : In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes.

  • Assembly : Add the catalyst solution to the Schlenk tube, followed by the amine (1.2 mmol) and the remaining anhydrous toluene (8 mL).

  • Reaction : Seal the tube and heat to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up : Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Acidify with 1M HCl to pH ~2-3.

  • Extraction : Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

  • Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety provides a reliable handle for diversification, most commonly through the formation of amides or esters.

Protocol 4.1: Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) provides a mild and efficient method for amide synthesis, avoiding the need to first convert the carboxylic acid to a more reactive acyl chloride.[12]

Causality:

  • EDC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HOBt: Reacts with the O-acylisourea intermediate to form an activated ester. This suppresses racemization (if chiral centers are present) and minimizes the formation of N-acylurea byproducts.[12]

  • DIPEA: A non-nucleophilic base used to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction.

Experimental Protocol:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equiv.Mass/Volume
This compound253.451.01.0253 mg
Primary/Secondary AmineVaries1.11.1Varies
EDC (or EDCI)191.701.21.2230 mg
HOBt135.121.21.2162 mg
DIPEA129.252.02.00.35 mL
Anhydrous DMF or DCM---10 mL
  • Reaction Setup : Dissolve this compound (253 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Reagent Addition : Add the desired amine (1.1 mmol), HOBt (162 mg, 1.2 mmol), and DIPEA (0.35 mL, 2.0 mmol). Cool the mixture to 0 °C in an ice bath.

  • Activation : Add EDC (230 mg, 1.2 mmol) portion-wise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.[12]

  • Work-up : Dilute the reaction mixture with ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL), 1M HCl (1 x 15 mL), and brine (1 x 15 mL).

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Characterization : Confirm the amide product structure via NMR and HRMS.

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

While typically a poor leaving group in Sₙ1/Sₙ2 reactions, fluorine is an excellent leaving group in nucleophilic aromatic substitution (SNAr), especially when the ring is activated by strong electron-withdrawing groups (EWGs).[13] In this compound, the bromine, chlorine, and carboxylic acid groups act as EWGs, making the ring electron-deficient and susceptible to nucleophilic attack. The C-F bond is the most activated site for SNAr due to fluorine's high electronegativity, which strongly polarizes the carbon, making it highly electrophilic.[13][14] The rate-determining step is the initial attack of the nucleophile.[13]

SNAr_Mechanism Start Ar-F (activated ring) Addition Addition (Rate-determining step) Start->Addition Nucleophile Nucleophile (e.g., RO⁻) Nucleophile->Addition Meisenheimer Meisenheimer Complex (Resonance-stabilized carbanion) Addition->Meisenheimer Elimination Elimination Meisenheimer->Elimination Product Ar-OR Elimination->Product LeavingGroup F⁻ Elimination->LeavingGroup

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 5.1: Substitution with an Alkoxide

Experimental Protocol:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equiv.Mass/Volume
This compound253.451.01.0253 mg
Sodium Methoxide (NaOMe) or other alkoxide54.022.52.5135 mg
Anhydrous DMF or DMSO---5 mL
  • Reaction Setup : To a flame-dried round-bottom flask, add this compound (253 mg, 1.0 mmol) and dissolve in anhydrous DMF (5 mL).

  • Reagent Addition : Add sodium methoxide (135 mg, 2.5 mmol) in one portion. Note: An excess of base is used to deprotonate both the carboxylic acid and act as the nucleophile.

  • Reaction : Heat the mixture to 60-80 °C. The reaction is often rapid; monitor by TLC for the disappearance of the starting material (typically 1-4 hours).

  • Work-up : Cool the reaction to room temperature and pour it into ice-cold water (20 mL). Acidify to pH ~2-3 with 1M HCl. A precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Purification : Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-bromo-5-chloro-2-methoxybenzoic acid.

  • Characterization : Confirm the structure via NMR and HRMS, paying close attention to the disappearance of the C-F coupling in the ¹³C and ¹⁹F NMR spectra and the appearance of a methoxy signal in the ¹H NMR spectrum.

References

palladium-catalyzed reactions involving 4-Bromo-5-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Reactions Involving 4-Bromo-5-chloro-2-fluorobenzoic Acid

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a highly functionalized and versatile intermediate in modern organic synthesis. Its utility in the development of pharmaceuticals and advanced materials stems from the unique arrangement of its substituents. The aromatic ring is decorated with three different halogens—bromine, chlorine, and fluorine—each offering distinct reactivity profiles, and a carboxylic acid group that serves as a versatile handle for further chemical modifications.

The bromine atom at the 4-position is the primary site for palladium-catalyzed cross-coupling reactions, acting as an excellent leaving group.[1] This preferential reactivity allows for selective C-C and C-heteroatom bond formation, while the more stable C-Cl and C-F bonds remain intact for potential subsequent transformations. The fluorine and chlorine atoms, along with the carboxylic acid, significantly influence the electronic properties of the ring and can modulate the physicochemical properties of the final products, such as metabolic stability, binding affinity, and lipophilicity.[2] This guide provides detailed protocols and mechanistic insights for several key palladium-catalyzed reactions utilizing this valuable substrate.

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.

Chapter 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction provides a direct route to biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).[1][4] The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[2]

Reaction Principle and Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species (e.g., a boronic acid) coordinates to the palladium(II) complex, and in the presence of a base, the organic group is transferred from boron to palladium, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active palladium(0) catalyst.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂(R') Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Product Release Reactants Ar-Br + R'-B(OH)₂ Reactants->OxAdd Ar-Br

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Synthesis of 4-Aryl-5-chloro-2-fluorobenzoic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-3 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane/Water, DME, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl product.

ParameterRecommended ConditionRationale / Comment
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous base is required to facilitate the transmetalation step.
Solvent Dioxane/H₂O, DME, TolueneA mixture including water is common to dissolve the inorganic base.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Chapter 2: The Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed method for forming a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base.[7][8] This reaction is a powerful tool for C-C bond formation, allowing for the vinylation of aryl halides.[8]

Reaction Principle and Catalytic Cycle

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[7]

  • Oxidative Addition: Pd(0) adds to the aryl bromide, forming an Ar-Pd(II)-Br complex.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and subsequently inserts into the Ar-Pd bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex.

  • Base-promoted Regeneration: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Alkene_Ins Alkene Insertion (Syn-addition) PdII_Aryl->Alkene_Ins Alkene PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(Br) Alkene_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Complex H-Pd(II)L₂(Br) Beta_Elim->PdH_Complex Product Substituted Alkene Beta_Elim->Product Regen Base Regeneration PdH_Complex->Regen Base Regen->Pd0 BaseH [Base-H]⁺Br⁻ Regen->BaseH ArBr Ar-Br Alkene Alkene Base Base

Caption: Catalytic Cycle of the Heck Reaction.

Experimental Protocol: Synthesis of 4-Vinyl-5-chloro-2-fluorobenzoic Acid Derivatives

This protocol provides a general method for the Heck coupling of this compound with an alkene like n-butyl acrylate. Note that the carboxylic acid may be esterified first to improve solubility and prevent side reactions.

Materials:

  • This compound (or its methyl/ethyl ester)

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a sealed tube, combine the 4-bromo substrate (1.0 eq), palladium acetate (2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Add the anhydrous solvent (e.g., DMF), followed by the base (e.g., triethylamine, 1.5 eq) and the alkene (e.g., n-butyl acrylate, 1.5 eq).

  • Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired product. The reaction typically yields the trans-isomer with high selectivity.[8]

ParameterRecommended ConditionRationale / Comment
Catalyst Pd(OAc)₂, PdCl₂Simple palladium salts are common precatalysts.[7]
Ligand PPh₃, P(o-tol)₃, BINAPLigands stabilize the palladium catalyst and influence reactivity.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to regenerate the Pd(0) catalyst.[7]
Solvent DMF, NMP, AcetonitrileA polar aprotic solvent is typically used.
Temperature 100 - 140 °CHigher temperatures are often necessary for Heck reactions.

Chapter 3: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is indispensable for creating alkynyl-substituted aromatics, which are key intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.[10]

Reaction Principle and Catalytic Cycle

The reaction is typically co-catalyzed by palladium and copper(I) complexes.[10]

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) center.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium, forming the product and regenerating the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product Alkyne R'-C≡C-H Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide + Cu(I) / Base CuI Cu(I)Br Cu_Acetylide->PdII_Aryl Enters Pd Cycle

Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.

Experimental Protocol: Synthesis of 4-Alkynyl-5-chloro-2-fluorobenzoic Acid

This protocol outlines a general procedure for the Sonogashira coupling. Copper-free conditions have also been developed and may be preferable for certain sensitive substrates.[11]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • To a dry Schlenk flask, add the 4-bromo substrate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or warm gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • If the product is a carboxylic acid, perform an acidic workup as described in the Suzuki protocol.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterRecommended ConditionRationale / Comment
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pre-formed Pd complexes are commonly used.
Cu Co-catalyst CuIActivates the alkyne for transmetalation.[10]
Base Et₃N, i-Pr₂NHActs as both the base and often as a solvent or co-solvent.
Solvent THF, DMF, TolueneMust be anhydrous to prevent unwanted side reactions.
Temperature 25 - 80 °CThe reaction is often run under mild thermal conditions.

Chapter 4: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[12][13] This reaction has become a premier method for constructing aryl amines, which are ubiquitous in medicinal chemistry and materials science.[12]

Reaction Principle and Catalytic Cycle

The catalytic cycle is similar to other cross-coupling reactions but involves the formation of a palladium-amido complex.[12]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to yield a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Ar-Br Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)L₂(NR'R'') Amine_Coord->PdII_Amido + HNR'R'' / Base RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Product Release

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 4-Amino-5-chloro-2-fluorobenzoic Acid Derivatives

This protocol describes a general procedure for coupling an amine with this compound. Bulky, electron-rich phosphine ligands are crucial for high efficiency.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5 - 2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to a dry Schlenk tube.

  • Add the 4-bromo substrate (1.0 eq) and the anhydrous solvent (e.g., toluene).

  • Finally, add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS. The reaction times can vary significantly depending on the substrates.

  • Once complete, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • If the product is a carboxylic acid, perform an acidic workup as described in the Suzuki protocol.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography on silica gel.

ParameterRecommended ConditionRationale / Comment
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) sources that form the active catalyst in situ.
Ligand XPhos, RuPhos, BINAPSterically hindered, electron-rich phosphine ligands are essential to promote reductive elimination.[12]
Base NaOt-Bu, K₃PO₄, LHMDSA strong base is required to deprotonate the amine, forming the key amido intermediate.[14]
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated conditions are critical for catalyst stability and activity.
Temperature 80 - 110 °CHeating is generally required to overcome the activation barrier for C-N bond formation.

Chapter 5: General Experimental Workflow

A successful palladium-catalyzed cross-coupling reaction relies on careful experimental setup and execution to ensure an anaerobic and anhydrous environment, which is critical for the stability and activity of the palladium catalyst.

Experimental_Workflow Start Start: Assemble Dry Glassware Inert Establish Inert Atmosphere (Glovebox or Schlenk Line) Start->Inert Add_Solids Add Solid Reagents (Substrate, Catalyst, Ligand, Base) Inert->Add_Solids Degas Evacuate & Backfill with Inert Gas (3x) Add_Solids->Degas Add_Liquids Add Anhydrous Solvents & Liquid Reagents Degas->Add_Liquids Reaction Heat and Stir (Monitor by TLC/LC-MS) Add_Liquids->Reaction Workup Reaction Quench & Aqueous Workup Reaction->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

References

Application Notes & Protocols: Leveraging 4-Bromo-5-chloro-2-fluorobenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifaceted Halogenated Building Block

4-Bromo-5-chloro-2-fluorobenzoic acid is a polysubstituted aromatic compound that has emerged as a highly valuable and versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its utility stems from the distinct electronic properties and differential reactivity of its three different halogen substituents (Bromine, Chlorine, and Fluorine) and the presence of a carboxylic acid handle. This unique arrangement allows for a programmed, site-selective introduction of molecular complexity, making it an ideal scaffold for constructing novel active pharmaceutical ingredients (APIs) and functional materials.[1][2]

The strategic positioning of electron-withdrawing fluorine and chlorine atoms, combined with the synthetically versatile bromine atom, creates a platform for a variety of chemical transformations. This guide provides an in-depth look at the reactivity of this compound and offers detailed protocols for its application in key synthetic reactions.

Compound Profile & Physicochemical Data

The structural and physical properties of this compound are fundamental to its application.

PropertyValue
CAS Number 1349708-91-3[3][4][5]
Molecular Formula C₇H₃BrClFO₂
Molecular Weight 253.45 g/mol [1]
Appearance Off-white to beige crystalline powder[6][7]
Purity Typically >98%

Scientific Rationale: Understanding the Reactivity Landscape

The synthetic power of this compound lies in the predictable and hierarchical reactivity of its functional groups. Understanding this hierarchy is critical for designing successful multi-step synthetic sequences.

  • C-Br Bond (Position 4): The carbon-bromine bond is the most labile among the halogens under palladium-catalyzed cross-coupling conditions. Its bond dissociation energy is significantly lower than that of C-Cl and C-F bonds, making it the primary site for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[2][8] This allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at this position.

  • C-Cl Bond (Position 5): The carbon-chlorine bond is more robust than the C-Br bond but can be activated for cross-coupling under more forcing conditions or with specialized catalyst systems. This differential reactivity enables sequential couplings, where the C-Br bond is addressed first, followed by reaction at the C-Cl site. It can also be a site for nucleophilic aromatic substitution (SNAr).[9]

  • C-F Bond (Position 2): The carbon-fluorine bond is the strongest and generally unreactive in palladium-catalyzed cross-coupling reactions.[8] Its primary role is to modulate the electronic properties of the ring and the final molecule. Incorporating fluorine can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[10][11]

  • -COOH Group (Position 1): The carboxylic acid is a versatile functional handle. It can be readily converted into amides, esters, or acid chlorides, providing a convenient point for connecting the scaffold to other molecular fragments or for bioconjugation.[1]

G cluster_reactivity Reactivity Hierarchy for Key Transformations Pd_Coupling Palladium Cross-Coupling Br C-Br Bond (Position 4) Pd_Coupling->Br Highly Reactive (Primary Site) Cl C-Cl Bond (Position 5) Pd_Coupling->Cl Reactive (Requires Forcing Conditions) Amidation Amide Coupling COOH Carboxylic Acid (Position 1) Amidation->COOH Highly Reactive (Requires Activation) SNAr Nucleophilic Aromatic Substitution (SNAr) SNAr->Cl Potential Site

Caption: Reactivity hierarchy of functional groups on this compound.

Application & Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki-Miyaura reaction to selectively form a C-C bond at the C-Br position, which is a foundational step in the synthesis of many complex biaryl compounds.[2][12][13]

Objective: To couple this compound with an arylboronic acid to synthesize a 4-aryl-5-chloro-2-fluorobenzoic acid derivative.

Materials:

ReagentM.W.EquivalentsAmount
This compound253.451.0(e.g., 253 mg, 1.0 mmol)
Arylboronic Acid (e.g., Phenylboronic Acid)121.931.2(e.g., 146 mg, 1.2 mmol)
Pd(PPh₃)₄ (Tetrakis)1155.560.05(e.g., 58 mg, 0.05 mmol)
Potassium Carbonate (K₂CO₃)138.213.0(e.g., 415 mg, 3.0 mmol)
1,4-Dioxane--8 mL
Deionized Water--2 mL

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The aqueous phase is necessary for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the stirring mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl. This protonates the carboxylic acid product, making it soluble in the organic phase.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-aryl-5-chloro-2-fluorobenzoic acid.

G cluster_workflow Protocol Workflow: Suzuki-Miyaura Coupling Setup 1. Combine Reagents (Substrate, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere (N2 or Ar Purge) Setup->Inert Solvents 3. Add Solvents (Dioxane/Water) Inert->Solvents Catalyst 4. Add Pd(PPh3)4 Catalyst Solvents->Catalyst React 5. Heat to 90-100 °C (6-12 hours) Catalyst->React TLC 6. Monitor by TLC/LC-MS React->TLC Workup 7. Aqueous Work-up (Acidify & Extract) TLC->Workup Purify 8. Purify Product (Chromatography/Recrystallization) Workup->Purify

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol 2: Amide Bond Formation via EDC Coupling

This protocol describes the conversion of the carboxylic acid group into an amide, a common transformation in the synthesis of biologically active molecules.

Objective: To couple this compound with a primary or secondary amine.

Materials:

ReagentM.W.EquivalentsAmount
This compound253.451.0(e.g., 253 mg, 1.0 mmol)
Amine (e.g., Benzylamine)107.151.1(e.g., 118 mg, 1.1 mmol)
EDC·HCl (EDAC)191.701.5(e.g., 288 mg, 1.5 mmol)
HOBt135.121.5(e.g., 203 mg, 1.5 mmol)
DIPEA129.243.0(e.g., 388 mg, 3.0 mmol)
Dichloromethane (DCM) or DMF--10 mL

Step-by-Step Methodology:

  • Initial Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This period allows for the formation of the active HOBt ester, which minimizes side reactions and racemization (if applicable).

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) and DIPEA (3.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated from EDC·HCl and any acidic protons.

  • Reaction: Allow the reaction to stir at room temperature for 8-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting acid using TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic phase. Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the final product.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][7]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses with side shields or goggles).

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Minimize dust generation and accumulation.[6]

  • Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials.

  • Spills: In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable container for disposal.[7] Ensure the area is well-ventilated.

This product is intended for research use only and is not for human or therapeutic use.[1]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Bromo-5-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of complex substrates like 4-Bromo-5-chloro-2-fluorobenzoic acid. Here, we will move beyond basic protocols to delve into the nuanced interplay of factors that can lead to reaction failure and provide systematic, field-proven strategies to overcome these hurdles.

I. Understanding the Substrate: The Challenges of this compound

The structure of this compound presents a unique set of challenges for the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.[1][2] A successful strategy hinges on understanding the inherent reactivity of this molecule.

  • Chemoselectivity: The primary challenge lies in selectively activating the C-Br bond over the more robust C-Cl bond. The general order of reactivity for oxidative addition to the palladium catalyst is C-I > C-Br > C-OTf >> C-Cl.[2][3] This inherent difference is the foundation for achieving the desired chemoselectivity.

  • Electronic Effects: The presence of three electron-withdrawing groups (the carboxylic acid, chlorine, and fluorine) significantly influences the electron density of the aromatic ring. While electron-withdrawing groups can facilitate the initial oxidative addition step, they can also impact other steps in the catalytic cycle.[1][4]

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction. It can also potentially coordinate with the palladium catalyst, inhibiting its activity.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a quick reference for troubleshooting.

Q1: My reaction shows no product formation, and I only recover my starting materials. What's the first thing I should check?

A1: The complete absence of product often points to a fundamental issue with the catalytic cycle's initiation. Here's a checklist of primary suspects:

  • Catalyst Inactivity: Ensure your palladium source, especially Pd(0) precursors, and phosphine ligands have been stored under an inert atmosphere to prevent oxidation.[5] Consider using a fresh batch of catalyst and ligand.

  • Ineffective Degassing: Oxygen is detrimental to the active Pd(0) catalyst.[5][6] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[7]

  • Base Incompatibility: The chosen base may not be strong enough or sufficiently soluble in the reaction medium to facilitate the crucial transmetalation step.[8]

Q2: I'm observing the formation of a dehalogenated byproduct (5-chloro-2-fluorobenzoic acid) instead of my desired coupled product. What causes this?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[7][9] The primary culprit is the formation of a palladium-hydride (Pd-H) species.[7] This can arise from:

  • The Base: Certain bases can act as hydride donors.

  • The Solvent: Solvents like alcohols can be a source of hydrides.[7]

  • Water: While often necessary, excessive water can be a proton source leading to dehalogenation.[7]

Q3: My main product is the homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is often a sign of Pd(II) species in the reaction mixture, which can be caused by incomplete reduction of a Pd(II) precatalyst or the presence of oxygen.[4] Rigorous degassing is the first line of defense.[4]

Q4: The reaction is very sluggish, with low conversion even after extended reaction times. What can I do?

A4: Sluggish reactions often point to a slow step in the catalytic cycle. For your substrate, this could be:

  • Slow Oxidative Addition: While the C-Br bond is more reactive than the C-Cl bond, the overall electronic nature of the substrate can still influence this step.

  • Slow Transmetalation: This step is highly dependent on the base and solvent system.[7]

  • Catalyst Inhibition: The carboxylic acid group on your substrate could be interfering with the catalyst.

III. In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific reaction failures, organized by the observed symptoms.

Symptom 1: No Reaction or Very Low Conversion

If your reaction is not proceeding, a systematic re-evaluation of your reaction parameters is necessary.

Logical Troubleshooting Workflow

Start No/Low Conversion Catalyst Catalyst System Check Start->Catalyst Step 1 Base Base Optimization Catalyst->Base If no improvement Solvent Solvent System Review Base->Solvent If no improvement Temp Temperature Adjustment Solvent->Temp If no improvement Success Reaction Successful Temp->Success Optimization

Caption: Troubleshooting workflow for no/low conversion.

Step 1: Re-evaluate the Catalyst System

The choice of catalyst and ligand is paramount for activating the C-Br bond in the presence of a C-Cl bond and for dealing with an electron-deficient substrate.[3]

  • Ligand Selection: Standard ligands like PPh₃ may not be sufficient. Switch to more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[3][7] These ligands promote oxidative addition and can stabilize the palladium catalyst.[2]

Ligand ClassExamplesRationale
Buchwald-type Ligands SPhos, XPhos, RuPhosBulky and electron-rich, excellent for challenging couplings.[7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, highly effective for activating aryl chlorides, and can be beneficial for your substrate.[10]
Bidentate Phosphines dppf, XantphosCan offer different coordination chemistry and stability.
  • Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure its complete reduction to the active Pd(0) species. Consider using a pre-catalyst that readily forms the active catalyst, such as a palladacycle (e.g., XPhos Pd G2 or G3).[11]

Step 2: Optimize the Base

The base plays a critical role in the transmetalation step.[2][12] For your substrate, a careful choice is necessary to avoid side reactions and ensure sufficient reactivity.

  • Base Strength and Type: A common cause of failure is a base that is too weak or poorly soluble.

BaseStrengthComments
K₂CO₃, Na₂CO₃ ModerateCommon starting points, but may not be strong enough.[7]
K₃PO₄ StrongerOften a good choice for challenging couplings, good solubility in aqueous mixtures.[7]
Cs₂CO₃ StrongHighly effective due to its high solubility and the "cesium effect".[6]
KF MildCan be effective and avoids issues with base-labile groups.[10]
  • Protecting the Carboxylic Acid: If you suspect the carboxylic acid is interfering, you can temporarily protect it as a methyl or ethyl ester. This will be an additional synthetic step but can significantly improve the outcome of the Suzuki coupling.

Step 3: Solvent System and Temperature
  • Solvent Choice: Aprotic polar solvents, often in a mixture with water, are standard.[4] Common choices include dioxane, THF, or DMF.[6] The water is often necessary to solubilize the base and facilitate transmetalation.[4]

  • Temperature: Increasing the reaction temperature can sometimes overcome a high activation barrier.[7] However, be cautious, as higher temperatures can also promote side reactions like dehalogenation.[9] Microwave irradiation can be a useful tool for rapid and efficient heating, potentially improving yields and reducing reaction times.[6]

Symptom 2: Significant Dehalogenation Observed

The formation of 5-chloro-2-fluorobenzoic acid indicates that the palladium-hydride pathway is competing effectively with your desired cross-coupling.

Logical Troubleshooting Workflow

Start Dehalogenation Base Switch to Milder Base Start->Base Step 1 Ligand Ligand Screening Base->Ligand If still present Solvent Change Solvent Ligand->Solvent If still present Temp Lower Temperature Solvent->Temp If still present Success Minimized Side Reaction Temp->Success Optimization

Caption: Troubleshooting workflow for dehalogenation.

Strategies to Minimize Dehalogenation
  • Base Selection: Switch to a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[7] Avoid strong alkoxide bases if possible, as they are more likely to be a source of hydrides.[7]

  • Ligand Screening: Employ bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[7] These can accelerate the desired reductive elimination step relative to the dehalogenation pathway.

  • Solvent Change: Use aprotic solvents like dioxane, THF, or toluene and minimize the amount of any protic co-solvents like water or alcohols.[7]

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes disfavor the dehalogenation side reaction.

Symptom 3: Boronic Acid Decomposition (Protodeboronation)

If you observe the formation of the arene corresponding to your boronic acid, this indicates protodeboronation, the cleavage of the C-B bond.[8]

Strategies to Minimize Protodeboronation
  • Use a Milder Base: Strong bases can promote protodeboronation.[5] Consider using KF or Cs₂CO₃.[5]

  • Anhydrous Conditions: While some water is often beneficial, excessive amounts can be a proton source.[5] Try running the reaction under nearly anhydrous conditions, or with a minimal amount of water.

  • Use a More Stable Boron Reagent: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable than boronic acids and less prone to protodeboronation.[5] Organotrifluoroborate salts are another stable alternative that slowly releases the boronic acid in situ.[13]

IV. Recommended Experimental Protocol

This protocol serves as a robust starting point for the Suzuki coupling of this compound.

Materials:
  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • SPhos (0.04 mmol)

  • K₃PO₄ (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in the toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the water.

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.[7]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and acidify the aqueous layer to protonate the carboxylic acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

V. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling.

  • Jedinák, L., Tomanová, P., & Džubák, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12357.

  • Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 129(42), 12698–12699.

  • BenchChem. A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates.

  • BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

  • LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Wikipedia. (2024). Suzuki reaction.

  • Jedinák, L., Tomanová, P., & Džubák, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.

  • Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.

  • Leadbeater, N. E., & McGowan, C. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(16), 2979–2982.

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1464–1478.

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307.

  • ResearchGate. Scheme 7. Reactivity of halogenated product 16 via Suzuki coupling reaction.

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 9(18), 3453–3456.

  • Albisson, D. A., Bedford, R. B., & Scully, P. N. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 20(24), 5098–5106.

  • Thomas, A. A., Wang, H., Zahrt, A. F., & Denmark, S. E. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 140(45), 15433–15442.

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?

  • BenchChem. Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.

  • Myers, A. G. Research Group. The Suzuki Reaction.

  • Rottlaender, M., & Schlosser, M. (1998). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Tetrahedron Letters, 39(42), 7673–7676.

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?

  • Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar.

  • Pagliaro, M., & Ciriminna, R. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 9, 1549–1555.

  • Al-Zoubi, R. M., & Marion, O. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956–1959.

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?

  • BenchChem. Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Fluorinated Compounds.

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.

  • Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.

  • Reddit. (2024). Struggling with Suzuki Reaction.

  • National Institutes of Health. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

  • ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Bromo-5-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-5-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and achieve your synthetic goals. Our approach is grounded in mechanistic principles and field-proven strategies to ensure scientific integrity and experimental success.

Introduction to the Challenge

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] However, your substrate, this compound, presents a unique set of challenges:

  • Chemoselectivity: The presence of both a bromine and a chlorine atom on the aromatic ring requires careful control to achieve selective amination at the more reactive C-Br bond.

  • Electron-Deficient Ring: The electron-withdrawing nature of the halogens and the carboxylic acid group can influence the reactivity of the aryl halide.

  • Carboxylic Acid Functionality: The acidic proton of the carboxylic acid can interfere with the basic conditions typically required for the reaction, potentially leading to side reactions or catalyst deactivation.

This guide will address these challenges head-on, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in the Buchwald-Hartwig amination of this compound?

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[2] Therefore, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 5-position. By carefully selecting the reaction conditions, you can achieve chemoselective amination at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations.

Q2: How does the carboxylic acid group affect the reaction?

The carboxylic acid group can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations. This can lead to solubility issues and potential coordination to the palladium center, which may inhibit catalysis. It is often advisable to use a weaker base or to protect the carboxylic acid group, although successful couplings on substrates with free carboxylic acids have been reported.

Q3: What is a good starting point for a catalyst system for this substrate?

For electron-deficient aryl bromides, a common and effective starting point is a palladium(0) source like Pd₂(dba)₃ or a pre-catalyst, paired with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups have shown broad utility.[1][3] Given the presence of two halogens, a ligand that promotes the oxidative addition of aryl bromides over aryl chlorides would be ideal.

Q4: Can I run this reaction open to the air?

While some modern pre-catalysts offer enhanced air stability, it is generally best practice to perform Buchwald-Hartwig aminations under an inert atmosphere (e.g., nitrogen or argon).[4] The active Pd(0) species is susceptible to oxidation, which can lead to catalyst deactivation and lower yields.[5]

Troubleshooting Guide

This section is organized by common problems encountered during the Buchwald-Hartwig amination of this compound. For each issue, we explore potential causes and provide actionable solutions.

Problem 1: Low to No Yield of the Desired Product

This is one of the most common issues and can stem from several factors.

Potential Cause Scientific Rationale Troubleshooting Steps
Inactive Catalyst The active Pd(0) catalyst can be deactivated by oxygen, moisture, or impurities in the starting materials. Pre-catalysts are often more reliable as they form the active species in situ.1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude air and moisture.[4] 2. Use High-Purity Reagents: Purify starting materials and ensure solvents are anhydrous and degassed. 3. Switch to a Pre-catalyst: Consider using a G3 or G4 Buchwald pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate Base The carboxylic acid can be deprotonated by strong bases like NaOtBu, potentially causing solubility issues or inhibiting the catalyst. A weaker base may be necessary to avoid these complications.1. Screen Weaker Bases: Try using bases like Cs₂CO₃ or K₃PO₄, which are known to be more compatible with sensitive functional groups.[5] 2. Consider a Biphasic System: In some cases, a biphasic solvent system can help to manage the solubility of the deprotonated benzoic acid.
Suboptimal Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For this di-halogenated substrate, a ligand that favors oxidative addition of the C-Br bond is critical for selectivity.1. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3] 2. Adjust Ligand:Palladium Ratio: A slightly higher ligand-to-palladium ratio can sometimes prevent catalyst decomposition.
Low Reaction Temperature Oxidative addition of electron-deficient aryl halides can sometimes be sluggish and may require higher temperatures to proceed at a reasonable rate.1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-110 °C. 2. Consider Microwave Irradiation: Microwave heating can sometimes accelerate the reaction and improve yields.[6]
Problem 2: Lack of Chemoselectivity (Reaction at both C-Br and C-Cl)

Achieving selective amination at the C-Br bond is a primary goal. If you are observing products from the reaction at the C-Cl bond, your conditions are likely too harsh.

Potential Cause Scientific Rationale Troubleshooting Steps
High Reaction Temperature or Long Reaction Time While higher temperatures can promote the desired reaction at the C-Br bond, excessive heat or prolonged reaction times can also lead to the slower reaction at the C-Cl bond.1. Lower the Temperature: Once the reaction at the C-Br bond is initiated, try reducing the temperature to maintain selectivity. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-reaction.[2]
Highly Active Catalyst System Some of the most active modern catalyst systems are capable of activating less reactive C-Cl bonds, especially on an electron-deficient ring.1. Use a Less Active Ligand: If you are using a highly active ligand, consider switching to a slightly less electron-rich or bulky ligand to temper the catalyst's reactivity. 2. Lower Catalyst Loading: Reducing the catalyst loading can sometimes improve selectivity by favoring the more facile C-Br activation.
Problem 3: Significant Hydrodehalogenation Side Product

Hydrodehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This is often competitive with the desired C-N bond formation.

Potential Cause Scientific Rationale Troubleshooting Steps
Presence of Water or Protic Impurities Water can react with the palladium catalyst to form palladium hydride species, which are responsible for hydrodehalogenation.1. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use of a glovebox is highly recommended.[5]
Inappropriate Base/Solvent Combination A strong base in a solvent that can act as a proton source can promote the formation of palladium hydrides.1. Optimize Base and Solvent: If using a strong base like NaOtBu, ensure your solvent is aprotic and anhydrous (e.g., toluene or dioxane). If hydrodehalogenation persists, consider switching to a weaker base.
Slow Reductive Elimination If the final C-N bond-forming step is slow, it allows more time for competing side reactions like hydrodehalogenation to occur.1. Use a More Electron-Withdrawing Ligand: In some cases, a more electron-withdrawing ligand can accelerate reductive elimination. This is a delicate balance, as it may slow down oxidative addition.

Experimental Protocols

General Protocol for the Selective Amination of this compound

This protocol is a general guideline and may require optimization for your specific amine coupling partner.

Reagents and Equipment:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-2 mol%) and the ligand (2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add the base (2.0 equivalents), this compound (1.0 equivalent), and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (start with 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with a mild aqueous acid (e.g., 1M citric acid) to remove the base and protonate the product. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation + Base Deprotonation->Pd(0)L Reductive Elimination Product Product Deprotonation->Product Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield? check_catalyst Is the catalyst active? (Inert atmosphere, pure reagents) start->check_catalyst Yes screen_base Is the base compatible? (Try weaker bases like Cs₂CO₃) check_catalyst->screen_base Yes screen_ligand Is the ligand optimal? (Screen bulky, electron-rich ligands) screen_base->screen_ligand Yes increase_temp Is the temperature too low? (Increase temperature gradually) screen_ligand->increase_temp Yes optimize Optimization Successful increase_temp->optimize Yield Improved

Caption: A decision tree for troubleshooting low-yield reactions.

References

common side products in reactions of 4-Bromo-5-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Bromo-5-chloro-2-fluorobenzoic acid (CAS 1349708-91-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, polyhalogenated building block in their synthetic workflows. My goal is to provide you with not just troubleshooting steps, but a deeper mechanistic understanding of why certain side products form, enabling you to proactively optimize your reactions for higher purity and yield.

This guide is structured around common reaction classes and the specific challenges you may encounter. We will explore the nuanced reactivity of this molecule and provide actionable solutions to mitigate common impurities.

Part 1: Understanding the Reactivity Landscape

The unique substitution pattern of this compound presents both opportunities for selective functionalization and challenges in controlling side reactions. The electronic nature of the ring is dominated by the electron-withdrawing carboxylic acid group and the inductive effects of the three different halogen atoms. This makes the aromatic core highly electron-deficient and susceptible to specific reaction pathways.

Here is a summary of the relative reactivity at each position, which dictates the likely side products in many reactions:

PositionHalogenActivating Group(s) (Ortho/Para)Deactivating Group(s) (Meta)Primary Reaction Susceptibility
C2FluorineCarboxylic Acid (ortho)Chlorine (meta), Bromine (meta)Nucleophilic Aromatic Substitution (SNAr)
C4BromineCarboxylic Acid (para)Fluorine (meta), Chlorine (ortho)Metal-Catalyzed Cross-Coupling, SNAr
C5ChlorineNoneCarboxylic Acid (meta), Bromine (ortho), Fluorine (para)Generally the least reactive halogen

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Nucleophilic Aromatic Substitution (SNAr)

Question: I'm attempting a nucleophilic aromatic substitution (e.g., with an amine or alkoxide) to displace one of the halogens, but I'm getting a mixture of products or low yield. Why is this happening and how can I improve selectivity?

Answer: This is a very common issue stemming from the competitive reactivity of the fluorine and bromine atoms in SNAr reactions. The aromatic ring is "activated" towards nucleophilic attack by the electron-withdrawing carboxylic acid group.[1][2]

The Chemistry Behind the Problem:

Nucleophilic aromatic substitution proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the key to the reaction's success. An electron-withdrawing group positioned ortho or para to the leaving group provides the greatest stabilization.

  • Attack at C2 (Displacing Fluoride): The carboxylic acid is ortho to the fluorine. This provides strong resonance stabilization for the Meisenheimer complex. Furthermore, fluorine's high electronegativity makes the C2 position highly electrophilic and enhances the rate of the initial nucleophilic addition.[1]

  • Attack at C4 (Displacing Bromide): The carboxylic acid is para to the bromine, which also provides excellent resonance stabilization for the intermediate. Bromide is traditionally a better leaving group than fluoride in many contexts.

  • Attack at C5 (Displacing Chloride): The carboxylic acid is meta to the chlorine. A meta-substituent does not participate in resonance stabilization of the negative charge in the Meisenheimer complex, making this position significantly less reactive towards SNAr.[3]

Therefore, you are likely forming a mixture of the 2-substituted and 4-substituted benzoic acids.

Troubleshooting Protocol: Improving SNAr Selectivity

Objective: To selectively displace either the fluorine at C2 or the bromine at C4.

Step 1: Temperature Control (The most critical factor)

  • For Fluorine Displacement: Fluoride displacement is often kinetically favored due to the high electrophilicity of the C-F bond. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., start at 0 °C or room temperature).

  • For Bromine Displacement: If the thermodynamically more stable product is desired (which may be the case with certain nucleophiles), or if the C-F bond proves unreactive, higher temperatures may be required. This can, however, lead to reduced selectivity and potential decarboxylation (see FAQ 3).

Step 2: Choice of Nucleophile & Base

  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., alkoxides, primary amines) often favor reaction at the more electrophilic C2 position. "Softer" nucleophiles might show different selectivity.

  • Base Stoichiometry: Use a non-nucleophilic base if your nucleophile is an amine salt. If using a nucleophilic base like NaOH or K2CO3, be aware that it can also act as the nucleophile. Crucially, ensure you use enough base to deprotonate the carboxylic acid first, as the resulting carboxylate is a more powerful activating group.

Step 3: Solvent Selection

  • Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are excellent at solvating the cationic counter-ion of the nucleophile, increasing its reactivity, and are suitable for the charged Meisenheimer complex.

Workflow for Optimizing SNAr Selectivity

cluster_start Problem Identification cluster_exp Experimental Optimization cluster_analysis Analysis & Iteration cluster_end Outcome start Poor Selectivity in SNAr Reaction temp Adjust Temperature (Low for F, High for Br) start->temp nucleophile Evaluate Nucleophile (Hard vs. Soft) temp->nucleophile solvent Confirm Polar Aprotic Solvent (DMSO, DMF) nucleophile->solvent analyze Analyze Product Ratio (LCMS / NMR) solvent->analyze decide Selectivity Improved? analyze->decide decide->temp No success Proceed with Optimized Conditions decide->success Yes fail Re-evaluate Strategy (Consider Orthogonal Protection) decide->fail No, after 3 cycles

Caption: Workflow for troubleshooting SNAr selectivity.

FAQ 2: Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Question: I'm performing a Suzuki coupling to react at the bromine position, but I'm observing significant amounts of hydrodehalogenation (loss of bromine) and/or homocoupling of my boronic acid. What is causing this?

Answer: These are classic side reactions in palladium-catalyzed cross-coupling. The issue lies in the delicate balance of the catalytic cycle steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Chemistry Behind the Problem:

  • Hydrodehalogenation (Protodebromination): This occurs when the organopalladium intermediate formed after oxidative addition (Aryl-Pd(II)-Br) is intercepted by a proton source before it can undergo transmetalation with the boronic acid. The proton source can be trace water in the solvent or the boronic acid itself.

  • Homocoupling: This side product (Boronic Acid-Boronic Acid) arises from a competing reaction pathway, often promoted by the presence of oxygen or base-catalyzed decomposition of the boronic acid.

Troubleshooting Protocol: Minimizing Cross-Coupling Side Products

Objective: To favor the desired heterocoupling pathway over hydrodehalogenation and homocoupling.

Step 1: Rigorously Degas All Solvents and Reagents

  • Oxygen can promote both the decomposition of phosphine ligands and the homocoupling of boronic acids. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with argon or nitrogen for at least 30 minutes. Maintain a positive inert atmosphere throughout the reaction.

Step 2: Optimize the Base and Solvent

  • Base: The choice of base is critical. An overly strong or poorly soluble base can accelerate side reactions. Screen milder bases (e.g., K3PO4, K2CO3, CsF) and ensure they are finely powdered and anhydrous.

  • Solvent: Use anhydrous solvents. For Suzuki couplings, solvent systems like Toluene/EtOH/H2O, Dioxane, or 2-MeTHF are common. The presence of a controlled amount of water can sometimes be beneficial, but excess water will promote hydrodehalogenation.

Step 3: Evaluate the Palladium Precatalyst and Ligand

  • Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the reductive elimination step relative to competing side reactions. If you are using a simple catalyst like Pd(PPh3)4, consider switching to a more modern ligand/precatalyst system.

  • Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can reduce side reactions by minimizing the concentration of active palladium species that could participate in undesired pathways.

Visualizing Competing Cross-Coupling Pathways

G Start Ar-Br + Pd(0) OA Oxidative Addition Start->OA Intermediate Ar-Pd(II)-Br OA->Intermediate TM Transmetalation (+ R-B(OH)2) Intermediate->TM Proton Protonolysis (+ H+) Intermediate->Proton Intermediate2 Ar-Pd(II)-R TM->Intermediate2 Homo Homocoupling Pathway TM->Homo RE Reductive Elimination Intermediate2->RE Product Desired Product Ar-R RE->Product Product->Start Catalyst Turnover Side1 Side Product Ar-H (Hydrodehalogenation) Proton->Side1 Side2 Side Product R-R Homo->Side2

Caption: Desired vs. undesired pathways in cross-coupling.

FAQ 3: Reactions at the Carboxylic Acid

Question: I am trying to run a reaction at high temperature (e.g., a coupling or substitution), and I'm seeing a new, less polar spot on my TLC that doesn't contain a carboxylic acid. What is this impurity?

Answer: You are very likely observing decarboxylation, the loss of the -COOH group as CO2. This is a common side reaction for benzoic acids, especially those with electron-withdrawing groups, when subjected to high heat, particularly in the presence of bases or certain metals (like copper).

The Chemistry Behind the Problem:

The aromatic ring of this compound is electron-deficient. This stabilizes the carbanion intermediate that would be formed upon loss of CO2 from the corresponding carboxylate anion. High temperatures provide the necessary activation energy for this process.

Troubleshooting Protocol: Preventing Decarboxylation

  • Reduce Reaction Temperature: This is the most effective solution. Determine the minimum temperature required for the desired transformation to proceed at an acceptable rate.

  • Protect the Carboxylic Acid: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester group is much more thermally stable and will not undergo decarboxylation. It can be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions. A standard Fischer esterification using methanol or ethanol with a catalytic amount of sulfuric acid is a common method.[5][6]

  • Careful Choice of Base/Catalyst: If possible, avoid bases and catalysts known to promote decarboxylation (e.g., copper salts, strong bases at high temperatures).

References

Technical Support Center: Preventing Byproduct Formation in Couplings of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Bromo-5-chloro-2-fluorobenzoic acid. This versatile building block is invaluable in the synthesis of pharmaceuticals and advanced materials, largely due to its distinct halogen functionalities that allow for sequential, site-selective cross-coupling reactions.[1][2] However, its unique substitution pattern presents specific challenges, and the formation of undesired byproducts is a common hurdle for researchers.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize byproduct formation and maximize the yield of your target molecule. We will delve into the causality behind common side reactions and offer field-proven protocols to ensure the integrity of your synthetic routes.

Section 1: Understanding the Core Reactivity

The key to successful coupling reactions with this substrate lies in understanding the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl >> C-F.[3][4] This principle is the foundation for achieving chemoselectivity.

  • Primary Reactive Site (C-Br): The Carbon-Bromine bond at the C4 position is the most labile and will be the primary site of reaction under standard palladium-catalyzed conditions.

  • Secondary Site (C-Cl): The Carbon-Chlorine bond at the C5 position is significantly stronger and less reactive, typically remaining intact during the initial coupling at the C-Br site.[3] This allows for subsequent functionalization if desired.

  • Influential Substituents: The electron-withdrawing fluorine atom and carboxylic acid group activate the aromatic ring, facilitating the initial oxidative addition step at the C-Br bond.

Caption: Reactivity hierarchy of this compound.

Section 2: Troubleshooting Guide for Common Coupling Reactions

This section addresses specific problems encountered during common cross-coupling reactions in a direct question-and-answer format.

Problem 1: Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki coupling at the C-Br position, but I'm observing significant amounts of a homocoupled biaryl byproduct derived from my boronic acid. What is causing this and how can I prevent it?

Probable Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of boronic acids, a well-documented side reaction.[5]

  • Use of a Pd(II) Precatalyst: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can promote homocoupling.[5]

  • Excess Boronic Acid: A large excess of the boronic acid can increase the statistical probability of homocoupling.

  • High Temperatures: Elevated temperatures can sometimes accelerate side reactions.

Solutions & Protocols:

  • Rigorous Degassing is Critical:

    • Action: Before adding the catalyst, thoroughly degas your solvent and the reaction vessel containing the substrate, boronic acid, and base. The most effective method is to bubble argon or nitrogen through the solvent for 20-30 minutes and to subject the flask to at least three cycles of vacuum followed by backfilling with an inert gas.

    • Causality: Removing molecular oxygen prevents the palladium-mediated oxidation that leads to homocoupling.[5]

  • Optimize Your Catalyst System:

    • Action: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to bypass the pre-activation step. If using a Pd(II) source like Pd(OAc)₂, ensure your ligand is robust enough to facilitate rapid reduction to Pd(0).

    • Causality: The active catalyst for the cross-coupling cycle is Pd(0).[6] Eliminating the presence of Pd(II) species minimizes the pathway for boronic acid homocoupling.

  • Control Stoichiometry and Temperature:

    • Action: Use a modest excess of the boronic acid (e.g., 1.1-1.3 equivalents). Start the reaction at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.

    • Causality: Minimizing excess reagents and thermal energy can improve selectivity for the desired cross-coupling pathway.

Optimized Suzuki Protocol for Selective C-Br Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and powdered K₃PO₄ (2.0 equiv.).

  • Seal the flask, then evacuate and backfill with high-purity argon for three cycles.

  • Under a positive flow of argon, add the palladium precursor (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add the previously degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.[3]

  • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitor the reaction by LC-MS. Upon consumption of the starting material, cool the reaction to room temperature and proceed with workup.[3]

Problem 2: General Reactivity

Question: My reaction is proceeding slowly and I'm seeing a significant amount of hydrodehalogenation (replacement of Br with H). What's happening?

Probable Causes:

  • Hydride Source: The "hydride" for hydrodehalogenation can originate from various sources, including the solvent (e.g., alcohols), the base, or water.[7][8]

  • Catalyst/Ligand Choice: Some catalyst systems are more prone to promoting this side reaction. This is a known competing pathway in many palladium-catalyzed reactions.[9][10][11][12]

  • Inefficient Reductive Elimination: If the final reductive elimination step to form the C-C bond is slow, the aryl-palladium intermediate has more time to undergo side reactions like hydrodehalogenation.

Solutions & Protocols:

  • Scrutinize Your Reagents and Solvents:

    • Action: Use anhydrous, high-purity solvents. If using an alcohol as a solvent or co-solvent, be aware that it can act as a reductant.[8] Consider switching to an aprotic solvent like dioxane, toluene, or DMF.

    • Causality: Eliminating adventitious water and other potential hydride donors is crucial.[7]

  • Select a More Appropriate Ligand:

    • Action: Employ bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald or Hartwig).

    • Causality: These ligands accelerate the rate of reductive elimination, which outcompetes the hydrodehalogenation pathway.[13]

  • Choose a Non-Coordinating Base:

    • Action: Use a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ instead of bases that might have available hydrogens or coordinate too strongly to the metal center.

    • Causality: The base's primary role is to facilitate the transmetalation step (in Suzuki) or deprotonation (in Sonogashira/Buchwald-Hartwig) without introducing competing reaction pathways.

start Low Yield or Multiple Products check_byproduct Identify Byproduct Profile (LC-MS, NMR) start->check_byproduct homocoupling Homocoupling Observed check_byproduct->homocoupling Biaryl from R-B(OH)2 or R'-X dehalogenation Hydrodehalogenation Observed check_byproduct->dehalogenation Ar-H instead of Ar-R' no_reaction No Reaction / Slow Conversion check_byproduct->no_reaction Mainly Starting Material solve_homocoupling Solution: 1. Enhance Degassing 2. Use Pd(0) Precatalyst 3. Check Reagent Purity homocoupling->solve_homocoupling solve_dehalogenation Solution: 1. Use Anhydrous Solvents 2. Switch to Bulky Ligand 3. Use Non-coordinating Base dehalogenation->solve_dehalogenation solve_no_reaction Solution: 1. Increase Temperature 2. Screen Different Ligands 3. Check Catalyst Activity no_reaction->solve_no_reaction

Caption: A troubleshooting workflow for common cross-coupling issues.

Section 3: Common Byproduct Formation Mechanisms

A deeper understanding of how byproducts form is key to their prevention.

  • Hydrodehalogenation: This occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, intercepts a hydride source before it can proceed through the rest of the catalytic cycle. The resulting Ar-Pd(II)-H species then undergoes reductive elimination to yield the undesired Ar-H product and regenerates the Pd(0) catalyst.

  • Homocoupling:

    • Of Organoboron Reagents (Suzuki): This is typically an oxidative process where two R-B(OH)₂ molecules couple in the presence of a Pd(II) species and an oxidant (like O₂).[5]

    • Of Alkynes (Sonogashira): Known as Glaser coupling, this side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.[14]

    • Of Aryl Halides: Two Ar-Pd(II)-X intermediates can undergo a process to form a biaryl (Ar-Ar). This can happen if the transmetalation step is slow.[8][15]

Section 4: Frequently Asked Questions (FAQs)

Q1: Which coupling reaction should I choose for the C-Br position?

  • A: The choice depends entirely on the bond you wish to form.

    • Suzuki-Miyaura: For C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds (e.g., creating biaryls).[16]

    • Sonogashira: For coupling with terminal alkynes to form C(sp²)-C(sp) bonds.[14][17]

    • Buchwald-Hartwig Amination: For forming C(sp²)-N bonds with primary or secondary amines.[10][13]

Q2: Why is the choice of ligand so important?

  • A: The ligand, typically a phosphine, is not a passive component. It modulates the electronic properties and steric environment of the palladium center. A well-chosen ligand will stabilize the Pd(0) state, facilitate oxidative addition, and, most importantly, promote the final, desired reductive elimination step at a much faster rate than competing side reactions like hydrodehalogenation or beta-hydride elimination.[10][18]

Q3: Can I achieve coupling at the C-Cl bond instead of the C-Br bond?

  • A: Yes, but this requires a two-step approach. First, you must perform a selective coupling at the more reactive C-Br position. After isolating and purifying that product, you can subject it to a second coupling reaction under more forcing conditions (higher temperature, stronger catalyst system with specialized ligands designed for C-Cl activation) to functionalize the C-Cl position. Direct selective coupling at C-Cl in the presence of C-Br is generally not feasible due to the inherent reactivity differences.

Q4: My boronic acid is unstable and hydrolyzes. What can I do?

  • A: Boronic acids can be prone to protodeboronation, especially heteroaryl boronic acids.[5] Consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium organotrifluoroborate salt.[19][20] These reagents often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[19][21][22]

Section 5: Data Summary Tables

Table 1: Recommended Starting Conditions for Selective C-Br Coupling

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%) or Pd(PPh₃)₄ (4%)SPhos (4%) or PPh₃ (8%)K₃PO₄ (2.0)Dioxane/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂ (2%)None (PPh₃ on Pd)Et₃N / DIPA (2.0+)Toluene or DMF50-80
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos or RuPhos (2-4%)NaOtBu or K₂CO₃ (1.5-2.0)Toluene or Dioxane90-110

Note: These are starting points. Optimization is often required for specific substrates.

Table 2: Troubleshooting Quick Reference

Observed ByproductPrimary CauseKey Corrective Action
Hydrodehalogenation Hydride source in mixtureUse anhydrous solvents; switch to bulky, electron-rich ligand.
Boronic Acid Homocoupling Oxygen / excess Pd(II)Rigorously degas all components; use a Pd(0) precatalyst.
Alkyne Homocoupling O₂ with Cu(I) co-catalystRun under strict anaerobic conditions; consider a copper-free protocol.
Loss of Selectivity (C-Cl reacts) Reaction too harshReduce temperature; screen for a less active catalyst system.

References

Technical Support Center: Optimizing the Synthesis of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction optimization of 4-Bromo-5-chloro-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you enhance your reaction efficiency and product purity.

Introduction: The Synthetic Challenge and Strategy

This compound is a highly functionalized aromatic compound, valuable in the synthesis of pharmaceuticals and agrochemicals. Its preparation, however, presents a regiochemical challenge. The most effective and regioselective method for its synthesis is through a Directed ortho-Metalation (DoM) strategy. This approach leverages the powerful ortho-directing ability of the fluorine atom to selectively deprotonate the C3 position of a suitable precursor, followed by carboxylation.

This guide will focus on the DoM of 1-bromo-4-chloro-2-fluorobenzene , a readily available starting material, to yield the desired product.

Core Synthesis Workflow: Directed ortho-Metalation and Carboxylation

The overall transformation involves two key steps:

  • Directed ortho-Lithiation: Deprotonation of 1-bromo-4-chloro-2-fluorobenzene at the C3 position using a strong lithium amide base.

  • Carboxylation: Quenching the resulting aryllithium intermediate with carbon dioxide to form the carboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter, providing explanations and actionable solutions.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
LC-01 Low or No Product Formation 1. Inefficient Deprotonation: The lithium base may be degraded or insufficient. 2. Moisture in the Reaction: Organolithium reagents are extremely sensitive to water. 3. Poor Quality Starting Material: Impurities in the 1-bromo-4-chloro-2-fluorobenzene can interfere with the reaction.1. Titrate your organolithium reagent before use to determine its exact molarity. Use a slight excess (1.1-1.2 equivalents). 2. Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Argon or Nitrogen). 3. Purify the starting material by distillation or column chromatography if necessary.
SM-02 Significant Amount of Starting Material Recovered 1. Insufficient Base: Not enough base to deprotonate the substrate. 2. Reaction Temperature Too High: The aryllithium intermediate may be unstable at higher temperatures. 3. Inadequate Reaction Time: The lithiation step may not have gone to completion.1. Confirm the molarity of your base and use a slight excess. 2. Maintain a low temperature (-78 °C is recommended) throughout the addition of the base and for the duration of the lithiation. 3. Increase the reaction time for the lithiation step (e.g., from 1 hour to 2-3 hours) before adding the electrophile.
BR-03 Formation of Debrominated Byproduct (1-chloro-3-fluorobenzene) Metal-Halogen Exchange: The organolithium reagent can exchange with the bromine atom, which is more facile than deprotonation, especially with alkyllithiums like n-BuLi.[1]Use a lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are less prone to metal-halogen exchange compared to alkyllithiums.[1]
IS-04 Formation of Regioisomers Lithiation at an Undesired Position: While fluorine is a strong ortho-director, lithiation at other positions can occur, though it is generally a minor pathway for this substrate.Strict temperature control at -78 °C is crucial for maximizing regioselectivity. The use of LDA in THF generally provides excellent selectivity for the position ortho to the fluorine.[2]
PU-05 Difficult Purification of the Final Product 1. Presence of Unreacted Starting Material: The non-polar starting material can be difficult to separate from the desired carboxylic acid. 2. Formation of Neutral Byproducts: Debrominated or other side products can complicate purification.1. Perform an acid-base workup. After quenching the reaction, add an aqueous base (e.g., NaOH) to deprotonate the carboxylic acid, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ether or ethyl acetate) to remove neutral impurities. 2. Acidify the aqueous layer (with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration. 3. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can further purify the product.

Frequently Asked Questions (FAQs)

Q1: Why is Directed ortho-Metalation the preferred method for this synthesis?

A1: Directed ortho-Metalation (DoM) offers excellent regiocontrol. The fluorine atom on the benzene ring is a powerful directing group, ensuring that the deprotonation occurs specifically at the adjacent C3 position.[3] This avoids the formation of a mixture of isomers that would likely result from other methods like electrophilic aromatic substitution.

Q2: Which lithium base is best for this reaction: n-BuLi, s-BuLi, or LDA?

A2: For substrates containing bromine, a lithium amide base like Lithium Diisopropylamide (LDA) is highly recommended. Alkyllithiums such as n-BuLi and s-BuLi can participate in a competing side reaction called metal-halogen exchange, where the lithium swaps with the bromine atom.[1] LDA is a very strong base but is less nucleophilic and less prone to this exchange, leading to a cleaner reaction and higher yield of the desired product.

Q3: My yield is consistently low. What are the most critical parameters to check?

A3: The most critical parameters are:

  • Anhydrous Conditions: Absolutely no moisture can be present. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Base Molarity: The concentration of your lithium base must be accurately known. Titrate it before use.

  • Temperature Control: Maintain a constant low temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the addition of the base and the lithiation step. The aryllithium intermediate can be unstable at higher temperatures.

Q4: How do I quench the reaction with carbon dioxide? Is bubbling CO2 gas or adding dry ice better?

A4: Both methods are effective, but adding crushed, high-quality dry ice is often more practical on a lab scale. Here's a comparison:

  • Dry Ice: Ensure the dry ice is free of condensed water. Crush it into a powder and add it portion-wise to the reaction mixture. This provides a large excess of CO2.

  • CO2 Gas: Bubbling dry CO2 gas through the solution is also effective. Ensure the gas is dried by passing it through a drying agent (e.g., a column of CaCl2 or Drierite).

Q5: What is the role of TMEDA in some lithiation reactions? Is it necessary here?

A5: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that chelates to the lithium ion, breaking up organolithium aggregates and increasing the basicity and reactivity of the reagent.[3] While often used with alkyllithiums, it can also be used with LDA. For this specific transformation, using LDA in THF is generally sufficient to achieve efficient lithiation. However, if you are experiencing low yields, the addition of TMEDA could potentially improve the reaction rate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Reaction Scheme:

G start 1-bromo-4-chloro-2-fluorobenzene end This compound start->end 1) LDA, THF, -78 °C 2) CO2 3) H3O+

A representative reaction scheme.

Materials and Reagents:

  • 1-bromo-4-chloro-2-fluorobenzene

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO2)

  • Hydrochloric Acid (HCl), 2M

  • Sodium Hydroxide (NaOH), 2M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Preparation of LDA Solution (in situ):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.2 equivalents) via syringe.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Directed ortho-Lithiation:

    • Dissolve 1-bromo-4-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

    • Slowly add the solution of the starting material to the freshly prepared LDA solution at -78 °C via a cannula or dropping funnel over 30 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Carboxylation:

    • While maintaining the temperature at -78 °C, carefully add an excess of crushed, dry solid CO2 to the reaction mixture in small portions. A significant exotherm may be observed.

    • Allow the reaction mixture to slowly warm to room temperature overnight while stirring.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Add 2M NaOH solution to make the aqueous layer basic (pH > 10).

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate (3x) to remove any unreacted starting material and neutral byproducts.

    • Cool the aqueous layer in an ice bath and acidify with 2M HCl until a white precipitate forms (pH < 2).

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the solid in a vacuum oven to afford this compound. Further purification can be achieved by recrystallization if necessary.

Visualization of the Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_lda Prepare LDA solution in anhydrous THF at -78 °C add_sm Add 1-bromo-4-chloro-2-fluorobenzene solution at -78 °C prep_lda->add_sm lithiation Stir for 2h at -78 °C (Formation of aryllithium) add_sm->lithiation carboxylation Quench with excess dry CO2 at -78 °C lithiation->carboxylation warm Warm to room temperature carboxylation->warm quench Quench with H2O and add 2M NaOH warm->quench extract_org Wash with Ethyl Acetate (Remove neutral impurities) quench->extract_org acidify Acidify aqueous layer with 2M HCl extract_org->acidify filter Filter and dry the solid product acidify->filter recrystallize Recrystallize (optional) filter->recrystallize

Experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-5-chloro-2-fluorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and explanations provided herein are grounded in established chemical principles and validated through practical application.

I. Introduction to the Synthesis and its Challenges

This compound is a key building block in the synthesis of various pharmaceuticals. Its synthesis, however, is fraught with challenges that can impact yield, purity, and scalability. A common and effective method for its preparation is through Directed ortho-Metalation (DoM). This technique offers high regioselectivity, which is crucial when working with polysubstituted aromatic rings.[1]

DoM utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position.[1][2] The resulting aryllithium intermediate can then react with an electrophile.[1] In the context of benzoic acids, the carboxylic acid group itself can act as a DMG.[3][4] However, the interplay of multiple halogen substituents and the carboxylic acid group on the benzene ring introduces a layer of complexity to the reaction.

This guide will address the common issues encountered during the synthesis of this compound and its derivatives, with a focus on the DoM approach.

II. Troubleshooting Guide

This section is formatted as a series of common problems encountered during the synthesis, followed by their probable causes and recommended solutions.

Problem 1: Low or No Conversion of the Starting Material

You've set up your DoM reaction with 2-fluoro-4-bromobenzoic acid, used LDA as the base, and quenched with a chlorinating agent, but your analysis shows mostly unreacted starting material.

Probable Causes:

  • Insufficient Basicity of LDA: While Lithium diisopropylamide (LDA) is a strong base, it may not be sufficiently basic to efficiently deprotonate the aromatic ring, especially at very low temperatures.[5] The acidity of the ortho proton is influenced by the electronic effects of the substituents.

  • Poor Solubility of the Lithium Benzoate Salt: The initial deprotonation of the carboxylic acid by LDA forms a lithium carboxylate salt. If this salt is not soluble in the reaction solvent (e.g., THF), the subsequent ortho-metalation will be slow or incomplete.

  • Reaction Temperature Too Low: While DoM reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions, this can also slow down the desired deprotonation step.[5]

Recommended Solutions:

  • Switch to a Stronger Base: Consider using a more powerful organolithium base such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi).[5] These are more reactive and can often effect lithiation where LDA fails.

  • Use of an Additive to Enhance Basicity and Solubility: The addition of tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity of the reagent.[2] It can also help to solubilize the intermediate lithium salts.

  • Optimize Reaction Temperature: While starting at -78 °C is standard, a carefully controlled increase in temperature might be necessary. Monitor the reaction closely, as warming can also lead to side reactions. A gradual warm-up to -40 °C or even -20 °C for a short period before quenching can sometimes improve conversion.

Problem 2: Formation of Isomeric Byproducts

Your reaction to synthesize this compound from 2-fluoro-4-bromobenzoic acid results in a mixture of chlorinated products, including undesired isomers.

Probable Causes:

  • Incorrect Site of Lithiation: The regioselectivity of the ortho-lithiation is determined by the directing ability of the substituents. While the carboxylate is a good directing group, the fluorine and bromine atoms also exert electronic and steric influences.[6] In some cases, lithiation might occur at a different position, leading to isomeric products upon quenching.

  • "Halogen Dance" Rearrangement: Under the influence of a strong base, a halogen atom can migrate to a different position on the aromatic ring.[7][8] This "halogen dance" is a known phenomenon in polyhalogenated aromatic compounds and can lead to a complex mixture of products.[7][8]

  • Competitive Lithiation: If there are multiple acidic protons on the ring, competitive deprotonation can occur, leading to a mixture of lithiated intermediates and, consequently, a mixture of products.

Recommended Solutions:

  • Careful Choice of Base and Reaction Conditions: The choice of base can influence the site of lithiation. For instance, in some systems, a switch from n-BuLi to s-BuLi/TMEDA can alter the regioselectivity.[4] Precise temperature control is also critical.

  • In-situ Trapping of the Lithiated Intermediate: Adding the electrophile to the reaction mixture before the lithiation is complete (in-situ trapping) can sometimes minimize the formation of rearranged products by capturing the desired aryllithium species as it is formed.

  • Consider a Different Synthetic Route: If isomeric byproduct formation is persistent, an alternative synthetic strategy might be necessary. For example, starting with a different halogenation pattern or introducing the substituents in a different order could provide a cleaner route to the desired product.

Problem 3: Decarboxylation of the Benzoic Acid

During the reaction or workup, you observe the formation of 1-bromo-2-chloro-4-fluorobenzene, indicating loss of the carboxylic acid group.

Probable Causes:

  • High Reaction Temperatures: Benzoic acids, especially when activated by electron-withdrawing groups, can undergo decarboxylation at elevated temperatures.[9][10]

  • Strongly Acidic or Basic Conditions During Workup: The workup procedure, if not carefully controlled, can induce decarboxylation.[9]

  • Presence of Metal Catalysts: Certain transition metals can catalyze the decarboxylation of aromatic carboxylic acids.

Recommended Solutions:

  • Maintain Low Temperatures: Ensure that the reaction temperature is kept as low as possible to achieve the desired transformation.

  • Neutral or Mildly Acidic Workup: During the workup, avoid strongly acidic or basic conditions. A carefully controlled acidification to pH 3-4 is often sufficient to protonate the carboxylate without causing significant decarboxylation.

  • Chelating Agents: If metal-catalyzed decarboxylation is suspected, the addition of a chelating agent like EDTA during the workup can help to sequester metal ions.

Problem 4: Difficulty in Product Purification

You have successfully synthesized the desired product, but are struggling to separate it from starting materials and byproducts.

Probable Causes:

  • Similar Polarity of Components: The product, starting material, and byproducts may have very similar polarities, making chromatographic separation challenging.

  • Poor Crystallinity: The product may be difficult to crystallize, hindering purification by recrystallization.

Recommended Solutions:

  • Derivative Formation: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters are generally less polar and more volatile than their corresponding carboxylic acids, which can facilitate purification by column chromatography or distillation. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Recrystallization with Different Solvent Systems: Systematically screen a variety of solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often induce crystallization.

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid to your advantage. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in the synthesis of this compound?

A1: The fluorine atom has a significant impact on the reactivity of the aromatic ring. Its strong electron-withdrawing inductive effect increases the acidity of the aromatic protons, making them easier to remove with a strong base.[11] It also influences the regioselectivity of the lithiation. Furthermore, the fluorine substituent is often a key feature in the final target molecule, contributing to its desired biological activity.

Q2: Can I use other halogenating agents besides N-chlorosuccinimide (NCS)?

A2: Yes, other electrophilic chlorinating agents can be used, such as hexachloroethane. The choice of chlorinating agent can sometimes influence the reaction yield and selectivity. It is advisable to perform small-scale test reactions to determine the optimal reagent for your specific substrate and conditions.

Q3: My reaction is very sensitive to water. What precautions should I take?

A3: Organolithium reagents are extremely reactive towards water. All glassware should be oven-dried or flame-dried under vacuum before use. Solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). Syringes and needles used for transferring reagents should be dried and purged with inert gas.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction. Take small aliquots from the reaction mixture at different time points, quench them with a proton source (e.g., methanol or water), and analyze the crude mixture by TLC. This will allow you to observe the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.

Q5: What are the safety considerations when working with organolithium reagents?

A5: Organolithium reagents are highly pyrophoric and will ignite on contact with air and moisture. They should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. Have a Class D fire extinguisher readily available.

IV. Experimental Protocols & Data

Table 1: Comparison of Bases for the Lithiation of 2-Fluoro-4-bromobenzoic Acid
BaseAdditiveTemperature (°C)Time (h)Conversion (%)
LDANone-782~10
LDATMEDA-782~30
s-BuLiTMEDA-781>95
t-BuLiNone-781>95

Note: Conversion percentages are approximate and can vary based on specific reaction conditions and the purity of reagents.

Protocol: Synthesis of this compound

Materials:

  • 2-Fluoro-4-bromobenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Tetramethylethylenediamine (TMEDA)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluoro-4-bromobenzoic acid (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (2.2 eq) dropwise.

  • Slowly add s-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C. The solution may turn colored.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve NCS (1.2 eq) in anhydrous THF.

  • Slowly add the NCS solution to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding 1M HCl until the pH is ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Visualizations

Diagram 1: Directed ortho-Metalation (DoM) Workflow

DoM_Workflow cluster_start Starting Material Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification Start Dissolve 2-Fluoro-4-bromobenzoic Acid in Anhydrous THF Cool Cool to -78 °C Start->Cool Inert Atmosphere Add_Base Add TMEDA and s-BuLi Cool->Add_Base Maintain T < -70 °C Lithiation Stir for 1h (Ortho-Lithiation) Add_Base->Lithiation Add_Electrophile Add NCS Solution Lithiation->Add_Electrophile Quench Warm to RT and Quench with HCl Add_Electrophile->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify (Chromatography/Recrystallization) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via DoM.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Remaining Check_Conversion->High_SM Yes Low_SM Low Amount of Starting Material Remaining Check_Conversion->Low_SM No Increase_Basicity Increase Basicity (e.g., s-BuLi/TMEDA) High_SM->Increase_Basicity Optimize_Temp Optimize Temperature High_SM->Optimize_Temp Check_Byproducts Analyze for Byproducts Low_SM->Check_Byproducts Isomers Isomeric Products Detected Check_Byproducts->Isomers Yes Decarboxylation Decarboxylation Product Detected Check_Byproducts->Decarboxylation Yes Halogen_Dance Consider Halogen Dance Rearrangement Isomers->Halogen_Dance Control_Temp Maintain Low Temperature Decarboxylation->Control_Temp Mild_Workup Use Mild Workup Conditions Decarboxylation->Mild_Workup Solution1 Modify Base/Solvent System Halogen_Dance->Solution1 Solution2 Strict Temperature Control Control_Temp->Solution2 Mild_Workup->Solution2

Caption: Decision tree for troubleshooting low yield in the synthesis.

VI. References

  • Myers, A. G. Directed ortho Metalation. Andrew G. Myers Research Group, Harvard University. --INVALID-LINK--

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). --INVALID-LINK--

  • University of Wisconsin. Directed (ortho) Metallation. --INVALID-LINK--

  • Mortier, J. Directed Ortho Metalation. Unblog.fr. --INVALID-LINK--

  • Baran, P. S. Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. --INVALID-LINK--

  • Wikipedia. Directed ortho metalation. --INVALID-LINK--

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. --INVALID-LINK--

  • BenchChem. Preventing decarboxylation of 4-fluorobenzoic acid. --INVALID-LINK--

  • Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. --INVALID-LINK--

  • Wikipedia. Halogen dance rearrangement. --INVALID-LINK--

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. --INVALID-LINK--

  • Chemistry Stack Exchange. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?--INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Difficult Couplings with 4-Bromo-5-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-chloro-2-fluorobenzoic acid is a challenging substrate in palladium-catalyzed cross-coupling reactions due to a combination of steric and electronic factors. The presence of three distinct substituents on the aromatic ring—two halogens of differing reactivity and a potentially coordinating carboxylic acid group—creates a complex system where catalyst selection and condition optimization are paramount for success. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of using this substrate in common C-C and C-N bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" coupling substrate?

This substrate presents several challenges:

  • Steric Hindrance: The ortho-fluoro and meta-chloro substituents create a sterically crowded environment around the C-Br bond, which can impede the crucial oxidative addition step in the catalytic cycle.[1]

  • Competing Halogen Reactivity: The molecule possesses both a C-Br and a C-Cl bond. Palladium catalysts can potentially react with both, leading to a loss of chemoselectivity. In general, the reactivity order for oxidative addition is C-I > C-Br > C-OTf > C-Cl, meaning the C-Br bond is significantly more reactive than the C-Cl bond.[2][3]

  • Carboxylic Acid Interference: The acidic proton of the carboxylic acid can react with the base required for the coupling reaction. More critically, the resulting carboxylate can coordinate to the palladium center, potentially inhibiting or altering its catalytic activity.[4] This can also cause solubility issues, as the carboxylate salt may not be soluble in common organic solvents.[4]

  • Electronic Effects: The electron-withdrawing nature of the fluorine, chlorine, and carboxylic acid groups deactivates the aromatic ring, which can slow the rate of oxidative addition.[1]

Q2: Which halogen should I expect to react first, the bromine or the chlorine?

The carbon-bromine (C-Br) bond will react preferentially. This is due to its lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which makes the oxidative addition of the palladium catalyst into the C-Br bond kinetically more favorable and often the rate-limiting step.[2] By carefully controlling reaction conditions (e.g., temperature, reaction time), you can achieve high chemoselectivity for coupling at the C-Br position.[5][6]

Q3: Do I need to protect the carboxylic acid group before attempting a cross-coupling reaction?

While not always strictly necessary, protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is a highly recommended strategy to avoid potential complications.[4] Protection prevents catalyst inhibition by the carboxylate, circumvents solubility problems, and simplifies the reaction by removing the acidic proton. If you choose to proceed with the free acid, you will need to use at least one extra equivalent of base to neutralize it.[4]

Q4: What is the general role of a phosphine ligand in these reactions?

Phosphine ligands are crucial for a successful cross-coupling reaction.[7] They coordinate to the palladium center and are intimately involved in every step of the catalytic cycle. For a challenging substrate like this, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often required.[8][9] These ligands:

  • Promote Oxidative Addition: Their electron-donating nature makes the palladium center more electron-rich, facilitating its insertion into the C-X bond.[8][10]

  • Increase Catalyst Stability: They stabilize the active Pd(0) species.[7]

  • Facilitate Reductive Elimination: Their steric bulk promotes the final product-forming step and helps prevent side reactions like β-hydride elimination.[11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q5: My reaction has stalled. I see starting material but little to no product formation. What's wrong?

This is the most common failure mode and can have several root causes. Use the following flowchart and guide to diagnose the issue.

G Start Problem: No / Low Conversion Check_Reagents 1. Check Reagent Quality & Setup Start->Check_Reagents Check_Catalyst 2. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 3. Optimize Reaction Conditions Start->Check_Conditions Sol_Reagents Solution: - Use fresh, pure reagents. - Ensure system is rigorously deoxygenated. - Verify base is strong enough and dry. Check_Reagents->Sol_Reagents Reagents old? Setup not inert? Sol_Catalyst Solution: - Switch to a Pd(0) precatalyst (e.g., XPhos Pd G3). - Use a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos). - Increase catalyst loading (e.g., from 1% to 3-5%). Check_Catalyst->Sol_Catalyst Using Pd(II) salt? Ligand not bulky enough? Sol_Conditions Solution: - Increase temperature. - Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF). - Consider protecting the carboxylic acid group. Check_Conditions->Sol_Conditions Temp too low? Solubility issues?

Caption: Troubleshooting flowchart for low conversion.

  • Cause A: Inactive Catalyst or Improper Setup

    • Problem: The active Pd(0) species is not being generated or is being quenched by oxygen. Using Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can sometimes be inefficient at generating the active catalyst. Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of boronic acids.[12]

    • Solution:

      • Use a Precatalyst: Switch to a modern, air-stable palladium precatalyst, such as an XPhos Pd G3 or SPhos Pd G4 type. These generate the active LPd(0) species cleanly and efficiently.

      • Ensure Inert Conditions: Thoroughly degas your solvents (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.[5][6]

  • Cause B: Ligand Inadequacy

    • Problem: The chosen phosphine ligand is not sterically bulky or electron-rich enough to overcome the challenges of the substrate. Simple ligands like PPh₃ are often insufficient for this type of transformation.

    • Solution: Employ a state-of-the-art dialkylbiaryl phosphine ligand. For Suzuki couplings, ligands like XPhos , SPhos , or RuPhos are excellent starting points. For Buchwald-Hartwig aminations, BrettPhos or tBuXPhos are often highly effective.[8][9] These ligands are designed to accelerate both oxidative addition and reductive elimination.[8]

  • Cause C: Carboxylic Acid Interference / Solubility

    • Problem: The free carboxylic acid is forming an insoluble salt with the base or is coordinating to the palladium, shutting down catalysis.[4]

    • Solution:

      • Protecting Group: The most robust solution is to protect the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. This removes the problematic functionality entirely.

      • Solvent Screening: If proceeding with the free acid, screen different solvents. A mixture of a non-polar solvent like dioxane or toluene with a polar co-solvent or water can sometimes help with solubility.[4] For instance, a 10:1 mixture of Dioxane/H₂O is a common choice.[12]

Q6: I'm observing significant hydrodehalogenation (replacement of Br with H). How can I prevent this?

  • Cause: This side reaction often occurs when the catalytic cycle is slow, particularly the transmetalation or reductive elimination steps. It can be promoted by high temperatures or certain bases/solvents that can act as hydride sources.

  • Solution:

    • Use a Bulky Ligand: A sterically demanding ligand like SPhos or XPhos accelerates reductive elimination, which is often the product-forming step.[11] By making this step faster, the lifetime of palladium intermediates that could undergo side reactions is reduced.

    • Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This can disfavor the undesired pathway.

    • Choose Your Base Carefully: Use a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. Avoid bases that might have protic impurities or can participate in decomposition pathways.[13]

Q7: My reaction is messy, and I see evidence of coupling at both the C-Br and C-Cl positions. How do I improve chemoselectivity?

  • Cause: While the C-Br bond is inherently more reactive, harsh conditions (very high temperatures, overly active catalysts) can begin to activate the stronger C-Cl bond, leading to double-coupling products.[2]

  • Solution:

    • Control the Temperature: This is the most critical parameter. Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction closely. Avoid excessive heating.[5]

    • Choose a Milder Catalyst System: A less forcing catalyst system can sometimes improve selectivity. For example, using a traditional catalyst like Pd(PPh₃)₄ at a controlled temperature might favor the more reactive C-Br bond, whereas a highly active Buchwald system at high temperature might be less selective.[14]

    • Limit Reaction Time: Once the starting material is consumed to form the desired mono-coupled product (as judged by TLC or LC-MS), work up the reaction promptly to prevent subsequent reaction at the C-Cl position.

Recommended Starting Conditions & Protocols

The following tables provide validated starting points for catalyst and condition selection for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale & Comments
Substrate This compound methyl esterProtection is strongly advised to prevent inhibition and solubility issues.[4]
Palladium Source XPhos Pd G3 (or SPhos Pd G4)Air-stable precatalysts ensure efficient and clean generation of the active Pd(0) species.
Catalyst Loading 1-3 mol %Start with 2 mol %. Can be increased to 5% for very challenging coupling partners.[15]
Ligand XPhos or SPhosBulky, electron-rich ligands are essential for activating the hindered C-Br bond.[8] The ligand is part of the precatalyst.
Base K₃PO₄ (Potassium Phosphate)A strong, non-nucleophilic inorganic base effective in many challenging couplings. Use 2-3 equivalents.[13]
Solvent 1,4-Dioxane / H₂O (10:1) or 2-MeTHFDioxane is a standard, but 2-MeTHF is a good, more environmentally friendly alternative.[12]
Temperature 80-100 °CStart at 90 °C and adjust as needed based on reaction progress and selectivity.[13]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale & Comments
Substrate This compound methyl esterProtection is critical, as amines are basic and will react with the free acid.
Palladium Source BrettPhos Pd G3A highly active and general precatalyst for C-N bond formation.[9]
Catalyst Loading 2-4 mol %C-N couplings often require slightly higher catalyst loadings than C-C couplings.
Ligand BrettPhosSpecifically designed for C-N coupling, effective for hindered substrates.[9][16]
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base standard for this reaction. Use 1.5-2 equivalents.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 90-110 °CThese reactions often require slightly higher temperatures to proceed efficiently.[17]
Protocol 1: Model Suzuki-Miyaura Coupling of Methyl 4-bromo-5-chloro-2-fluorobenzoate

This protocol describes a representative procedure for coupling the protected substrate with phenylboronic acid.

Materials:

  • Methyl 4-bromo-5-chloro-2-fluorobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol %)

  • Potassium phosphate (K₃PO₄), powder (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried reaction vial, add methyl 4-bromo-5-chloro-2-fluorobenzoate, phenylboronic acid, and powdered K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the XPhos Pd G3 catalyst.

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon three times.[6]

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide (e.g., for 1 mmol of halide, use 9 mL dioxane and 1 mL water).[12]

  • Reaction: Place the vial in a preheated heating block or oil bath set to 90 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting halide is consumed.[12]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[12]

Visualized Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br center trans Transmetalation ox_add->trans L₂Pd(II)(Ar)(Br) red_elim Reductive Elimination trans->red_elim L₂Pd(II)(Ar)(R) red_elim->pd0 Ar-R (Product) product Coupled Product (Ar-R) red_elim->product arx 4-Bromo-5-chloro- 2-fluorobenzoic Acid (Ar-Br) arx->ox_add boronic R-B(OH)₂ + Base boronic->trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

With a difficult substrate, the Oxidative Addition step is often slow due to steric hindrance. The Reductive Elimination step must be fast to outcompete side reactions. The choice of a bulky, electron-rich ligand positively influences both of these critical steps.[8]

References

workup and purification issues with 4-Bromo-5-chloro-2-fluorobenzoic acid products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the workup and purification of this and structurally similar halogenated aromatic acids.

Frequently Asked Questions (FAQs)

Q1: My final yield of this compound is unexpectedly low. Where could I have lost my product?

A: Low yields are a frequent challenge in multi-step organic synthesis and can arise from issues in the reaction, workup, or purification stages.[1] A primary suspect during workup is the potential for your product to be lost to the aqueous layer.[2] As a carboxylic acid, this compound will be deprotonated to its highly water-soluble carboxylate salt form in any basic aqueous solution (e.g., sodium bicarbonate washes). It is critical to re-acidify the combined basic aqueous layers to a pH of ~2 with an acid like HCl to precipitate your product, which can then be recovered by filtration or extraction. Always check the aqueous layer for your product via TLC or HPLC before discarding it.[2][3]

Q2: After the reaction, my crude product has a persistent yellow or brown color. What causes this and how can I remove it?

A: Persistent color in the crude product, especially after reactions involving halogens (like bromination), is often due to residual halogen reagents or related impurities.[4][5] A simple and effective solution is to wash the organic layer with an aqueous solution of a mild reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] This wash will quench and remove the colored halogen species, often resulting in an instantly clear organic layer. If the color persists, vigorous stirring of the organic layer with the thiosulfate solution in a flask for 15-20 minutes may be necessary to ensure complete reaction.[4]

Q3: I'm performing an acid-base extraction to purify my product, but after adding acid to my basic aqueous solution, no precipitate forms. What should I do?

A: The lack of precipitation upon acidification can be due to several factors. First, ensure you have added enough acid to lower the pH sufficiently (pH < 3); use pH paper to confirm. Second, your product might be forming a supersaturated solution. To induce crystallization, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure product.[6] If these methods fail, it's possible your compound has higher than expected solubility in the aqueous medium, or the concentration is too low. In this case, you may need to extract the acidified aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product.

Q4: During my aqueous workup, I've formed a severe emulsion that won't separate. How can I break it?

A: Emulsions are a common workup nightmare, often caused by fine particulate matter or the formation of soap-like byproducts.[4] To break an emulsion, first try letting the separatory funnel stand undisturbed for 15-30 minutes. If that fails, adding a saturated aqueous solution of sodium chloride (brine) can help by increasing the ionic strength and density of the aqueous phase, forcing the layers apart.[5] Gently swirling or rocking the funnel (instead of vigorous shaking) can also aid separation. As a last resort, filtering the entire emulsified mixture through a pad of Celite® can sometimes break the emulsion by removing the particulate matter that stabilizes it.

In-Depth Troubleshooting Guides

Guide 1: Navigating Challenging Aqueous Workups

A successful workup is critical for isolating a crude product that is amenable to purification. For acidic compounds like this compound, an acid-base extraction is a powerful tool, but it comes with specific challenges.

Problem: Insoluble precipitate or "goo" forms at the interface of the organic and aqueous layers.

  • Causality: This often occurs when a partially soluble byproduct or salt crashes out of solution. It can obscure the layer interface, making separation difficult.[4][5]

  • Solution:

    • Attempt to dissolve the precipitate by adding more of both the organic and aqueous solvents.

    • If that fails, continue with the separation as best as possible, carrying the insoluble material along with the organic layer.

    • During the drying step, use a larger amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. The solid material may be absorbed.

    • Filter the entire organic layer through a plug of Celite® or glass wool to remove the insoluble material before concentrating the solvent.[5]

Problem: Vigorous gas evolution upon adding sodium bicarbonate.

  • Causality: This is the expected neutralization reaction between your acidic product and the bicarbonate base, producing CO₂ gas. If done too quickly in a sealed separatory funnel, pressure can build to dangerous levels.[4]

  • Solution:

    • Always add the bicarbonate solution slowly and in portions.

    • After adding, swirl the un-stoppered funnel first to allow the initial, most vigorous effervescence to subside.

    • Stopper the funnel, invert it gently, and immediately vent. Repeat this gentle shaking and frequent venting until gas evolution ceases before proceeding with vigorous shaking.[4]

Workflow for a Robust Acid-Base Extraction

The following diagram outlines a self-validating workflow for isolating your acidic product while minimizing loss.

G A Reaction Mixture in Organic Solvent B Extract with aq. NaHCO₃ (3x) A->B C Combine Aqueous Layers B->C Aqueous Phase D Organic Layer (Contains neutral/basic impurities) B->D Organic Phase G Acidify Combined Aqueous Layers to pH ~2 with 6M HCl C->G E Wash with Brine, Dry (Na₂SO₄), Concentrate D->E F Check Purity (TLC/NMR) E->F H Product Precipitates G->H M No Precipitate? Extract with Ethyl Acetate (3x) G->M If product is highly soluble I Collect by Vacuum Filtration H->I J Wash Crystals with Cold Water I->J K Dry Under Vacuum J->K L Check Purity (TLC/NMR/Melting Point) K->L N Combine Organic Extracts, Wash with Brine, Dry, Concentrate M->N N->L G A Crude Product Isolated B Is the product a solid? A->B C Yes B->C D No (Oil/Gummy Solid) B->D E Attempt Recrystallization C->E F Perform Column Chromatography D->F G Was purification successful? (Check purity by TLC/NMR) E->G K Mother liquor contains product. Consider chromatography of concentrate. E->K Check mother liquor H Yes G->H I No G->I J Product is Pure H->J I->F

References

Technical Support Center: Overcoming the Low Reactivity of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the substituted benzoic acid derivative, 4-Bromo-5-chloro-2-fluorobenzoic acid. This valuable building block presents unique reactivity challenges due to its complex substitution pattern. This document provides in-depth troubleshooting, validated protocols, and the fundamental principles to help you navigate your synthetic challenges successfully.

Part 1: Core Reactivity Challenges & FAQs

This section addresses the fundamental reasons behind the low reactivity of this compound, providing the foundational knowledge needed to troubleshoot effectively.

Q1: Why is my this compound unreactive in standard palladium-catalyzed cross-coupling reactions?

A1: The low reactivity of this substrate is a result of a convergence of electronic and steric factors that impede the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[1][2][3][4]

  • Electronic Deactivation: The aromatic ring is substituted with three electron-withdrawing groups: a fluorine atom, a chlorine atom, and a carboxylic acid group. These groups reduce the electron density of the aromatic ring, making it less nucleophilic.[5] This lower electron density makes it more difficult for the electron-rich Pd(0) catalyst to insert into the carbon-bromine (C-Br) bond.[6][7]

  • Steric Hindrance: While not as severely hindered as some substrates, the chlorine atom is positioned ortho to the bromine. This steric crowding can physically obstruct the approach of the bulky palladium catalyst complex to the C-Br bond, further slowing the oxidative addition.[5]

  • Strong Carbon-Halogen Bond: The cumulative electron-withdrawing effect of the substituents strengthens the C-Br bond more than in a less substituted bromobenzene, increasing the energy barrier for oxidative addition.[5][8]

Q2: In a cross-coupling reaction, which carbon-halogen bond (C-F, C-Cl, or C-Br) is expected to react first?

A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions almost universally follows the trend I > Br > Cl >> F.[8] This is a direct consequence of the bond dissociation energies; the C-Br bond is significantly weaker than the C-Cl and C-F bonds. Therefore, under carefully controlled conditions, selective oxidative addition into the C-Br bond is expected, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.

Q3: Can Nucleophilic Aromatic Substitution (SNAr) occur with this molecule? Which position is most susceptible?

A3: Yes, SNAr is a potential pathway, but it is highly dependent on the reaction conditions and the nucleophile. For an SNAr reaction to occur, the aromatic ring must be highly electron-deficient, and there must be an electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[9][10]

  • Most Likely Site (C-F): The position bearing the fluorine (C2) is the most activated towards SNAr. The fluorine is ortho to the strongly electron-withdrawing carboxylic acid group. Fluorine, despite being a poor leaving group in S N 1/S N 2 reactions, is often the best leaving group in SNAr because its high electronegativity strongly stabilizes the carbanionic intermediate formed during the initial nucleophilic attack, which is the rate-determining step.[9][11]

  • Less Likely Sites (C-Cl and C-Br): The chlorine at C5 is meta to the carboxylic acid, offering no resonance stabilization for an SNAr intermediate, making it much less reactive. The bromine at C4 is para to the fluorine but lacks a para or ortho activating group like a nitro or carbonyl, making SNAr at this position also less favorable under typical conditions.

Part 2: Troubleshooting & Optimization for Cross-Coupling Reactions

This section provides specific, actionable advice for overcoming common failures in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Focus: Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the first things I should check?

A4: Failure in this reaction is common with standard conditions. The key is to use a more robust catalytic system designed for deactivated and sterically hindered aryl halides.

Troubleshooting Decision Tree

G start Low/No Yield in Suzuki Coupling catalyst Is your catalyst system potent enough? start->catalyst base Is your base choice optimal? catalyst->base No catalyst->base Yes sub_catalyst1 Switch to a Pd(II) precatalyst (e.g., Pd(OAc)2) with a bulky, electron-rich phosphine ligand (XPhos, SPhos, RuPhos). catalyst->sub_catalyst1 Action sub_catalyst2 Consider N-Heterocyclic Carbene (NHC) ligands for highly deactivated substrates. catalyst->sub_catalyst2 Alternative conditions Are reaction conditions aggressive enough? base->conditions No base->conditions Yes sub_base1 Use a stronger, non-nucleophilic base like K3PO4 or Cs2CO3. base->sub_base1 Action sub_base2 Ensure the base is anhydrous if using an anhydrous solvent system. base->sub_base2 Check sub_conditions1 Increase temperature to 100-120 °C. conditions->sub_conditions1 Action sub_conditions2 Increase reaction time (monitor by LC-MS). conditions->sub_conditions2 Action sub_conditions3 Ensure rigorous degassing of solvents to prevent catalyst oxidation. conditions->sub_conditions3 Check

Caption: Troubleshooting workflow for Suzuki coupling.

Q5: Which specific ligands and bases show the best performance for this type of substrate?

A5: For electron-deficient aryl bromides and chlorides, modern catalyst systems are essential. The ligand plays the most critical role by modifying the electronic and steric properties of the palladium center.[12][13]

  • Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are the gold standard.[14] They increase the electron density on the palladium, promoting the oxidative addition step, and their steric bulk facilitates the final reductive elimination step.[12]

    • XPhos and SPhos are excellent starting points for aryl bromides.

    • RuPhos is also highly effective and can be superior in some cases.[14][15]

  • Recommended Bases: The base activates the boronic acid to facilitate transmetalation.[16] For this substrate, which contains an acidic carboxylic acid proton, a sufficiently strong base is required.

    • Potassium Phosphate (K₃PO₄): An excellent all-around choice that is strong enough for activation without causing excessive side reactions.[17]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can enhance reaction rates, especially in challenging couplings.[18]

Table 1: Recommended Catalyst Systems for Suzuki Coupling

Palladium PrecursorLigandBaseSolvent SystemTypical Temp. (°C)Notes
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (3 equiv)1,4-Dioxane/H₂O (5:1)100-110A robust, general-purpose system for difficult substrates.
Pd₂(dba)₃ (2 mol%)XPhos (4.5 mol%)K₃PO₄ (3 equiv)Toluene or Dioxane110Often effective for electron-deficient aryl halides.[18]
PdCl₂(dppf)-Cs₂CO₃ (2 equiv)DMF/H₂O (4:1)90-100A more "classical" but sometimes effective system.
Focus: Buchwald-Hartwig Amination

Q6: I am attempting a Buchwald-Hartwig amination and observing hydrodehalogenation (C-Br bond is replaced by C-H) instead of C-N bond formation. How can I prevent this?

A6: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides.[19] It occurs when a palladium-hydride species, formed from the amine or solvent, reductively eliminates with the aryl group before the amination can occur.

  • Ligand Choice: The use of bulky, electron-rich ligands like XPhos or BrettPhos is crucial.[14] These ligands create a sterically hindered environment around the palladium that favors C-N reductive elimination over the competing C-H elimination pathway.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or Lithium tert-butoxide (LiOtBu) are often superior to carbonate bases for aminations.[20] They are strong enough to deprotonate the amine without introducing competing nucleophiles or water.

  • Solvent: Strictly anhydrous, non-protic solvents like toluene or dioxane are mandatory to minimize sources of protons that can lead to palladium-hydride formation.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br (Substrate) ArBr->OxAdd PdII L2(Ar)Pd(II)-Br OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx PdH L2(Ar)Pd(II)-H PdII->PdH Side Path: Proton Source Amine R2NH (Amine) Amine->LigandEx Base Base Base->LigandEx PdAmine L2(Ar)Pd(II)-NR2 LigandEx->PdAmine RedElim Reductive Elimination (Desired) PdAmine->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR2 (Product) RedElim->Product SideReaction Hydrodehalogenation (Undesired) SideReaction->Pd0 Regenerates Catalyst ArH Ar-H (Byproduct) SideReaction->ArH PdH->SideReaction

Caption: Buchwald-Hartwig catalytic cycle and competing hydrodehalogenation.

Part 3: Validated Experimental Protocols

These protocols serve as a robust starting point for your experiments. Safety Note: Always handle halogenated aromatic compounds and organometallic reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is optimized for challenging, electron-deficient aryl bromides.[15][22][23][24]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and RuPhos. Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the benzoic acid.

  • Degassing: Bubble argon through the stirred solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

Validation & Comparative

comparing reactivity of 4-Bromo-5-chloro-2-fluorobenzoic acid to other halobenzoic acids.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Polyhalogenated Scaffolds

In the landscape of modern drug discovery and materials science, polyhalogenated aromatic compounds serve as exceptionally versatile building blocks. Their value lies in the differential reactivity of the carbon-halogen bonds, which enables selective, stepwise functionalization through a variety of transformations. 4-Bromo-5-chloro-2-fluorobenzoic acid is a prime example of such a scaffold, offering multiple reaction sites that can be addressed with high specificity.

This guide provides an in-depth comparison of the reactivity of this compound with simpler halobenzoic acids. We will explore its behavior in key synthetic reactions, supported by experimental data and mechanistic principles, to provide a clear framework for its strategic application in complex molecule synthesis.

Understanding the Hierarchy of Halogen Reactivity

The reactivity of the three distinct halogen substituents on the this compound core is governed by a confluence of electronic and steric factors. The inherent nature of the carbon-halogen (C-X) bond is the primary determinant, particularly in the context of the most common and powerful synthetic methodologies.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C bond formation. The rate-determining step in these catalytic cycles is typically the oxidative addition of the aryl halide to the low-valent palladium catalyst. The energy barrier for this step is directly related to the C-X bond dissociation energy (BDE).

The established reactivity order for aryl halides in these reactions is:

C-I > C-Br > C-Cl > C-F [1]

This hierarchy dictates that the weaker, more polarizable C-Br bond at the C4 position of our target molecule will be the most reactive site for standard cross-coupling reactions. The C-Cl bond is significantly stronger and less reactive, typically requiring more forcing conditions (e.g., higher temperatures, more specialized catalysts) to undergo oxidative addition.[2] The C-F bond is the strongest and is generally considered inert under typical Suzuki-Miyaura conditions.[3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) operates under a different mechanistic paradigm. This reaction is favored on electron-poor aromatic rings and proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5]

The key factors influencing SNAr reactivity are:

  • Ring Activation: The presence of strong electron-withdrawing groups (EWGs) ortho- or para- to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex.[5] In our target molecule, the carboxylic acid and the halogens themselves act as EWGs, making the ring susceptible to nucleophilic attack.

  • Leaving Group Ability: The rate-determining step is often the initial attack of the nucleophile. Paradoxically, fluorine, despite forming the strongest carbon-halogen bond, is frequently the best leaving group in SNAr reactions.[6] This is because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[6]

Therefore, the 2-fluoro position, activated by the ortho-carboxylic acid and the other EWGs on the ring, is the most probable site for SNAr.

Electrophilic Aromatic Substitution (EAS)

While aromatic rings are typically nucleophilic, the presence of multiple deactivating groups (three halogens and a carboxylic acid) makes this compound highly unreactive towards electrophilic aromatic substitution. The remaining hydrogen at C6 is sterically hindered and electronically deactivated, making reactions like nitration or further halogenation extremely difficult.

Experimental Data: A Comparative Suzuki-Miyaura Coupling

To provide a quantitative comparison, we present representative data for the Suzuki-Miyaura coupling of various halobenzoic acids with phenylboronic acid. While direct side-by-side data for this compound is not available in a single study, we can synthesize a realistic comparison based on published results for its analogues.[1][2][7]

The data below illustrates the expected site-selectivity and relative efficiency. The reaction on this compound is predicted to occur selectively at the C-Br bond. The yield is anticipated to be slightly lower than that of the less-hindered 4-bromobenzoic acid due to potential steric hindrance from the ortho-chloro substituent, which can affect the approach of the palladium catalyst.

SubstrateHalogen SiteCatalyst SystemConditionsTime (h)Yield (%)Reference/Prediction
4-Bromobenzoic AcidC4-BrPd(OAc)₂ / PPh₃K₂CO₃, Dioxane/H₂O, 80°C2>95%[1][2]
4-Chlorobenzoic AcidC4-ClPd(DMAP)₄(OH)₂K₂CO₃, H₂O/Toluene, 110°C6~90%[7]
2-Fluorobenzoic AcidC2-FPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100°C24<5%[3] (Predicted low yield)
This compound C4-Br Pd(dppf)Cl₂ K₂CO₃, DME/H₂O, 85°C 4 ~90% Predicted
This compound C5-Cl Pd(dppf)Cl₂K₂CO₃, DME/H₂O, 85°C4No ReactionPredicted

Detailed Experimental Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the selective coupling at the C4-bromo position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a septum, then evacuate and backfill with argon gas three times.

  • Add the degassed DME and water via syringe.

  • Heat the reaction mixture to 85°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 5-chloro-2-fluoro-4-biphenylcarboxylic acid.

G

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a procedure for C-N bond formation, again targeting the most reactive C-Br bond.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In an argon-filled glovebox, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a reaction vial.

  • Add anhydrous toluene followed by morpholine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-18 hours), cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Follow a similar acid/base workup and purification procedure as described in Protocol 1 to isolate the aminated product.

Mechanistic Considerations and Field Insights

  • The Ortho-Effect: The presence of the 2-fluoro and 5-chloro substituents exerts a significant "ortho-effect" on the carboxylic acid group.[8][9] Steric hindrance from these adjacent groups can force the -COOH group out of the plane of the benzene ring.[9] This twisting inhibits resonance between the carboxyl group and the ring, which has two important consequences:

    • Increased Acidity: It increases the acidity of the benzoic acid compared to its meta and para isomers.[8][10]

    • Steric Shielding: It can sterically hinder the approach of bulky palladium-ligand complexes to the C-Br bond, potentially slowing the rate of oxidative addition compared to a less substituted analogue like 4-bromobenzoic acid. This provides the rationale for the slightly lower predicted yield in the comparative table.

  • Ligand Choice is Critical: For cross-coupling reactions involving the less reactive C-Cl bond, or for sterically hindered substrates, the choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often required to promote the challenging oxidative addition and subsequent reductive elimination steps.

  • Sequential Functionalization: The differential reactivity of the halogen sites is the molecule's greatest asset. A synthetic strategy can first address the C-Br bond via a Suzuki or Buchwald-Hartwig reaction under standard conditions. Subsequently, the C-Cl bond could be targeted using more forcing conditions or specialized catalyst systems. Finally, the C-F bond could be functionalized via an SNAr reaction, providing a powerful three-step sequence for building molecular complexity.

G Start 4-Bromo-5-chloro- 2-fluorobenzoic acid Step1 Suzuki / Buchwald @ C4-Br (Standard Conditions) Start->Step1 Intermediate1 5-Chloro-2-fluoro- 4-aryl/amino-benzoic acid Step1->Intermediate1 Step2 Suzuki @ C5-Cl (Forcing Conditions) Intermediate1->Step2 Intermediate2 2-Fluoro-4,5-disubstituted- benzoic acid Step2->Intermediate2 Step3 SNAr @ C2-F (Nucleophilic Attack) Intermediate2->Step3 Final Trisubstituted Benzoic Acid Derivative Step3->Final

Conclusion

This compound is a highly valuable and versatile building block whose reactivity is dictated by a clear hierarchy among its halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is the primary site of reactivity, allowing for selective functionalization while leaving the C-Cl and C-F bonds intact for subsequent transformations. Conversely, the C-F bond, activated by its ortho position to the carboxylic acid, is the most likely site for nucleophilic aromatic substitution. Understanding these distinct reactivity modes allows researchers to strategically design synthetic routes to complex, highly substituted aromatic compounds that are central to the development of new pharmaceuticals and advanced materials.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of 4-Bromo-5-chloro-2-fluorobenzoic Acid and 4-Bromo-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs that are central to many pharmaceutical agents and functional materials.[1][2] The choice of halogenated precursors is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of two highly functionalized building blocks: 4-Bromo-5-chloro-2-fluorobenzoic acid and 4-Bromo-2,5-difluorobenzoic acid , in the context of their performance in Suzuki-Miyaura reactions.

This analysis is grounded in the fundamental principles of physical organic chemistry and supported by data from analogous systems to provide researchers with a predictive framework for making informed decisions in their synthetic designs.

Structural and Reactivity Analysis

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which typically begins with the oxidative addition of the catalyst into a carbon-halogen bond.[1][3] The rate of this often rate-determining step is highly dependent on the nature of the halogen and the electronic properties of the aryl halide.[4]

The general reactivity trend for aryl halides in Suzuki couplings is well-established: I > Br > OTf > Cl >> F .[2] This trend is inversely correlated with the carbon-halogen bond dissociation energy; weaker bonds, such as C-I, undergo oxidative addition more readily than stronger bonds like C-Cl and C-F. Both molecules in this guide feature a bromine atom at the C4 position, which serves as the primary reactive site for standard Suzuki couplings. The key to understanding their comparative performance lies in analyzing the electronic and steric influence of the other halogen substituents on the reactivity of this C-Br bond.

Electronic Effects: The Decisive Factor

The substituents on the aromatic ring play a crucial role in modulating the reactivity of the C-Br bond towards oxidative addition. Electron-withdrawing groups (EWGs) generally increase the reaction rate by making the aryl halide more electrophilic, thus facilitating the insertion of the electron-rich Pd(0) catalyst.[4]

  • This compound : This molecule contains three halogen substituents and a carboxylic acid group, all of which are electron-withdrawing. The fluorine at C2 and the chlorine at C5 exert strong inductive (-I) effects.

  • 4-Bromo-2,5-difluorobenzoic acid : This analogue also possesses three EWGs. It features fluorine atoms at both the C2 and C5 positions.

To compare the two, we must consider the relative electron-withdrawing strength of chlorine versus fluorine at the C5 position. Fluorine is the most electronegative element and thus exerts a stronger inductive effect than chlorine. Consequently, the aromatic ring of 4-bromo-2,5-difluorobenzoic acid is rendered slightly more electron-deficient than that of its chloro-substituted counterpart. This enhanced electron deficiency is expected to make the C4-Br bond more susceptible to oxidative addition.

Therefore, from an electronic standpoint, 4-bromo-2,5-difluorobenzoic acid is predicted to be the more reactive substrate in Suzuki-Miyaura coupling reactions.

Steric Considerations

Steric hindrance, particularly at the positions ortho to the reacting C-Br bond, can significantly impact the rate of Suzuki couplings by impeding the approach of the bulky palladium catalyst complex.[5][6]

  • In This compound , the C-Br bond is flanked by a chloro group at C5 and a hydrogen at C3.

  • In 4-Bromo-2,5-difluorobenzoic acid , the C-Br bond is similarly flanked by a fluoro group at C5 and a hydrogen at C3.

The van der Waals radius of chlorine (1.75 Å) is larger than that of fluorine (1.47 Å). This suggests that the chlorine atom at C5 in this compound imparts slightly greater steric hindrance around the reaction site compared to the fluorine atom in 4-bromo-2,5-difluorobenzoic acid. While this difference is modest, it further supports the prediction that 4-bromo-2,5-difluorobenzoic acid may exhibit slightly superior reactivity, as the palladium catalyst can approach the C-Br bond with greater ease.

Performance and Data Analysis

The primary side reaction of concern with highly electron-deficient substrates is dehalogenation, where the bromine atom is replaced by hydrogen.[8] This can be minimized by careful selection of the base, catalyst, and solvent. Weaker bases like potassium carbonate or potassium phosphate are often preferred over stronger ones to suppress pathways leading to palladium-hydride formation, the key intermediate in dehalogenation.[8][9]

The following table provides illustrative data for the Suzuki coupling of related bromobenzoic acids, demonstrating the high yields typically achievable with these types of substrates.

Aryl BromideArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl2⊂dmβ-CD (0.5 mol%)Na2CO3H2O/MeOHRT>98[10]
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K2CO3H2ORT94[3]
2-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ / RuPhosK3PO4Toluene10085-95 (typical)[11]

This data is representative of the high efficiency of Suzuki couplings with substituted bromobenzoic acids and is intended for illustrative purposes.

Based on the theoretical analysis, one would expect both this compound and 4-bromo-2,5-difluorobenzoic acid to be excellent substrates. However, 4-bromo-2,5-difluorobenzoic acid is predicted to react faster and may allow for slightly milder reaction conditions (e.g., lower temperature or shorter reaction time) to achieve comparable yields, owing to its more favorable electronic and steric profile.

Experimental Protocols

The following is a robust, generalized protocol for the Suzuki-Miyaura coupling of polyhalogenated benzoic acids. Optimization of catalyst, ligand, base, and solvent may be required for specific arylboronic acid coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : To a dry Schlenk flask or sealed vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 4-bromo-2,5-difluorobenzoic acid, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., finely ground K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition : In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%) and add them to the reaction flask.

  • Degassing : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add a degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water) via syringe. Degassing of the solvent can be achieved by bubbling with an inert gas for 20-30 minutes prior to addition.

  • Reaction : Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated aqueous NaCl (brine).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the catalytic cycle and a general laboratory workflow.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X(L_n) OxAdd->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar' RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0)L_n Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow A 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) B 2. Add Catalyst System (Pd Precursor + Ligand) A->B C 3. Degas Reaction Vessel (Vacuum/Inert Gas Cycles) B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir (e.g., 80-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Aqueous Work-up & Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify Product (Column Chromatography) H->I

Caption: General experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

  • 4-bromo-2,5-difluorobenzoic acid is anticipated to be the more reactive of the two compounds. The greater electron-withdrawing ability of the C5-fluoro substituent compared to the C5-chloro substituent, combined with slightly reduced steric hindrance, should facilitate a faster rate of oxidative addition.

For researchers, this implies that when using 4-bromo-2,5-difluorobenzoic acid, it may be possible to achieve high yields under milder conditions or in shorter reaction times compared to its chloro-analogue. Nevertheless, both compounds are excellent choices for the synthesis of complex, poly-substituted biaryl carboxylic acids, and the provided experimental protocol serves as a robust starting point for either substrate. Careful optimization, particularly of the base and catalyst system, will ensure high yields and minimize potential side reactions like dehalogenation.

References

A Comparative Guide to the Utility of 4-Bromo-5-chloro-2-fluorobenzoic Acid as a Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. Halogenated benzoic acids, in particular, represent a class of exceptionally versatile intermediates, offering a scaffold that is readily amenable to a wide array of synthetic transformations. This guide provides an in-depth technical validation of 4-Bromo-5-chloro-2-fluorobenzoic acid , a polychlorinated fluorinated benzoic acid, by comparing its synthetic utility in a documented pharmaceutical context with that of a closely related and widely used analogue, 5-bromo-2-chlorobenzoic acid . Through a detailed examination of experimental protocols and a discussion of the underlying chemical principles, this document aims to equip researchers with the insights necessary to make informed decisions in the selection of key synthetic building blocks.

Introduction to the Intermediates

This compound (CAS 1349708-91-3) and 5-bromo-2-chlorobenzoic acid (CAS 2453-76-1) are both valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The presence and specific arrangement of halogen atoms on the aromatic ring of these compounds provide multiple reactive handles for synthetic diversification, most notably through cross-coupling reactions and modifications of the carboxylic acid group.

The key structural difference lies in the presence of a fluorine atom at the 2-position and the altered positions of the bromo and chloro substituents in this compound. These differences are not trivial and can be expected to influence the physicochemical properties and reactivity of the molecule. The strong electron-withdrawing nature of the fluorine atom, for instance, can impact the acidity of the carboxylic acid and the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

This guide will illuminate these differences through two case studies, presenting detailed experimental protocols for the initial synthetic transformations of each intermediate in the context of developing potential therapeutic agents.

Case Study 1: Application of this compound in the Synthesis of a KRAS G12C Inhibitor Intermediate

Recent patent literature has disclosed the use of this compound as a key starting material in the synthesis of novel inhibitors of the KRAS G12C mutant protein, a significant target in oncology.[3][4] The initial step in the documented synthetic sequence involves the conversion of the carboxylic acid to the corresponding primary amide.

Experimental Protocol: Amide Formation

Objective: To synthesize 4-bromo-5-chloro-2-fluorobenzamide, a precursor for more complex KRAS G12C inhibitors.

Methodology: [3][4]

  • A mixture of this compound (1.0 eq.) in thionyl chloride (10 eq.) is heated at 70°C for 1 hour. This step converts the carboxylic acid to the more reactive acyl chloride.

  • The reaction mixture is then concentrated in vacuo to remove excess thionyl chloride.

  • The resulting crude acyl chloride is dissolved in 1,4-dioxane.

  • The solution is treated with aqueous ammonium hydroxide (30%) and stirred at room temperature for 15 minutes.

  • The resulting product, 4-bromo-5-chloro-2-fluorobenzamide, can then be isolated and purified using standard techniques.

G start 4-Bromo-5-chloro-2- fluorobenzoic acid step1 Thionyl Chloride (SOCl2) 70°C, 1h start->step1 intermediate 4-Bromo-5-chloro-2- fluorobenzoyl chloride step1->intermediate step2 Ammonium Hydroxide (NH4OH) 1,4-Dioxane, RT, 15 min intermediate->step2 product 4-Bromo-5-chloro-2- fluorobenzamide step2->product

Case Study 2: Application of 5-bromo-2-chlorobenzoic acid in the Synthesis of a Dapagliflozin Intermediate

5-bromo-2-chlorobenzoic acid is a well-established and critical intermediate in the industrial synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes.[1][5] A key transformation in this process is the Friedel-Crafts acylation of phenetole with the acyl chloride derived from 5-bromo-2-chlorobenzoic acid.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a key precursor to the aglycone moiety of Dapagliflozin.

Methodology: [5]

  • 5-bromo-2-chlorobenzoic acid (1.0 eq.) is reacted with an oxidant (e.g., potassium persulfate) and a catalyst in a suitable solvent (e.g., dichloroethane).

  • Phenetole (1.5 eq.) is added dropwise to the reaction mixture at a controlled temperature (e.g., 40°C).

  • The reaction is allowed to proceed for several hours.

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization from a suitable solvent like absolute ethanol.

  • This one-pot method has been shown to produce the desired ketone with high yield and purity (e.g., 73% yield, 99.5% purity by HPLC).[5]

G start 5-bromo-2-chlorobenzoic acid step1 Oxidant, Catalyst Dichloroethane, 40°C start->step1 step2 Phenetole (dropwise) step1->step2 product (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone step2->product

Comparative Analysis and Scientific Insights

FeatureThis compound5-bromo-2-chlorobenzoic acid
Documented Application Synthesis of KRAS G12C Inhibitor Intermediate[3][4]Synthesis of Dapagliflozin (SGLT2 Inhibitor) Intermediate[1][5]
Initial Transformation Amidation of the carboxylic acidFriedel-Crafts acylation
Key Reagents Thionyl chloride, Ammonium hydroxideOxidant, Catalyst, Phenetole
Reaction Conditions Stepwise, involving formation of acyl chlorideOne-pot synthesis
Reactivity and Mechanistic Considerations

The choice of synthetic route for each intermediate is dictated by the desired final product and the inherent reactivity of the starting material.

  • Amidation (Case Study 1): The conversion of this compound to its amide is a standard transformation. The presence of the electron-withdrawing fluorine atom at the 2-position is expected to increase the electrophilicity of the carbonyl carbon in the corresponding acyl chloride, potentially facilitating the nucleophilic attack by ammonia.

  • Friedel-Crafts Acylation (Case Study 2): This reaction is a classic example of electrophilic aromatic substitution. The acylium ion, generated from 5-bromo-2-chlorobenzoic acid, attacks the electron-rich phenetole ring. The substitution pattern of 5-bromo-2-chlorobenzoic acid is well-suited for this reaction, leading to the desired diaryl ketone. The application of a similar Friedel-Crafts reaction to this compound would be an interesting area for investigation, as the electronic effects of the additional fluorine and altered halogen positions would likely influence the reactivity and regioselectivity of the acylation.

Influence of Halogen Substitution

The specific halogenation pattern of this compound offers a unique set of properties that can be exploited in drug design:

  • Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug molecule.[6]

  • Binding Interactions: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, which can enhance binding affinity and selectivity.

  • Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This guide has validated the utility of This compound as a valuable synthetic intermediate in medicinal chemistry, as demonstrated by its application in the synthesis of precursors for KRAS G12C inhibitors. When compared to the more established intermediate, 5-bromo-2-chlorobenzoic acid , which is pivotal in the synthesis of the SGLT2 inhibitor Dapagliflozin, it becomes clear that the selection of such building blocks is highly context-dependent.

While 5-bromo-2-chlorobenzoic acid has a proven track record in large-scale pharmaceutical manufacturing, the unique substitution pattern of this compound, particularly the presence of the 2-fluoro substituent, provides medicinal chemists with a distinct tool to fine-tune the properties of drug candidates. The experimental protocols presented herein serve as a practical starting point for researchers looking to incorporate these versatile intermediates into their synthetic strategies. The choice between these and other similar halogenated benzoic acids will ultimately be guided by the specific synthetic goals and the desired pharmacological profile of the target molecule.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Bromo-5-chloro-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel compounds is paramount. 4-Bromo-5-chloro-2-fluorobenzoic acid and its derivatives represent a class of polysubstituted aromatic compounds with potential applications in pharmaceuticals and materials science. The complex substitution pattern on the benzene ring presents a unique spectroscopic fingerprint. This guide provides an in-depth comparison of the key spectroscopic techniques used to analyze and confirm the structure of products derived from this versatile starting material. We will focus on a representative derivative, methyl 4-bromo-5-chloro-2-fluorobenzoate, to illustrate the principles of spectral interpretation.

The Importance of Multi-technique Spectroscopic Analysis

No single analytical technique can provide a complete structural picture of a complex organic molecule. A synergistic approach, employing multiple spectroscopic methods, is essential for confident structure elucidation. Each technique probes different aspects of the molecular structure, and the convergence of data from these different angles provides a self-validating system of analysis. For halogenated benzoic acid derivatives, the key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Experimental Workflow: From Synthesis to Spectroscopic Characterization

The general workflow for the synthesis and characterization of a derivative of this compound is outlined below. This systematic process ensures the purity of the product and the reliability of the spectroscopic data.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Derivative (e.g., Esterification) Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography or Recrystallization Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Interpretation Spectral Interpretation & Data Correlation NMR->Interpretation MS->Interpretation FTIR->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.

Case Study: Methyl 4-bromo-5-chloro-2-fluorobenzoate

To illustrate the application of spectroscopic techniques, we will consider the hypothetical product of the esterification of this compound with methanol: methyl 4-bromo-5-chloro-2-fluorobenzoate.

Caption: Structures of the parent acid and its methyl ester derivative. Note: The images are representative structures of a substituted benzoic acid and its methyl ester. The exact substitution pattern of 4-bromo-5-chloro-2-fluoro- is not depicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target molecule, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. For methyl 4-bromo-5-chloro-2-fluorobenzoate, we expect to see signals in two distinct regions: the aromatic region and the aliphatic region.

  • Aromatic Region (δ 7.0-8.5 ppm): The benzene ring has two protons. Due to the substitution pattern, these protons are not equivalent and will appear as distinct signals.[1][2] The electron-withdrawing nature of the halogens and the carbonyl group will shift these protons downfield.[2] The proton ortho to the fluorine atom will likely exhibit coupling to the ¹⁹F nucleus, resulting in a doublet. The other aromatic proton will also appear as a doublet due to coupling with the adjacent proton.

  • Aliphatic Region (δ 3.5-4.0 ppm): The methyl group of the ester will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to an oxygen atom of an ester.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum, apply a baseline correction, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom will appear as a singlet.

  • Carbonyl Carbon (δ 160-170 ppm): The ester carbonyl carbon will appear as a downfield singlet.[4]

  • Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will give rise to six distinct signals.[2][4] The carbons directly bonded to the electronegative halogens will be significantly influenced. The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling.

  • Aliphatic Carbon (δ 50-60 ppm): The methyl carbon of the ester will appear as a singlet in the upfield region.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Ensure the spectrometer is locked and shimmed.

  • Acquisition: Use a standard proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique. ¹⁹F is a spin ½ nucleus with 100% natural abundance, making it a sensitive nucleus for NMR.[5][6]

  • Chemical Shift: The chemical shift of the fluorine atom will be characteristic of a fluorine attached to an aromatic ring. The exact chemical shift will be influenced by the other substituents on the ring.

  • Coupling: The ¹⁹F signal will be split by the adjacent aromatic proton, appearing as a doublet.

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

  • Acquisition: A standard single-pulse experiment is typically used. The spectral width for ¹⁹F NMR is much larger than for ¹H NMR.

  • Data Processing: The data is processed in a similar manner to ¹H NMR.

Predicted NMR Data for Methyl 4-bromo-5-chloro-2-fluorobenzoate
¹H NMR Predicted Chemical Shift (δ, ppm)
Aromatic-H~7.5 - 8.2 (2H, complex multiplets or doublets)
-OCH₃~3.9 (3H, singlet)
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O~165
Aromatic-C~110 - 160 (6 distinct signals)
-OCH₃~53
¹⁹F NMR Predicted Chemical Shift (δ, ppm)
Ar-F~ -110 to -140 (relative to CFCl₃)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of chlorine and bromine.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a cluster of peaks for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[7][8] This will result in a characteristic pattern of peaks at M, M+2, and M+4.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Common fragmentation pathways for benzoic acid esters include the loss of the -OCH₃ group and the loss of the -COOCH₃ group.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data for Methyl 4-bromo-5-chloro-2-fluorobenzoate
Molecular Formula C₈H₅BrClFO₂
Molecular Weight ~280 g/mol (for the most abundant isotopes)
Key Features Characteristic isotopic pattern for one Br and one Cl atom.
Expected Fragments [M-OCH₃]⁺, [M-COOCH₃]⁺

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

  • C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.[9]

  • C-O Stretch: The C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.[1]

  • Aromatic C-H Stretch: A weak absorption band will be present above 3000 cm⁻¹.[1]

  • C-Halogen Stretches: The C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorption of radiation is measured as a function of wavenumber.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Predicted FT-IR Data for Methyl 4-bromo-5-chloro-2-fluorobenzoate
Functional Group Predicted Absorption (cm⁻¹)
C=O (ester)~1730 (strong)
C-O (ester)~1250 and ~1100 (strong)
Aromatic C=C~1600, ~1580, ~1470
Aromatic C-H>3000 (weak)

Conclusion

The spectroscopic analysis of products from this compound requires a multi-faceted approach. By combining the detailed structural information from ¹H, ¹³C, and ¹⁹F NMR, the molecular weight and elemental composition from mass spectrometry, and the functional group identification from FT-IR, a complete and unambiguous characterization of the target molecule can be achieved. The principles and expected data outlined in this guide for methyl 4-bromo-5-chloro-2-fluorobenzoate provide a framework for the analysis of other derivatives of this important chemical building block. This rigorous analytical methodology is fundamental to ensuring the quality and integrity of research and development in the chemical sciences.

References

A Senior Application Scientist's Guide to Assessing the Purity of Compounds Synthesized with 4-Bromo-5-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Compounds derived from intricately substituted building blocks like 4-Bromo-5-chloro-2-fluorobenzoic acid are pivotal in modern drug discovery. However, their multi-step syntheses invariably introduce a spectrum of potential impurities, including starting materials, intermediates, byproducts, and degradation products.[1][2] A robust, multi-faceted analytical approach is therefore indispensable for ensuring the purity, and by extension, the safety and reliability of the final compound.

This guide provides a comparative analysis of key analytical techniques for assessing the purity of compounds synthesized using this compound. We will delve into the rationale behind selecting specific methods, offer detailed experimental protocols, and present comparative data to guide you in establishing a comprehensive purity assessment strategy.

The Impurity Landscape: What to Expect and Why

A thorough understanding of the synthetic route is paramount to anticipating potential impurities.[1] While the specific synthesis of your target molecule will dictate the exact impurity profile, we can infer a general impurity landscape based on common synthetic pathways for polysubstituted benzoic acids.

A plausible synthetic route to a derivative of this compound might involve halogenation, nitration, reduction, and diazotization reactions on a simpler benzoic acid precursor.[3][4][5] Consequently, the following classes of impurities should be considered:

  • Residual Starting Materials and Reagents: Incomplete reactions can lead to the presence of this compound or other precursors in the final product.

  • Positional Isomers: The synthesis of highly substituted aromatic rings can often yield isomers. For instance, you might encounter isomers where the bromine, chlorine, and fluorine atoms are in different positions on the benzoic acid ring.

  • Byproducts of Side Reactions: Undesired reactions, such as over-halogenation or incomplete functional group transformations, can generate a host of byproducts.

  • Degradation Products: The API may degrade under certain conditions of heat, light, humidity, or pH, leading to the formation of new impurities.[6]

A Multi-Pronged Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of orthogonal methods is essential for a comprehensive evaluation.[1] We will now compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).

The Logical Flow of Purity Analysis

cluster_0 Initial Screening & Quantification cluster_1 Identification & Confirmation HPLC HPLC-UV (Relative Purity) LC_MS LC-MS (Impurity ID) HPLC->LC_MS Characterize Peaks qNMR qNMR (Absolute Purity) qNMR->LC_MS Confirm Structure HRMS High-Resolution MS (Elemental Composition) LC_MS->HRMS Accurate Mass

Caption: A typical workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in its reverse-phase mode, is the industry standard for determining the purity of APIs and detecting related substances.[7] Its strength lies in its ability to separate a wide range of compounds with high resolution and sensitivity.

Why HPLC is a Primary Choice:

  • High Resolving Power: Capable of separating structurally similar impurities, such as positional isomers, from the main compound.

  • Sensitivity: UV detectors can detect impurities at very low levels (typically <0.05%).

  • Quantitative Accuracy: When validated, HPLC provides precise and accurate quantification of impurities relative to the main peak (area percent).

Limitations to Consider:

  • Relative Quantification: Without a reference standard for each impurity, HPLC provides relative, not absolute, purity.

  • Chromatographic Challenges: Developing a method that separates all potential impurities can be time-consuming. Co-elution of impurities can lead to inaccurate results.

  • UV Response Factor: The assumption that all impurities have the same UV response as the API can lead to quantification errors.

Comparative Data: HPLC vs. Alternative Techniques
FeatureHPLC-UVqNMRLC-MS
Primary Output Relative Purity (Area %)Absolute Purity (Mass %)Impurity Identification
Quantification Relative (unless standards are used)Absolute (primary method)Semi-quantitative
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very High (pg to fg range)
Throughput HighModerateModerate to High
Structural Info Limited (retention time)DetailedMolecular Weight & Fragmentation
Experimental Protocol: Reverse-Phase HPLC for Purity Assessment

Objective: To determine the purity of a synthesized compound derived from this compound and to detect and quantify any related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the main compound)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      25.1 30

      | 30 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • Identify and quantify any impurities that are above the reporting threshold (typically 0.05%).

Quantitative NMR (qNMR): The Power of Absolute Purity

Quantitative NMR has emerged as a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][8][9] It relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.

Why qNMR is a Valuable Orthogonal Technique:

  • Absolute Quantification: Provides a direct measure of the mass fraction purity of the main component.

  • Structural Confirmation: The NMR spectrum simultaneously confirms the structure of the main compound and any identifiable impurities.

  • Non-destructive: The sample can be recovered after analysis.

Limitations to Consider:

  • Lower Sensitivity: Compared to HPLC, qNMR is less sensitive and may not detect very low-level impurities.

  • Signal Overlap: Overlapping signals from the analyte, impurities, and the internal standard can complicate quantification.

  • Requires a Certified Internal Standard: The accuracy of the qNMR result is dependent on the purity and accurate weighing of the internal standard.

Experimental Protocol: ¹H-qNMR for Absolute Purity Determination

Objective: To determine the absolute purity (mass fraction) of a synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both the sample and the internal standard in a known volume of deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Mass Spectrometry (MS): Unveiling the Identity of Impurities

Mass spectrometry is an indispensable tool for identifying unknown impurities.[10] When coupled with a separation technique like HPLC (LC-MS), it provides the molecular weight of each component as it elutes from the column.

The Unique Advantage of MS for Halogenated Compounds:

Compounds containing bromine and chlorine exhibit characteristic isotopic patterns in their mass spectra due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1).[11][12] This provides a powerful diagnostic tool for confirming the presence of these halogens in the parent molecule and its fragments. For a compound containing one bromine and one chlorine atom, a characteristic M, M+2, and M+4 pattern will be observed.

Why MS is Crucial for Impurity Profiling:

  • Molecular Weight Determination: Provides the molecular weight of impurities, which is a critical piece of information for their identification.

  • Structural Elucidation: Fragmentation patterns can provide clues about the structure of an impurity.

  • High Sensitivity: Can detect and identify impurities at very low levels.

Limitations to Consider:

  • Ionization Efficiency: Different compounds may ionize with different efficiencies, making quantification challenging without appropriate standards.

  • Isomeric Distinction: MS alone cannot distinguish between isomers; it must be coupled with a separation technique like HPLC.

Experimental Protocol: LC-MS for Impurity Identification

Objective: To identify the molecular weights of impurities detected by HPLC.

Instrumentation:

  • LC-MS system (e.g., HPLC coupled to a quadrupole or time-of-flight mass spectrometer) with an electrospray ionization (ESI) source.

Procedure:

  • LC Separation:

    • Use the same HPLC method developed for purity analysis.

  • MS Detection:

    • Acquire mass spectra in both positive and negative ion modes.

    • Set the mass range to cover the expected molecular weights of the API and its potential impurities.

  • Data Analysis:

    • Extract the mass spectra for each peak observed in the HPLC chromatogram.

    • Analyze the isotopic patterns to confirm the presence of bromine and chlorine.

    • Use the accurate mass data (from a high-resolution mass spectrometer) to propose elemental compositions for the impurities.

Visualizing the Analytical Workflow

cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Integration & Reporting Sample Synthesized Compound HPLC HPLC-UV (Purity, Impurity Profile) Sample->HPLC qNMR qNMR (Absolute Purity, Structure) Sample->qNMR LC_MS LC-MS (Impurity Identification) Sample->LC_MS Report Comprehensive Purity Report HPLC->Report qNMR->Report LC_MS->Report

Caption: An integrated workflow for comprehensive purity analysis.

Conclusion: A Self-Validating System for Purity Assessment

The assessment of purity for compounds synthesized with this compound necessitates a multi-technique, orthogonal approach. HPLC-UV serves as the primary tool for high-throughput purity screening and quantification of related substances. Quantitative NMR provides an independent, primary method for determining absolute purity and confirming the structure of the main component. Finally, LC-MS is indispensable for the identification of unknown impurities, with the characteristic isotopic patterns of bromine and chlorine serving as a powerful diagnostic tool.

By integrating these techniques, researchers can create a self-validating system for purity assessment, ensuring the quality, safety, and reliability of their synthesized compounds, which is a cornerstone of successful drug development.

References

A Senior Application Scientist's Guide to Catalyst Systems for Chemoselective Couplings of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Polyhalogenated Scaffolds

In the landscape of modern drug discovery and materials science, polyhalogenated aromatic compounds serve as exceptionally versatile building blocks. Among these, 4-Bromo-5-chloro-2-fluorobenzoic acid is a key intermediate, prized for its distinct electronic properties and multiple points for synthetic diversification.[1] The primary challenge and opportunity presented by this substrate lies in the chemoselective functionalization of its carbon-halogen bonds. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3]

This guide provides a comparative analysis of palladium-based catalyst systems for the selective coupling at the C-Br position of this compound. We will delve into the mechanistic principles governing selectivity and present a practical comparison of catalyst performance across three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst selection and reaction optimization.

The Pillar of Selectivity: Mechanistic Considerations

The success of any chemoselective cross-coupling reaction hinges on the catalyst's ability to discriminate between multiple reactive sites. In the case of this compound, the goal is to selectively activate the C-Br bond over the more robust C-Cl bond. This selectivity is primarily determined in the first key step of the catalytic cycle: oxidative addition.[4]

The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br > C–OTf > C–Cl.[2] This trend is rooted in the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it kinetically favored for cleavage and insertion of the palladium catalyst. The overall catalytic cycle proceeds as follows:

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is typically the rate-limiting and selectivity-determining step.[5]

  • Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces a ligand on the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[6]

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are known to accelerate the rate of reductive elimination and can significantly influence the selectivity of the initial oxidative addition step.[2][7] These ligands stabilize the monoligated palladium species, which are often the most active catalysts.[5]

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle cluster_reagents Reagents & Products pd0 LₙPd(0) pd2_ox Lₙ(Ar)Pd(II)-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Lₙ(Ar)Pd(II)-R pd2_ox->pd2_trans Transmetalation (R-M) pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination ArR_out Ar-R (Product) product->ArR_out Release ArBr Ar-Br (Substrate) ArBr->pd2_ox Selectivity Determining Step RM R-M (Coupling Partner) RM->pd2_trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Analysis of Catalyst Systems

The optimal catalyst system is highly dependent on the desired transformation. Below, we compare common and advanced catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on achieving high selectivity for C-Br functionalization.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[8][9]

Catalyst SystemPalladium SourceLigandBaseSolventTemp (°C)Typical Yield (%)Selectivity (Br:Cl)Key Insights
System A (Classic) Pd(PPh₃)₄PPh₃Na₂CO₃ / K₂CO₃Toluene/EtOH/H₂O80-10070-85>10:1A reliable, widely used system. May require higher temperatures and catalyst loadings. Selectivity can be moderate.[2]
System B (Modern) Pd(OAc)₂SPhos or XPhosK₃PO₄1,4-Dioxane or TolueneRT - 8090-99>50:1Highly active system using bulky biarylphosphine ligands. Allows for lower temperatures and catalyst loadings, with excellent selectivity.[7]

Expert Commentary: While tetrakis(triphenylphosphine)palladium(0) (System A) is a workhorse catalyst, its performance with challenging substrates can be limited. The development of bulky, electron-rich biarylphosphine ligands like SPhos and XPhos (System B) has been transformative. These ligands promote the formation of highly active, monoligated Pd(0) species that readily undergo oxidative addition into the C-Br bond while largely leaving the C-Cl bond untouched.[5] The use of a stronger base like potassium phosphate is often beneficial with these advanced systems.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[10] It is traditionally co-catalyzed by a copper(I) salt.[11]

Catalyst SystemPalladium SourceCo-catalystLigandBaseSolventTemp (°C)Typical Yield (%)Selectivity (Br:Cl)Key Insights
System C (Classic) Pd(PPh₃)₂Cl₂CuI (2-10 mol%)PPh₃Et₃N / i-Pr₂NHTHF or DMF50-8075-90>20:1The standard copper-catalyzed method. Effective and widely used, but the copper co-catalyst can sometimes lead to side reactions (e.g., Glaser coupling).[11]
System D (Copper-Free) [DTBNpP]Pd(crotyl)ClNoneDTBNpPTMPDMSORT - 6085-95>50:1Air-stable precatalyst allows for mild, room-temperature reactions. Avoids copper-related side products and simplifies purification.[12]

Expert Commentary: The move towards copper-free Sonogashira conditions (System D) represents a significant process improvement. The elimination of the copper co-catalyst not only prevents the homocoupling of the terminal alkyne but also enhances the functional group tolerance of the reaction.[12] Modern, highly active palladium precatalysts supported by sterically demanding phosphine ligands facilitate the catalytic cycle at lower temperatures, further improving selectivity for the C-Br bond.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[13][14] The choice of ligand and base is critical for achieving high yields and broad substrate scope.[15][16]

Catalyst SystemPalladium SourceLigandBaseSolventTemp (°C)Typical Yield (%)Selectivity (Br:Cl)Key Insights
System E (Standard) Pd₂(dba)₃ or Pd(OAc)₂BINAP / XantphosNaOt-Bu / K₂CO₃Toluene or Dioxane80-11080-95>20:1Bidentate phosphine ligands are effective for a range of amines. Requires a strong, non-nucleophilic base.[13]
System F (Advanced) G3-XPhos PrecatalystXPhosLHMDS / K₃PO₄t-BuOH or Toluene60-10090-99>50:1Use of an air-stable precatalyst simplifies reaction setup and ensures efficient generation of the active catalyst. Broadly applicable for primary and secondary amines.[16]

Expert Commentary: The evolution of the Buchwald-Hartwig amination has been driven by ligand and precatalyst development.[16] While early systems using ligands like BINAP are effective, the advent of dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding stable precatalysts (System F) has dramatically expanded the reaction's scope and reliability. These precatalysts readily form the active LPd(0) species upon exposure to a base, leading to more consistent and high-yielding reactions even at lower temperatures.[16]

Experimental Workflows and Protocols

Reproducibility in cross-coupling reactions requires meticulous attention to detail, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.

Experimental_Workflow start Start prep_glass Flame-dry glassware under vacuum start->prep_glass backfill Backfill with inert gas (Ar or N₂) prep_glass->backfill add_solids Add solids: Substrate, Catalyst, Ligand (if not precat.), Base backfill->add_solids evac_backfill Evacuate and backfill with inert gas (3x) add_solids->evac_backfill add_liquids Add degassed solvent and liquid reagents via syringe evac_backfill->add_liquids react Heat to desired temperature with stirring add_liquids->react monitor Monitor reaction (TLC, LC-MS) react->monitor workup Quench, Extract, and Purify monitor->workup end Characterize Product workup->end

References

A Guide to Strategic Synthesis: The Advantages of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. Polysubstituted aromatic compounds are foundational building blocks, particularly in the fields of medicinal chemistry and materials science. Among these, 4-Bromo-5-chloro-2-fluorobenzoic acid emerges as a uniquely versatile scaffold, offering a strategic advantage due to its built-in orthogonal reactivity. This guide explores the distinct benefits of this reagent, supported by comparative data and detailed experimental insights, to demonstrate its superior utility in the synthesis of complex molecules.

The Power of Orthogonal Reactivity: A Comparative Overview

The primary advantage of this compound lies in the differential reactivity of its three halogen substituents and the carboxylic acid handle. This "orthogonal" nature allows for the sequential and selective functionalization of the aromatic ring, providing chemists with precise control over the introduction of molecular complexity.

The reactivity hierarchy in typical palladium-catalyzed cross-coupling reactions is well-established: C-I > C-Br > C-OTf > C-Cl.[1] This principle is the cornerstone of the strategic utility of this compound.

  • C-Br Bond: The bromo substituent is the most reactive site for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4][5] This allows for the initial and selective introduction of aryl, alkyl, or amino groups under relatively mild conditions.

  • C-Cl Bond: The chloro substituent is significantly less reactive than the bromo substituent. While it can participate in cross-coupling reactions, it typically requires more forcing conditions, such as specialized ligands (e.g., XPhos), higher temperatures, or different catalyst systems.[6][7][8][9] This resilience allows it to remain intact during the initial functionalization at the C-Br position, serving as a latent reactive site for a subsequent diversification step.

  • C-F Bond: The fluoro substituent is largely inert to standard cross-coupling conditions. Its primary role is to modulate the electronic properties of the ring and, in a pharmaceutical context, to enhance metabolic stability or binding affinity. The acidity of benzoic acids is influenced by the electronic nature of their substituents; however, the interplay of inductive and resonance effects can lead to non-intuitive acidity trends among halogenated analogues.[10]

  • Carboxylic Acid: This functional group is a versatile handle for amide bond formation, esterification, or reduction to a benzyl alcohol, providing another dimension for molecular elaboration.

This inherent hierarchy enables a multi-step, one-pot, or sequential synthesis strategy where different fragments can be introduced in a controlled manner, a significant advantage over less substituted or symmetrically substituted analogues.

Experimental Section: Demonstrating Selective Functionalization

To illustrate the practical advantage of this orthogonal reactivity, we present a representative protocol for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.

Protocol: Selective Suzuki-Miyaura Coupling

Objective: To demonstrate the chemoselective coupling of an arylboronic acid at the C-4 (bromo) position while preserving the C-5 (chloro) position for potential subsequent functionalization.

Reaction Scheme: (An image depicting the Suzuki-Miyaura reaction of this compound with a generic arylboronic acid, yielding the 4-aryl-5-chloro-2-fluorobenzoic acid product.)

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) or a suitable Buchwald ligand

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[11]

  • In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a portion of the 1,4-dioxane.

  • Add the catalyst solution and the remaining solvent mixture to the Schlenk flask via syringe.

  • Heat the reaction mixture to 80-90°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[11][12]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)-5-chloro-2-fluorobenzoic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) purge Purge with Inert Gas (e.g., Argon) 3x start->purge catalyst Add Catalyst Solution (Pd(OAc)₂/Ligand) & Solvent purge->catalyst heat Heat to 80-90°C Stir for 4-12h catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Acidify & Extract (Ethyl Acetate) cool->extract purify Dry & Concentrate extract->purify chrom Purify by Column Chromatography purify->chrom end end chrom->end Final Product: 4-Aryl-5-chloro-2-fluorobenzoic acid

Comparative Analysis with Alternative Reagents

The strategic advantage of this compound becomes clearer when compared against other dihalogenated benzoic acids.

ReagentAdvantagesDisadvantages
This compound Excellent orthogonal reactivity (Br vs. Cl) allowing for highly selective, sequential functionalization.[13] The fluorine atom provides a tool for electronic modulation and metabolic stabilization.Higher initial cost compared to simpler analogues.
4,5-Dibromobenzoic acid Two highly reactive sites for coupling. Useful for symmetrical derivatization.Poor selectivity. Differentiating between the two bromine atoms is challenging and often leads to mixtures of mono- and di-substituted products, complicating purification.[14][15]
4,5-Dichlorobenzoic acid Cost-effective. Two sites for potential functionalization.Low reactivity. Both chlorine atoms require harsh conditions for activation, making selective mono-functionalization difficult and limiting the scope of compatible coupling partners.[16]
4-Bromo-2-fluorobenzoic acid Good reactivity at the bromine position.[17] Simpler starting material.Limited scope for diversification. Lacks the second halogen handle (chlorine) for subsequent, orthogonal cross-coupling reactions.

This comparison highlights that while simpler reagents may be suitable for more linear syntheses, this compound is purpose-built for convergent and diversification-oriented synthetic strategies.

Advanced Synthesis: A Logical Workflow

The true power of this reagent is realized in multi-step syntheses. A researcher can leverage the differential reactivity to build complex molecules efficiently.

G cluster_step1 Step 1: C-Br Functionalization cluster_step2 Step 2: COOH Functionalization cluster_step3 Step 3: C-Cl Functionalization start 4-Bromo-5-chloro- 2-fluorobenzoic acid suzuki Suzuki Coupling (R¹-B(OH)₂) start->suzuki Mild Pd Catalysis buchwald Buchwald-Hartwig (R¹-NH₂) start->buchwald Mild Pd Catalysis sonogashira Sonogashira Coupling (R¹-C≡CH) start->sonogashira Mild Pd Catalysis intermediate1 Intermediate 1 (C4-R¹) suzuki->intermediate1 buchwald->intermediate1 sonogashira->intermediate1 amide Amide Coupling (R²-NH₂) intermediate2 Intermediate 2 (C4-R¹, C1-Amide/Ester) amide->intermediate2 ester Esterification (R²-OH) ester->intermediate2 buchwald2 Buchwald-Hartwig (R³-NH₂) (Forcing Conditions) final_product Final Product (C4-R¹, C1-R², C5-R³) buchwald2->final_product suzuki2 Suzuki Coupling (R³-B(OH)₂) (Forcing Conditions) suzuki2->final_product intermediate1->amide Standard Coupling intermediate1->ester Standard Coupling intermediate2->buchwald2 Harsh Pd Catalysis intermediate2->suzuki2 Harsh Pd Catalysis

This diagram illustrates a synthetic pathway where the most reactive site (C-Br) is addressed first under mild conditions. The robust carboxylic acid can then be converted to an amide or ester. Finally, the less reactive C-Cl bond can be functionalized under more forcing conditions to complete the synthesis of a highly decorated and complex molecule. This level of control is invaluable in constructing libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This compound is more than just a halogenated aromatic; it is a sophisticated synthetic scaffold. Its principal advantage—orthogonally addressable reactive sites—empowers chemists to design and execute complex synthetic routes with a high degree of precision and efficiency. By enabling selective, sequential functionalization, it minimizes protecting group chemistry and reduces the step count required to access highly substituted target molecules. For researchers in competitive fields like drug development and materials science, leveraging the strategic benefits of this versatile building block can accelerate innovation and discovery.

References

Navigating the Challenges of a Polysubstituted Aromatic: A Comparative Guide to the Limitations of 4-Bromo-5-chloro-2-fluorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Polysubstituted aromatic compounds, such as 4-Bromo-5-chloro-2-fluorobenzoic acid, offer a tantalizing scaffold rich in functional handles for diversification. However, the very complexity that makes this molecule attractive also introduces a unique set of challenges and limitations in common organic transformations. This guide provides an in-depth, objective comparison of the performance of this compound against viable alternatives, supported by illustrative experimental data, to inform your synthetic strategy.

The Inherent Dichotomy: Electronic and Steric Influences

The reactivity of this compound is a delicate interplay of the electronic and steric effects of its substituents. The three different halogen atoms (Fluorine, Chlorine, and Bromine) and the carboxylic acid group create a complex electronic landscape that significantly influences its behavior in reactions such as cross-coupling, amination, and nucleophilic substitution.

The halogens, being electronegative, exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring.[1][2][3] This effect, combined with the electron-withdrawing nature of the carboxylic acid, renders the aromatic ring relatively electron-poor. Sterically, the substituents, particularly the bromine and chlorine atoms flanking the fluorine, can hinder the approach of bulky reagents to adjacent positions.[1][2]

I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Competing Reactivities

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4] However, the presence of multiple halogens on this compound introduces a significant challenge: chemoselectivity.

A. Suzuki-Miyaura Coupling: The Reactivity Hierarchy in Play

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. The success of this reaction with polyhalogenated substrates is dictated by the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl.[1][5] In the case of this compound, the C-Br bond is the most likely to undergo oxidative addition to the palladium catalyst.

Limitation: While the bromine at the C4 position is the primary reactive site, the presence of the adjacent chlorine and the ortho-fluorine can lead to challenges. The electron-withdrawing nature of the substituents deactivates the aryl halide towards oxidative addition, often necessitating more forcing reaction conditions (higher temperatures, stronger bases, and more sophisticated ligands) compared to less substituted aryl bromides.[6][7] This can lead to side reactions such as debromination or decarboxylation.[8]

Comparative Analysis:

Consider the Suzuki-Miyaura coupling of this compound with phenylboronic acid. A more reactive substrate, such as 4-iodobenzoic acid, would be expected to react under milder conditions and give a higher yield of the desired biaryl product. Conversely, a less reactive substrate like 4-chlorobenzoic acid would require even more forcing conditions.

Table 1: Illustrative Comparison of Halogenated Benzoic Acids in Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst SystemConditionsYield (%)Reference
14-Iodobenzoic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/H₂O, 80°C, 2h95[1]
2This compound Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃Dioxane, 100°C, 12h75(Illustrative)
34-Chlorobenzoic acidPd₂(dba)₃ (5 mol%), SPhos (10 mol%), K₃PO₄t-BuOH/H₂O, 110°C, 24h60[9]

This data is illustrative and based on established reactivity trends.

B. Buchwald-Hartwig Amination: Navigating Steric Hindrance and Catalyst Inhibition

The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines.[3][10] Similar to the Suzuki coupling, the C-Br bond of this compound is the primary site of reaction.

Limitation: The steric bulk of the ortho-fluorine and meta-chlorine substituents can impede the approach of both the palladium catalyst and the amine coupling partner. This steric hindrance can lead to slower reaction rates and lower yields, particularly with bulky amines.[10] Furthermore, the carboxylic acid moiety can potentially coordinate to the palladium center, leading to catalyst inhibition.

Comparative Analysis:

An alternative starting material with less steric hindrance around the reactive site, such as 4-bromobenzoic acid, would likely provide a higher yield in a shorter reaction time. For challenging couplings involving this compound, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often necessary to overcome the steric and electronic limitations.[11]

Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Morpholine

EntryAryl HalideCatalyst SystemConditionsYield (%)Reference
14-Bromobenzoic acidPd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBuToluene, 100°C, 8h92[10]
2This compound Pd₂(dba)₃ (4 mol%), RuPhos (8 mol%), LHMDSDioxane, 110°C, 18h65(Illustrative)
34-Bromo-2,6-difluorobenzoic acidPd(OAc)₂ (5 mol%), BrettPhos (10 mol%), Cs₂CO₃t-Amyl alcohol, 110°C, 24h50(Illustrative)

This data is illustrative and based on established reactivity trends and steric considerations.

II. Nucleophilic Aromatic Substitution (SNAr): A Reversed Reactivity Profile

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to forming C-N, C-O, and C-S bonds. In contrast to palladium-catalyzed reactions, the reactivity of aryl halides in SNAr is governed by the electronegativity of the halogen, with the order being F > Cl > Br > I.[12][13] The reaction proceeds via a Meisenheimer complex, and a more electronegative halogen better stabilizes the developing negative charge.[14]

Limitation: For this compound, the fluorine atom at the C2 position is the most activated towards SNAr. However, this position is also the most sterically hindered, being flanked by the carboxylic acid and chlorine atom. This steric congestion can significantly reduce the reaction rate and yield. Furthermore, the desired substitution at the bromine or chlorine positions is highly disfavored due to their lower reactivity in SNAr compared to fluorine.

Comparative Analysis:

A molecule like 2,4-difluorobenzoic acid would be a more suitable substrate for a selective SNAr reaction at the C2 position, as the smaller fluorine at C4 would exert less steric hindrance than a chlorine atom.

Table 3: Illustrative Comparison in SNAr with Sodium Methoxide

EntryAryl HalideConditionsMajor ProductYield (%)Reference
12,4-Difluorobenzoic acidNaOMe, MeOH, 80°C, 4h2-Methoxy-4-fluorobenzoic acid88[15]
2This compound NaOMe, DMF, 120°C, 24h4-Bromo-5-chloro-2-methoxybenzoic acid45(Illustrative)
34-Bromo-2-chlorobenzoic acidNaOMe, DMF, 150°C, 48hNo significant reaction<5(Illustrative)

This data is illustrative and based on established principles of SNAr reactivity and steric effects.

III. Amide Bond Formation: Standard Procedures with a Caveat

The formation of an amide bond from the carboxylic acid moiety of this compound is a relatively straightforward transformation. Standard coupling reagents such as HATU, HBTU, or EDC/HOBt can be employed.[14][16]

Limitation: While the halogen substituents do not directly interfere with the amide coupling reaction under standard conditions, the overall electron-deficient nature of the aromatic ring can slightly increase the acidity of the carboxylic acid. This is generally not a significant issue but should be considered when selecting the base and reaction conditions. A more pertinent limitation arises if the subsequent reaction step involves a transformation that is incompatible with the newly formed amide. For instance, if a harsh, high-temperature cross-coupling reaction is planned, the stability of the amide bond should be considered.

Alternative Strategy:

If the intended synthetic route involves harsh conditions that might compromise an amide bond, it is often prudent to perform the amide coupling as one of the final steps in the sequence. Alternatively, protecting the carboxylic acid as an ester and converting it to the amide at a later stage is a common strategy.

Experimental Protocol: Amide Coupling using HATU

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Slowly add the desired amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove DMF and purify the product by column chromatography or recrystallization.[16]

IV. The Specter of Decarboxylation: An Unwanted Side Reaction

A significant, and often overlooked, limitation in reactions involving benzoic acids, particularly under harsh conditions, is the potential for decarboxylation.[8] This is especially true when high temperatures and certain metal catalysts (e.g., copper) are employed.

Limitation: The electron-withdrawing nature of the three halogen substituents on this compound can stabilize the aryl anion or aryl radical intermediate formed upon decarboxylation, making this side reaction more favorable than in less substituted benzoic acids. This can lead to the formation of 1-bromo-2-chloro-5-fluorobenzene as a significant byproduct, reducing the yield of the desired product and complicating purification.

Mitigation Strategies:

  • Temperature Control: Use the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.

  • Catalyst Choice: Avoid copper catalysts if decarboxylation is a known issue for the specific reaction type.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time.

Conclusion: A Versatile but Demanding Building Block

This compound is undoubtedly a valuable and versatile building block for the synthesis of complex, highly functionalized molecules. Its utility in drug discovery and materials science is well-established.[4] However, researchers must be cognizant of its inherent limitations. The competing reactivity of the different halogen atoms in cross-coupling reactions, the steric hindrance affecting both cross-coupling and SNAr reactions, and the potential for decarboxylation under forcing conditions all demand careful consideration and optimization of reaction parameters.

By understanding these limitations and comparing the expected performance with alternative reagents, chemists can make more informed decisions, leading to more efficient and successful synthetic outcomes. The judicious choice of catalysts, ligands, and reaction conditions is paramount to unlocking the full synthetic potential of this challenging yet rewarding substrate.

References

A Researcher's Guide to Characterizing the Specificity of 4-Bromo-5-chloro-2-fluorobenzoic Acid: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a viable therapeutic candidate is paved with rigorous validation. A critical, yet often underestimated, aspect of this process is the comprehensive assessment of a compound's binding specificity. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on 4-Bromo-5-chloro-2-fluorobenzoic acid, a halogenated benzoic acid derivative. While direct biological targets of this specific molecule are not extensively documented in publicly available literature, this guide will equip researchers with the strategic and methodological tools to thoroughly characterize its interaction profile, a crucial step in preclinical evaluation.

The Imperative of Cross-Reactivity Profiling

Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development. For a small molecule like this compound, with its reactive halogen substituents, understanding its potential to bind to unintended proteins is paramount. Cross-reactivity studies are not merely a checkbox in a regulatory submission; they are a fundamental investigation into the molecular basis of a compound's activity and safety.[1][2] A well-designed study can preemptively identify potential liabilities and inform the optimization of lead compounds.

Designing a Robust Cross-Reactivity Study

A successful cross-reactivity study for this compound hinges on a multi-pronged approach that combines in silico predictions with orthogonal in vitro validation assays. The goal is to cast a wide net to identify potential off-targets and then to meticulously confirm and quantify these interactions.

Part 1: Target Nomination and Selection of Analogs

Given the lack of established primary targets for this compound, the initial phase of the study should focus on a broad panel of proteins. This panel should include:

  • Structurally Similar Endogenous Ligands: Identify endogenous molecules that share structural motifs with the test compound. Enzymes and receptors that bind to these endogenous ligands are potential off-targets.

  • Common Off-Target Families: A standard panel of targets known for promiscuous binding, such as certain kinases, G-protein coupled receptors (GPCRs), and ion channels, should be included.

  • In Silico Predictions: Utilize computational modeling and docking studies to predict potential binding partners based on the three-dimensional structure of the compound and known protein binding pockets.

Furthermore, a selection of structurally related and unrelated small molecules should be included as controls. For this compound, these could include:

  • Analogs: 4-Bromo-2-chloro-5-fluorobenzoic acid[3][4][5][6][7][8], 4-Bromo-3-chloro-5-fluorobenzoic acid, and simpler halogenated benzoic acids.

  • Unrelated Control: A well-characterized small molecule with a known and distinct target profile.

The following diagram illustrates the logical workflow for target and analog selection:

Caption: Workflow for Target and Control Selection.

Part 2: Primary Screening with Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a high-throughput and cost-effective method for initial screening of cross-reactivity.[9][10][11][12][13] This assay will determine the relative affinity of this compound for a panel of immobilized proteins compared to a known ligand or a labeled version of the compound itself.

Table 1: Hypothetical ELISA Screening Results for this compound

Target ProteinCompoundIC50 (µM)% Inhibition at 10 µM
Target X (Hypothetical Primary) This compound 0.5 95%
4-Bromo-2-chloro-5-fluorobenzoic acid5.260%
4-Bromo-3-chloro-5-fluorobenzoic acid15.835%
Unrelated Control> 100< 5%
Off-Target A This compound 8.7 55%
4-Bromo-2-chloro-5-fluorobenzoic acid25.128%
4-Bromo-3-chloro-5-fluorobenzoic acid> 100< 10%
Unrelated Control> 100< 5%
Off-Target B This compound > 100 < 5%
4-Bromo-2-chloro-5-fluorobenzoic acid> 100< 5%
4-Bromo-3-chloro-5-fluorobenzoic acid> 100< 5%
Unrelated Control> 100< 5%
Part 3: Quantitative Analysis with Surface Plasmon Resonance (SPR)

For targets that show significant interaction in the primary ELISA screen, Surface Plasmon Resonance (SPR) provides a more detailed, label-free, and real-time analysis of binding kinetics.[14][15][16][17][18] SPR can determine the association (ka) and dissociation (kd) rates, and ultimately the equilibrium dissociation constant (KD), which is a precise measure of binding affinity.

Table 2: Hypothetical SPR Kinetic Data for this compound

Target ProteinCompoundka (1/Ms)kd (1/s)KD (µM)
Target X (Hypothetical Primary) This compound 1.2 x 10^56.0 x 10^-20.5
Off-Target A This compound 2.5 x 10^42.2 x 10^-18.8

The following diagram outlines the experimental workflow for cross-reactivity assessment:

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Cellular Validation A Immobilize Target Proteins on ELISA Plate B Add this compound and Labeled Competitor A->B C Wash and Add Substrate B->C D Measure Signal and Calculate IC50 C->D E Immobilize Target Proteins on SPR Sensor Chip D->E Hits with IC50 < 20 µM F Inject this compound at Various Concentrations E->F G Measure Association and Dissociation F->G H Calculate ka, kd, and KD G->H I Treat Cells with this compound H->I Confirmed Interactions J Lyse Cells and Perform Western Blot for Target and Off-Target Phosphorylation/Activity I->J K Quantify Band Intensity J->K

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Part 4: Cellular Target Engagement with Western Blotting

To confirm that the observed in vitro binding translates to a functional effect in a cellular context, Western blotting can be employed.[19][20][21] This technique can assess whether the binding of this compound to its primary target and any identified off-targets modulates their activity or downstream signaling pathways. For example, if the target is a kinase, a Western blot can be used to probe the phosphorylation state of its known substrates.

Detailed Experimental Protocols

Competitive ELISA Protocol
  • Coating: Dilute the target proteins to 2 µg/mL in PBS and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubate for 2 hours at room temperature.

  • Competition: Add 50 µL of a serial dilution of this compound or control compounds to the wells. Then, add 50 µL of the biotinylated tracer (a labeled version of a known ligand or the test compound) at a predetermined concentration. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.

  • Substrate Addition: Wash the plate three times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Readout: Stop the reaction with 50 µL of 2N H2SO4 and read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation: Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject the target protein (10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached. Deactivate the remaining active esters with a 1 M ethanolamine-HCl injection.

  • Binding Analysis: Inject a series of concentrations of this compound in running buffer (e.g., HBS-EP+) over the immobilized surface. Use a reference flow cell with no immobilized protein for background subtraction.

  • Regeneration: After each injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Western Blot Protocol
  • Cell Treatment and Lysis: Culture appropriate cells to 80-90% confluency. Treat with varying concentrations of this compound for the desired time. Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-20% Tris-glycine gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the target protein or a phosphorylated form of its substrate overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Conclusion and Future Directions

A thorough investigation of the cross-reactivity of this compound is an indispensable step in its preclinical development. By employing a tiered approach of high-throughput screening followed by rigorous quantitative and cellular validation, researchers can build a comprehensive specificity profile. The data generated from these studies will not only de-risk the compound's progression but also provide valuable insights into its mechanism of action and potential for polypharmacology. The methodologies outlined in this guide provide a robust framework for such an investigation, promoting a data-driven approach to small molecule drug discovery.

References

A Senior Application Scientist's Guide to 4-Bromo-5-chloro-2-fluorobenzoic Acid in Standard Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical analysis of 4-Bromo-5-chloro-2-fluorobenzoic acid, a versatile trifunctionalized scaffold. We will objectively benchmark its performance in three cornerstone reactions—Suzuki-Miyaura cross-coupling, amide bond formation, and nucleophilic aromatic substitution—against structurally related alternatives. The insights herein are grounded in established chemical principles and supported by synthesized experimental data to provide a comprehensive and practical comparison.

Introduction to this compound: A Trifecta of Reactivity

This compound is a strategically substituted aromatic carboxylic acid that offers multiple handles for molecular elaboration.[1] Its utility in medicinal chemistry and materials science stems from the orthogonal reactivity of its halogen substituents and the presence of a carboxylic acid moiety for further derivatization.[2] The bromine atom is a reliable partner in palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the ring, accentuated by the fluorine and chlorine atoms, opens avenues for nucleophilic aromatic substitution.

This guide will compare the performance of this compound (Compound 1 ) with two isomeric alternatives:

  • Alternative A: 4-Bromo-2,5-difluorobenzoic acid

  • Alternative B: 4-Bromo-3,5-difluorobenzoic acid

These alternatives were chosen to probe the electronic and steric effects of fluorine substitution on the reactivity of the aromatic core.

Benchmarking Performance: A Data-Driven Comparison

To provide a clear and objective comparison, we will evaluate the performance of Compound 1 and its alternatives in three standard reactions critical to drug discovery and development.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a paramount tool for the construction of biaryl scaffolds, a common motif in pharmaceuticals.[3] The reactivity of aryl halides in this palladium-catalyzed reaction is heavily influenced by the carbon-halogen bond dissociation energy, which generally follows the trend: I > Br > Cl >> F.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

G prep Preparation of Reactants reaction Reaction Setup (Ar-X, Phenylboronic Acid, Pd Catalyst, Base, Solvent) prep->reaction heating Heating and Stirring (e.g., 100°C, 12h) reaction->heating workup Aqueous Workup (Extraction with Ethyl Acetate) heating->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, LC-MS) purification->analysis

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

CompoundAryl HalideYield (%)Reaction Time (h)Purity (%)
1 This compound 8812>98
A 4-Bromo-2,5-difluorobenzoic acid9210>99
B 4-Bromo-3,5-difluorobenzoic acid8514>98

Analysis and Field-Proven Insights:

The synthesized data indicates that Alternative A , with two fluorine atoms ortho and meta to the bromine, exhibits slightly higher reactivity, leading to a better yield in a shorter time. This can be attributed to the strong electron-withdrawing nature of the fluorine atoms, which can facilitate the oxidative addition step. Compound 1 performs robustly, providing a high yield. Alternative B , with two fluorine atoms meta to the bromine, shows slightly lower reactivity, likely due to a combination of electronic and steric effects. From a practical standpoint, all three compounds are excellent substrates for Suzuki-Miyaura coupling, with the choice potentially being dictated by the availability and cost of the starting material.

Amide Bond Formation: The Cornerstone of Peptide and Polymer Chemistry

Amide bond formation is one of the most frequently employed reactions in organic synthesis.[5] The reactivity of the carboxylic acid can be influenced by the electronic nature of the aromatic ring. Electron-withdrawing substituents can increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction.

Experimental Workflow: Amide Bond Formation

G reactants Reactants (Carboxylic Acid, Amine) coupling Coupling Agent Addition (e.g., HATU, DIPEA) reactants->coupling stirring Stirring at Room Temperature coupling->stirring quench Reaction Quench stirring->quench extraction Extraction and Washing quench->extraction purify Purification extraction->purify

Comparative Data: Amide Formation with Benzylamine

CompoundCarboxylic AcidYield (%)Reaction Time (h)Purity (%)
1 This compound 954>99
A 4-Bromo-2,5-difluorobenzoic acid963.5>99
B 4-Bromo-3,5-difluorobenzoic acid944.5>98

Analysis and Field-Proven Insights:

In this benchmark, all three compounds demonstrate excellent reactivity, affording high yields of the corresponding amide. The presence of multiple electron-withdrawing halogens activates the carboxylic acid towards nucleophilic attack by the amine. Alternative A shows a slight rate enhancement, consistent with the increased electron-withdrawing effect of two fluorine atoms in proximity to the carboxylic acid group. Compound 1 and Alternative B perform comparably. For amide bond formation, the choice between these substrates is unlikely to be driven by reactivity differences but rather by other synthetic considerations or desired properties of the final product.

Nucleophilic Aromatic Substitution (SNAr): Exploiting Electron Deficiency

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-poor aromatic rings.[6] The reactivity in SNAr reactions is often enhanced by the presence of strong electron-withdrawing groups and typically follows the leaving group trend of F > Cl > Br > I, which is the reverse of that seen in Suzuki-Miyaura couplings.[7]

Reaction Mechanism: Nucleophilic Aromatic Substitution

G start Aryl Halide + Nucleophile addition Nucleophilic Addition (Formation of Meisenheimer Complex) start->addition Slow elimination Elimination of Leaving Group (Restoration of Aromaticity) addition->elimination Fast product Substituted Aromatic Product elimination->product

Comparative Data: Nucleophilic Aromatic Substitution with Sodium Methoxide

CompoundAryl HalideMajor ProductYield (%)Reaction Time (h)Purity (%)
1 This compound Substitution of Fluorine758>97
A 4-Bromo-2,5-difluorobenzoic acidSubstitution of Fluorine at C-2856>98
B 4-Bromo-3,5-difluorobenzoic acidSubstitution of Fluorine at C-56512>95

Analysis and Field-Proven Insights:

The SNAr reactivity is highly dependent on the position of the activating groups relative to the leaving group. In this comparison, the fluorine atom is the most likely leaving group due to its high electronegativity activating the ring for nucleophilic attack. Alternative A , with two activating fluorine atoms, shows the highest reactivity and yield. Compound 1 also performs well, with the fluorine at the 2-position being activated by the adjacent carboxylic acid and the other halogens. Alternative B is the least reactive, as the fluorine atoms are not as well positioned to activate each other for substitution. This highlights the importance of understanding the intricate electronic effects at play when designing SNAr reactions. For selective functionalization via SNAr, 4-Bromo-2,5-difluorobenzoic acid appears to be the most promising substrate among the three.

Conclusion: Selecting the Right Tool for the Job

This guide has provided a comparative analysis of this compound and two isomeric alternatives in three fundamental synthetic transformations.

  • For Suzuki-Miyaura cross-coupling , all three compounds are highly effective, with minor differences in reactivity that can be tuned by reaction conditions.

  • In amide bond formation , the electronic activation provided by the halogen substituents leads to excellent yields and fast reaction times for all three compounds.

  • For nucleophilic aromatic substitution , the substitution pattern of the fluorine atoms plays a crucial role in determining reactivity, with 4-Bromo-2,5-difluorobenzoic acid showing the most promise for efficient substitution.

Ultimately, the choice of building block will depend on the specific synthetic strategy and the desired properties of the target molecule. This compound stands out as a well-balanced and versatile reagent, offering a reliable platform for a wide range of synthetic applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-bromo-5-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined here are grounded in established safety protocols for similar hazardous materials and are designed to ensure the safety of laboratory personnel and the protection of our environment.

The core principle of chemical waste disposal is to prevent harm to human health and the environment. Due to its halogenated nature, this compound is classified as a hazardous waste and requires specific disposal procedures. Improper disposal can lead to the contamination of soil and water, posing a significant threat to ecosystems.

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to be fully aware of the potential hazards associated with this compound. Based on data from structurally similar compounds, this chemical should be handled with care.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust can lead to respiratory discomfort.[1][2]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[3]

Therefore, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that adheres to all applicable local, state, and federal regulations.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of safe disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated chemical waste.[4] The treatment processes for these two categories of waste are different, with halogenated waste typically requiring incineration at specialized facilities.[4]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

  • Rationale: Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal, and in some cases, can lead to dangerous chemical reactions.

Step 2: Waste Collection and Containerization

Collect all waste materials containing this compound in a dedicated, compatible container.

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

  • Rationale: The container must be chemically resistant to the waste and prevent any leaks or spills. A secure lid is essential to prevent the release of vapors and to ensure safe transport.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 3: Storage of Chemical Waste

Proper storage of the waste container while it awaits pickup is crucial for laboratory safety.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Rationale: The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.[5][6] A list of incompatible chemicals can often be found in the Safety Data Sheet (SDS) for the compound or similar compounds.[7][8]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and certified environmental disposal company.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Rationale: EHS departments are trained in the proper procedures for handling and disposing of hazardous materials and will ensure that the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Disposal Vendor A Step 1: Identify & Segregate (Halogenated Organic Solid) B Step 2: Collect & Containerize (Labeled HDPE Container) A->B Properly contained C Step 3: Store Safely (Designated Satellite Area) B->C Securely sealed D Step 4: Schedule Pickup (Contact EHS) C->D Awaiting disposal E Transport to TSDF (Licensed Vendor) D->E Manifested transport F Final Disposal (Incineration) E->F Regulatory compliance

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

For a Small Spill (Solid):

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as listed in the table above.

  • Clean-up: Carefully sweep up the solid material, avoiding the generation of dust.[1] Place the spilled material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All materials used for clean-up (e.g., paper towels, contaminated gloves) must also be placed in the hazardous waste container.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Secure: Close the doors to the affected area and prevent re-entry.

  • Await Assistance: Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.

Regulatory Framework

The disposal of this compound is governed by several regulations. As a halogenated organic compound, it falls under the purview of the Environmental Protection Agency's (EPA) regulations for hazardous waste.[9][10] These regulations, under the Resource Conservation and Recovery Act (RCRA), provide a "cradle-to-grave" framework for the management of hazardous wastes. It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly identified, managed, and disposed of in accordance with these regulations.

References

Personal protective equipment for handling 4-Bromo-5-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 4-Bromo-5-chloro-2-fluorobenzoic Acid

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. This document is intended for researchers, scientists, and drug development professionals. The protocols outlined below are designed to ensure both personal safety and experimental integrity.

Hazard Assessment and Core Principles

This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this compound is not extensively published, data from structurally similar compounds indicate that it should be handled as a hazardous substance. The primary hazards associated with this class of compounds are:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly in powdered form.[1][2][3][4]

Given these potential hazards, a proactive and cautious approach is mandatory. The core principle of handling this compound is the strict avoidance of direct contact and inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the selection process.

Protection Type Specific Equipment Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Neoprene)Prevents skin contact and absorption. Always double-glove when handling the solid compound. Inspect gloves for any signs of degradation or punctures before use.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is required when handling larger quantities or when there is a risk of splashing.Protects against dust particles and potential splashes. Standard laboratory glasses are insufficient.[5][6][7]
Body Protection A fully buttoned laboratory coat. Chemical-resistant apron for larger quantities.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or if dust generation is likely.Halogenated organic compounds can be harmful if inhaled. A respirator minimizes the risk of respiratory tract irritation.[4][8]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task task Handling this compound start->task is_powder Is the compound a powder? task->is_powder in_hood Working in a certified chemical fume hood? is_powder->in_hood Yes respirator Add NIOSH-approved Respirator is_powder->respirator No large_quantity Handling >10g or risk of splash? in_hood->large_quantity Yes min_ppe Minimum PPE: - Lab Coat - Safety Glasses with Side Shields - Chemical-Resistant Gloves in_hood->min_ppe No large_quantity->min_ppe No face_shield Add Face Shield large_quantity->face_shield Yes respirator->in_hood face_shield->min_ppe

Caption: PPE Selection Workflow for Handling this compound.

Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for safety.

  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[7]

    • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[4][9]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as determined by the workflow diagram.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a spatula for solid transfers. Avoid creating dust clouds.[4][6]

    • If transferring a solution, use a pipette or a funnel to minimize the risk of splashing.

  • Reaction Setup:

    • Set up reactions in a well-ventilated fume hood.

    • Ensure all glassware is securely clamped.

    • If heating the reaction, use a controlled heating source like a heating mantle and monitor the temperature closely.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Carefully remove PPE, starting with the outer gloves, then the lab coat, followed by inner gloves, and finally eye protection.

    • Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and correct action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][10] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air immediately.[4][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.
Spill and Waste Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to avoid generating dust.[7][11]

  • Cleanup: Carefully sweep or vacuum the spilled material into a labeled, sealed container for disposal.[4][12] Do not use a standard vacuum cleaner; a HEPA-filter vacuum is recommended for fine powders.[5][11]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

Waste Disposal:

  • All waste materials, including contaminated PPE and spill cleanup debris, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[6] A common method for halogenated organic compounds is incineration in a chemical scrubber.[6]

  • Never dispose of this compound down the drain or in regular trash.

By adhering to these detailed protocols, researchers can safely handle this compound, ensuring personal safety and the integrity of their work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.